(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine
Description
BenchChem offers high-quality (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYAELTACACSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409068 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299165-45-0 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its unique structure, combining a hydrazine moiety with a 1,4-benzodioxane scaffold, makes it a key intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1] This guide provides a comprehensive overview of the synthesis and characterization of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, offering detailed protocols, mechanistic insights, and a thorough analysis of its spectroscopic properties.
Introduction
The 1,4-benzodioxane ring system is a prevalent motif in numerous natural products and synthetic compounds with diverse pharmacological activities. The incorporation of a hydrazine group at the 6-position of this scaffold provides a reactive handle for further molecular elaboration through reactions such as condensation and cyclization.[1] This versatility has led to the use of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine in the development of novel pharmaceuticals and agrochemicals.[1] A profound understanding of its synthesis and a robust characterization are paramount for its effective utilization in research and development.
Synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
A common and effective method for the synthesis of aryl hydrazines is the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt. This approach is applicable to the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, starting from the commercially available 1,4-benzodioxan-6-amine.
Synthetic Pathway
Caption: Synthetic pathway for (2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride.
Experimental Protocol
Materials and Reagents:
-
1,4-Benzodioxan-6-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step 1: Diazotization of 1,4-Benzodioxan-6-amine
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,4-benzodioxan-6-amine in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The reaction is carried out at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures. The slow, dropwise addition of sodium nitrite is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at a low temperature.
-
Collect the precipitated (2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride by vacuum filtration and wash it with a small amount of cold water.
Causality Behind Experimental Choices: Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. The use of an acidic medium is necessary for the stability and reactivity of both the diazonium salt and the reducing agent.
Step 3: Isolation and Purification
-
To obtain the free hydrazine base, the hydrochloride salt can be neutralized with a base such as sodium hydroxide. Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic.
-
Extract the liberated free hydrazine base with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-Dihydro-benzodioxin-6-yl)-hydrazine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Self-Validating System: The success of each step can be monitored by thin-layer chromatography (TLC). The disappearance of the starting amine and the formation of a new spot for the hydrazine product can be visualized. The final product's identity and purity should be confirmed by the characterization techniques detailed below.
Characterization of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are typically employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzodioxane ring, the ethylenedioxy protons (O-CH₂-CH₂-O), and the protons of the hydrazine group (-NH-NH₂). The aromatic protons will likely appear as a complex multiplet, while the ethylenedioxy protons will be a singlet or a narrow multiplet. The hydrazine protons are exchangeable and may appear as broad singlets. |
| ¹³C NMR | Resonances for the aromatic carbons, with those attached to oxygen appearing at lower field. Signals for the ethylenedioxy carbons will also be present. |
| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands, and C-O stretching bands for the ether linkages. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂ = 166.18 g/mol ). Fragmentation patterns may involve the loss of the hydrazine moiety or cleavage of the dioxin ring. |
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized (2,3-Dihydro-benzodioxin-6-yl)-hydrazine.
Safety and Handling
Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[1][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and acids.[3]
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine from 1,4-benzodioxan-6-amine. The provided experimental protocol, along with the rationale behind the procedural choices, offers a solid foundation for researchers to produce this valuable intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its application in drug discovery and development. By adhering to the described methods and safety precautions, scientists can confidently synthesize and utilize (2,3-Dihydro-benzodioxin-6-yl)-hydrazine in their research endeavors.
References
Sources
An In-depth Technical Guide to (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its hydrochloride salt. This aryl hydrazine serves as a versatile building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its effective application.
Introduction
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine, also known as 1,4-benzodioxan-6-ylhydrazine, is a heterocyclic organic compound that has garnered interest in various fields of chemical research. Its structure, featuring a hydrazine moiety attached to a 2,3-dihydro-1,4-benzodioxin core, makes it a valuable intermediate in the synthesis of a range of more complex molecules. Notably, it is a key precursor in the development of pharmaceuticals and agrochemicals. The 1,4-benzodioxan ring system is a common motif in a number of biologically active compounds. The hydrazine group is a reactive functional group that readily participates in a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. This reactivity is central to its utility as a synthetic intermediate.
The compound is often handled and stored as its hydrochloride salt, which typically exhibits greater stability and ease of handling compared to the free base. This guide will cover the properties and synthesis of both the free base and its hydrochloride salt.
Physicochemical Properties
A precise understanding of the physicochemical properties of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is critical for its application in synthesis and for the development of robust analytical methods.
General Properties
A summary of the key physical and chemical properties of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its hydrochloride salt is presented in the table below.
| Property | (2,3-Dihydro-benzodioxin-6-yl)-hydrazine | (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Hydrochloride | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | Not explicitly found | [1] |
| Melting Point | 153-158 °C (decomposes) | 144 °C (decomposes) | [1][2] |
| Boiling Point | Not explicitly found | Not explicitly found | |
| Solubility | Not explicitly found | Not explicitly found | |
| pKa | Not explicitly found | Not explicitly found |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. While specific spectra for this compound are not widely published, typical spectral features of related aryl hydrazines and the 2,3-dihydro-1,4-benzodioxin moiety can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzodioxin ring, the protons of the ethylenedioxy bridge, and the protons of the hydrazine group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The -CH₂-CH₂- protons of the dioxin ring would likely appear as a multiplet. The NH and NH₂ protons of the hydrazine moiety would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with those attached to oxygen appearing at lower field. The two carbons of the ethylenedioxy bridge would also be visible.
-
FTIR: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazine group, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazine moiety and cleavage of the dioxin ring.
Synthesis
The most common and logical synthetic route to (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is through the diazotization of the corresponding aniline, 6-amino-2,3-dihydro-1,4-benzodioxane, followed by reduction of the resulting diazonium salt.
Synthetic Pathway
Caption: General scheme for hydrazone formation.
This reaction is fundamental to its use as a building block in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles (via the Fischer indole synthesis).
Acylation and Sulfonylation
The nitrogen atoms of the hydrazine group can be acylated or sulfonylated by reacting with acyl chlorides, acid anhydrides, or sulfonyl chlorides. This allows for the introduction of various functional groups and the modification of the compound's electronic and steric properties.
Applications in Drug Discovery and Agrochemicals
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential as:
-
Pharmaceuticals: The 1,4-benzodioxan moiety is present in several approved drugs, and the introduction of a hydrazine or a hydrazone-derived functionality can lead to compounds with a wide range of pharmacological activities.
-
Agrochemicals: Hydrazone derivatives are known to exhibit insecticidal, herbicidal, and fungicidal properties.
Handling and Safety
Hydrazine derivatives should be handled with care as they can be toxic and potentially carcinogenic. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses. The hydrochloride salt is generally more stable and less volatile than the free base. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Conclusion
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in the formation of hydrazones, makes it an important intermediate for the construction of more complex molecular architectures with potential applications in drug discovery and materials science. While some of its fundamental physicochemical properties are not yet fully documented in the public domain, the synthetic routes to this compound are based on well-established chemical principles. Further research to fully characterize this compound would be beneficial for its broader application.
References
[3]Dove Medical Press. (n.d.). Supplementary materials. Retrieved January 21, 2026, from [Link]
[4]The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 21, 2026, from [Link]
[5]ResearchGate. (n.d.). 1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6 . (a) 1 + 5 equiv.... Retrieved January 21, 2026, from [Link]
[6]Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
[7]NIST. (n.d.). Hydrazine dihydrochloride. Retrieved January 21, 2026, from [Link]
[8]The Royal Society of Chemistry. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Retrieved January 21, 2026, from [Link]
[9]PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Retrieved January 21, 2026, from [Link]
[10]NIST. (n.d.). Hydrazine. Retrieved January 21, 2026, from [Link]
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Spectroscopic Unveiling of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine: A Technical Guide for Advanced Structural Elucidation
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, a molecule of significant interest in pharmaceutical and agrochemical research.[1] In the absence of directly published experimental spectra for this specific compound within the reviewed literature, this document leverages foundational spectroscopic principles and extensive data from analogous structures to present a predictive yet robust analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures, offering insights grounded in the well-established behaviors of the 1,4-benzodioxane and hydrazine moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural elucidation of this and related compounds.
Introduction: The Structural Significance of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine integrates two key pharmacophores: the rigid, electron-rich 1,4-benzodioxane ring system and the reactive hydrazine group. The 1,4-benzodioxane scaffold is a prevalent feature in a multitude of biologically active compounds, while the hydrazine moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, including hydrazones and various heterocyclic systems.[2][3] An unambiguous understanding of the spectroscopic properties of this parent hydrazine is therefore paramount for confirming its identity and purity, and for monitoring its transformations in synthetic pathways.
This guide will systematically deconstruct the predicted spectroscopic data, explaining the causal relationships between the molecular structure and its spectral output. We will provide detailed, step-by-step interpretations of the expected ¹H NMR, ¹³C NMR, and IR spectra.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the benzodioxin ring, the methylene protons of the dihydrodioxin ring, and the protons of the hydrazine group. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~6.7 | d | J ≈ 8.5 | Ortho-coupling to H-7. Shielded by the electron-donating oxygen atoms. |
| H-7 | ~6.6 | dd | J ≈ 8.5, 2.5 | Ortho-coupling to H-5 and meta-coupling to H-8. |
| H-8 | ~6.5 | d | J ≈ 2.5 | Meta-coupling to H-7. |
| -OCH₂CH₂O- | ~4.2 | s | - | Symmetrical methylene groups, appearing as a singlet. |
| -NH-NH₂ | Variable | br s | - | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The -NH₂ protons are expected to appear as a broad singlet, and the -NH- proton may also be a broad singlet. |
Methodology for ¹H NMR Analysis:
A standard ¹H NMR experiment would be conducted on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. The use of DMSO-d₆ can be particularly advantageous for observing labile N-H protons, which often appear as broader signals.
Causality in Chemical Shifts:
-
Aromatic Region: The electron-donating nature of the ether oxygens in the benzodioxin ring increases the electron density on the aromatic ring, causing the aromatic protons (H-5, H-7, and H-8) to be shielded and appear at relatively upfield chemical shifts compared to benzene (δ 7.34 ppm).
-
Aliphatic Region: The four protons of the ethylenedioxy bridge are chemically and magnetically equivalent due to rapid conformational flexing, resulting in a single, sharp singlet.
-
Hydrazine Protons: The protons on the nitrogen atoms are subject to rapid chemical exchange and hydrogen bonding, leading to a broad signal with a variable chemical shift. In some cases, these signals can be difficult to observe.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The symmetry of the benzodioxin moiety will be reflected in the number of signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | ~145-150 | Aromatic carbon attached to the electron-withdrawing hydrazine group. |
| C-9 | ~143-148 | Aromatic carbon attached to the ether oxygen, deshielded. |
| C-10 | ~135-140 | Aromatic carbon attached to the ether oxygen, deshielded. |
| C-5 | ~115-120 | Aromatic carbon ortho to the hydrazine group. |
| C-8 | ~110-115 | Aromatic carbon meta to the hydrazine group. |
| C-7 | ~105-110 | Aromatic carbon para to the hydrazine group. |
| -OCH₂CH₂O- | ~64-66 | Aliphatic carbons of the ethylenedioxy bridge. |
Experimental Protocol for ¹³C NMR:
A standard proton-decoupled ¹³C NMR experiment would be performed. To aid in the assignment of the carbon signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive assignments by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.
Diagram: Logical Workflow for 2D NMR-based Structural Confirmation
Caption: Workflow for unambiguous structural elucidation using 2D NMR.
Predicted Infrared (IR) Spectral Analysis
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Medium, Broad | N-H | Stretching (hydrazine) |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| 1620-1600 | Medium | C=C (aromatic) | Stretching |
| 1520-1480 | Strong | C=C (aromatic) | Stretching |
| 1300-1200 | Strong | C-O (aryl ether) | Asymmetric Stretching |
| 1150-1050 | Strong | C-O (aliphatic ether) | Stretching |
| 900-675 | Strong | C-H (aromatic) | Out-of-plane Bending |
Methodology for IR Spectroscopy:
The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
Interpretation of Key IR Bands:
-
N-H Stretching: The presence of one or two broad bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the hydrazine N-H bonds.[4][5] The broadening is a result of hydrogen bonding.
-
C-O Stretching: Strong absorptions in the 1300-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations of the aryl and aliphatic ether linkages in the benzodioxin ring system.[4][6]
-
Aromatic C=C Stretching: The bands in the 1620-1480 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
Aromatic C-H Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Diagram: Molecular Structure with Key IR Vibrations Highlighted
Caption: Key IR vibrational modes in (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. (Note: Image placeholder would be replaced with the actual chemical structure).
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established principles and data from analogous structures, serves as a robust framework for researchers working with this compound. The provided methodologies and logical workflows offer a clear path for experimental verification.
It is our hope that this guide will not only aid in the routine characterization of this molecule but also inspire further spectroscopic studies to confirm and refine these predictions. The acquisition and publication of experimental data for (2,3-Dihydro-benzodioxin-6-yl)-hydrazine would be a valuable contribution to the scientific community.
References
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Retrieved from [Link]
-
Chemistry LibreTexts. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to (2,3-Dihydro-benzodioxin-6-yl)hydrazine (CAS No. 299165-45-0)
An In-Depth Technical Guide to (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine (CAS No. 299165-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine, identified by CAS number 299165-45-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a hydrazine moiety appended to a dihydrobenzodioxine scaffold, renders it a valuable precursor for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the properties, applications, and associated hazards of this compound, offering insights for its safe and effective utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
(2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine is a pale yellow crystalline powder.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 299165-45-0 | [1][3] |
| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine | [1][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Pale yellow crystalline powder | [3] |
| Melting Point | 153-158 °C (decomposes) | [2][3] |
| Storage Temperature | 0-8 °C | [2][3] |
| Purity | ≥ 95% (NMR) | [3] |
The structure of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine is depicted in the diagram below.
Figure 1: Chemical structure of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine.
Applications in Research and Development
The utility of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine stems from its role as a key intermediate in the synthesis of more complex molecules.[3] Its bifunctional nature, possessing both a reactive hydrazine group and a dihydrobenzodioxine core, allows for its incorporation into a variety of molecular scaffolds through reactions such as condensation and cyclization.[4]
Pharmaceutical Development
This compound is a valuable building block in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The dihydrobenzodioxine moiety is a common feature in a number of pharmacologically active compounds. For instance, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine have been investigated as potent antagonists for dopamine D₄ receptors, which are implicated in the pathophysiology of neuropsychiatric conditions like schizophrenia.[3][5] The hydrazine functional group serves as a handle for introducing further molecular diversity, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
The general workflow for utilizing a hydrazine derivative like CAS 299165-45-0 in drug discovery is outlined below.
Figure 2: Generalized workflow for the use of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine in the synthesis of bioactive compounds.
Agrochemical Synthesis
The structural motifs present in (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine are also found in various agrochemicals.[3] The hydrazine functionality is a precursor to many nitrogen-containing heterocycles that exhibit pesticidal and herbicidal activities. By using this compound as a starting material, novel agrochemicals with potentially improved efficacy and environmental profiles can be developed.[3]
Materials Science
In the realm of materials science, this compound can be employed in the synthesis of advanced polymers and coatings. The reactivity of the hydrazine group allows for its incorporation into polymer backbones or as a cross-linking agent, potentially imparting desirable properties such as enhanced thermal stability and durability.
Hazard Identification and Safety Precautions
GHS Hazard Classification (Inferred)
Based on available information for similar hydrazine compounds, the following GHS hazard statements are likely applicable:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
It is also prudent to consider the potential for skin and eye irritation. Hydrazine itself is corrosive and can cause severe burns.
Toxicological Profile (Inferred)
Hydrazines as a class of compounds are known to have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems. Exposure can lead to symptoms such as dizziness, nausea, and in more severe cases, seizures. Chronic exposure to some hydrazines has been linked to carcinogenic effects. Given these potential risks, all handling of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine should be conducted with appropriate engineering controls and personal protective equipment.
Recommended Handling and Storage
Engineering Controls:
-
Work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C.[2][3]
The following diagram illustrates a logical workflow for the safe handling of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine.
Figure 3: Safe handling workflow for (2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine.
First Aid Measures (Inferred)
In the event of exposure, the following first aid measures, based on general principles for handling hazardous chemicals and information for hydrazine, should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Fire and Explosion Hazard Data (Inferred)
While specific data for this compound is unavailable, hydrazines can be flammable and may form explosive mixtures with air.
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
(2,3-Dihydro-benzo[1][2]dioxin-6-yl)hydrazine is a chemical intermediate with significant potential in pharmaceutical and agrochemical research, as well as in materials science. Its utility is underscored by its versatile reactivity, allowing for the synthesis of a wide range of derivatives. However, its structural relationship to hydrazine necessitates that it be handled with a high degree of caution, employing appropriate safety measures to mitigate potential health risks. By understanding its properties and adhering to safe handling protocols, researchers can effectively and safely harness the potential of this valuable compound in their scientific endeavors.
References
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- 2. mdpi.com [mdpi.com]
- 3. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1,4-Benzodioxan Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged heterocyclic scaffold that has consistently demonstrated a remarkable versatility in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, positioning it as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities associated with 1,4-benzodioxan derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors. We will delve into the key mechanisms of action, present detailed experimental protocols for activity assessment, and provide a comparative analysis of representative compounds, underscoring the enduring potential of this remarkable chemical entity.
Alpha-Adrenergic Receptor Antagonism: Modulating Sympathetic Tone
One of the most extensively studied biological activities of 1,4-benzodioxan derivatives is their ability to antagonize alpha-adrenergic receptors (α-ARs). These receptors are critical components of the sympathetic nervous system, playing a pivotal role in regulating cardiovascular function, smooth muscle contraction, and neurotransmission. The 1,4-benzodioxan scaffold has proven to be an exceptional template for designing potent and selective α-AR antagonists.
Mechanism of Action: Interrupting the Adrenergic Cascade
Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. There are two main subtypes, α1 and α2, each with further subclassifications (α1A, α1B, α1D and α2A, α2B, α2C).
-
α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The culmination of this cascade is typically a smooth muscle contraction, such as vasoconstriction. 1,4-Benzodioxan-based α1-antagonists competitively block the binding of catecholamines to these receptors, thereby inhibiting this signaling pathway and leading to vasodilation and a decrease in blood pressure.
-
α2-Adrenergic Receptors: These receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Presynaptic α2-receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine from nerve terminals. Antagonism of these receptors can therefore lead to an increase in norepinephrine release.
Signaling Pathway of α1-Adrenergic Receptor Antagonism
Caption: α1-Adrenergic receptor signaling and its inhibition by 1,4-benzodioxan derivatives.
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of 1,4-benzodioxan derivatives for α-adrenergic receptors, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibitory constant (Ki) of a test compound for α1- and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat cerebral cortex for α1, rat kidney for α2).
-
Radioligand: [³H]-Prazosin (for α1) or [³H]-Rauwolscine (for α2).
-
Non-specific binding control: Phentolamine or unlabeled prazosin/rauwolscine at a high concentration.
-
Test compounds (1,4-benzodioxan derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.
-
Component Addition: To each well, add the assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Initiation: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative 1,4-Benzodioxan α-Adrenergic Antagonists
| Compound | Receptor Subtype | Affinity (Ki, nM) | Reference |
| WB4101 | α1 | Potent | [1] |
| Prazosin | α1 | High | [1] |
| Doxazosin | α1 | High | [2] |
| RX 781094 | α2 | Potent & Selective | [3] |
Antitumor Activity: Targeting Angiogenesis and Cell Proliferation
The 1,4-benzodioxan scaffold has emerged as a promising framework for the development of novel antitumor agents. A key molecular target for these derivatives is Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in angiogenesis and cell proliferation.
Mechanism of Action: Inhibition of MetAP2
MetAP2 is responsible for the co-translational cleavage of the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and stability of a significant portion of the proteome.
-
Role in Angiogenesis: MetAP2 is highly expressed in proliferating endothelial cells. Its inhibition leads to the suppression of endothelial cell growth and the inhibition of new blood vessel formation (angiogenesis), a process critical for tumor growth and metastasis.
-
Induction of Apoptosis: By disrupting normal protein function and cellular processes, MetAP2 inhibitors can induce apoptosis (programmed cell death) in cancer cells.[4] Some 1,4-benzodioxan derivatives have been shown to trigger apoptosis in various cancer cell lines.[4][5]
Workflow for Evaluating Antitumor Activity
Caption: A typical workflow for the evaluation of antitumor 1,4-benzodioxan derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1,4-benzodioxan derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEPG2, A549, MCF-7).
-
Complete cell culture medium.
-
96-well microtiter plates.
-
1,4-benzodioxan derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodioxan derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Representative Antitumor 1,4-Benzodioxan Derivatives
| Compound Class | Target | Representative IC50 (µM) | Cancer Cell Line | Reference |
| 1,2,4-Triazole derivatives | MetAP2 | 0.81 | HEPG2 | [4] |
| 1,3,4-Oxadiazole derivatives | MetAP2 | Potent activity | Human Umbilical Vein Endothelial cells | [5] |
| Imidazolium salts | Not specified | 1.06–8.31 | A549, HL-60, MCF-7, SMMC-7721, SW480 | [6] |
Monoamine Oxidase B (MAO-B) Inhibition: A Strategy for Neurodegenerative Diseases
1,4-Benzodioxan-substituted chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7][8] This enzyme is a key player in the metabolism of monoamine neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Mechanism of Action: Preserving Dopamine Levels
MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of neurotransmitters, with a preference for dopamine. In Parkinson's disease, there is a progressive loss of dopamine-producing neurons in the substantia nigra. By inhibiting MAO-B, 1,4-benzodioxan derivatives can increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms of the disease. Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage. Inhibition of MAO-B may therefore also have neuroprotective effects.
Experimental Protocol: MAO-Glo™ Assay
The MAO-Glo™ Assay is a luminescent-based method for measuring the activity of MAO enzymes.
Objective: To determine the IC50 of 1,4-benzodioxan derivatives for MAO-B.
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, MAO reaction buffer, and Luciferin Detection Reagent.
-
Recombinant human MAO-B enzyme.
-
Test compounds (1,4-benzodioxan derivatives) at various concentrations.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the MAO-B enzyme and the test compound at various concentrations.
-
Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). During this period, MAO-B will convert the substrate into a luciferin precursor.
-
Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and converts the luciferin precursor into luciferin, which is then used by luciferase to produce light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Representative 1,4-Benzodioxan MAO-B Inhibitors
| Compound | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)prop-2-en-1-one (22) | 0.026 | >1538 | [7][10] |
| 1,4-benzodioxan-substituted thienyl chalcone (12) | 0.11 | >333 | [11] |
Antibacterial Activity: Disrupting Bacterial Cell Division
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents with new mechanisms of action. 1,4-Benzodioxan derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ.
Mechanism of Action: Targeting FtsZ and the Z-Ring
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a critical component of the bacterial cytoskeleton. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a septum and ultimately cell division. 1,4-Benzodioxan-based FtsZ inhibitors disrupt this process by interfering with the polymerization and/or GTPase activity of FtsZ, leading to the inhibition of Z-ring formation, bacterial filamentation, and eventual cell death.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Objective: To determine the MIC of 1,4-benzodioxan derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
1,4-benzodioxan derivatives dissolved in a suitable solvent.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Incubator.
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the 1,4-benzodioxan derivatives in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Representative Antibacterial 1,4-Benzodioxan Derivatives
| Compound Class | Target | Representative MIC (µg/mL) | Bacterial Strain | Reference |
| Benzodioxane-Benzamides | FtsZ | 0.6 - 2.5 | MRSA | [12] |
| Benzodioxane-Benzamides | FtsZ | 0.1 - 0.25 | MRSA and MSSA | [13] |
| Isoxazole-containing benzamides | FtsZ | 0.125 - 1 | Gram-positive bacteria | [14] |
Conclusion
The 1,4-benzodioxan scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its ability to serve as a template for potent and selective ligands for a wide range of biological targets, from GPCRs to enzymes and cytoskeletal proteins, highlights its significance in modern drug discovery. The diverse biological activities discussed in this guide, including alpha-adrenergic antagonism, antitumor effects, MAO-B inhibition, and antibacterial action, demonstrate the remarkable chemical tractability and pharmacological potential of 1,4-benzodioxan derivatives. As our understanding of the molecular basis of diseases deepens, the strategic application of this versatile scaffold will undoubtedly lead to the development of the next generation of innovative therapeutics.
References
- Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2876-2879.
- Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523.
- Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. (2020). ChemMedChem, 15(2), 1-11.
- Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(20), 6154-6158.
- Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2019). Open Journal of Medicinal Chemistry, 9(4), 49-65.
- Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. (2018). Archiv der Pharmazie, 351(11), 1800169.
- 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2025). Scientific Reports, 15(1), 8690.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. (1983). Journal of Medicinal Chemistry, 26(1), 11-16.
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
- Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments, (191), e65019.
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry, 10(2), 361-369.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Literature FtsZ inhibitors with promising activities on Gram-negative strains. (2020). Molecules, 25(8), 1856.
- Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). International Journal of Molecular Sciences, 24(24), 17265.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025). RSC Medicinal Chemistry, 16(1), 1-13.
- Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). Molecules, 25(7), 1649.
- The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2019). Antibiotics, 8(2), 65.
- Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (2021). Frontiers in Molecular Biosciences, 8, 769998.
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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The Double-Edged Sword: An In-depth Technical Guide to the Mechanisms of Action of Hydrazine-Based Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hydrazine-based compounds represent a fascinating and complex class of molecules with a rich history in both pharmacology and toxicology. From indispensable pharmaceuticals to potent environmental toxins, their biological activities are governed by a diverse array of mechanisms centered around the highly reactive hydrazine moiety. This technical guide provides a comprehensive exploration of the core mechanisms of action of these compounds. We will delve into their metabolic activation to reactive intermediates, their interactions with critical enzyme systems, and the downstream cellular consequences that underpin both their therapeutic efficacy and their toxicological profiles. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind the multifaceted biological effects of hydrazine derivatives.
Introduction: The Chemical Reactivity and Biological Significance of Hydrazines
Hydrazine (N₂H₄) and its derivatives are characterized by a nitrogen-nitrogen single bond, a feature that bestows upon them significant chemical reactivity. This reactivity is the cornerstone of their biological effects, allowing them to participate in a variety of reactions within a biological milieu, including oxidation, alkylation, and the formation of hydrazones.[1] Historically, hydrazine derivatives have been developed for a range of therapeutic applications, including the treatment of tuberculosis (isoniazid), hypertension (hydralazine), and cancer (procarbazine).[2][3] Concurrently, their use as rocket propellants and in industrial processes has led to concerns about their environmental and occupational health impacts.[4][5] Understanding the fundamental mechanisms by which these compounds interact with biological systems is therefore of paramount importance for harnessing their therapeutic potential while mitigating their inherent risks.
Metabolic Activation: The Gateway to Biological Activity and Toxicity
A central theme in the biological action of many hydrazine-based compounds is their metabolic activation to chemically reactive species.[2] This bioactivation is often a prerequisite for both their therapeutic effects and their toxic manifestations. Several key enzymatic systems are involved in this process.
Cytochrome P450-Mediated Oxidation
The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, plays a crucial role in the metabolism of numerous xenobiotics, including hydrazines.[2] CYPs catalyze the oxidation of hydrazine derivatives, leading to the formation of highly reactive intermediates such as diazenes and free radicals.[6] For instance, the anticancer drug procarbazine is metabolized by CYPs to azoxy intermediates, which are then further converted to a methylating agent that damages DNA in cancer cells.[7]
This metabolic activation, however, is not without consequences. The reactive intermediates generated can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[2] Furthermore, this process can lead to the inactivation of the CYP enzymes themselves in a process known as "suicide inactivation," which can have significant implications for drug-drug interactions.[2]
Peroxidative Metabolism
Peroxidases, such as those found in neutrophils and other cell types, can also contribute to the metabolic activation of hydrazines. These enzymes utilize hydrogen peroxide to oxidize hydrazines, generating radical species that can contribute to oxidative stress and cellular damage.[2] The antihypertensive drug hydralazine, for example, can be oxidized by peroxidases to form a hydralazyl radical.[2]
N-Acetylation: A Key Determinant of Hydrazine Metabolism and Toxicity
N-acetyltransferases (NATs) are another critical group of enzymes involved in hydrazine metabolism.[2] Acetylation can be a detoxification pathway for some hydrazines, but for others, it can lead to the formation of toxic metabolites. The rate of acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population.[2][8] This genetic variability can significantly influence an individual's susceptibility to the toxic effects of certain hydrazine-containing drugs, such as isoniazid and hydralazine, with slow acetylators being at a higher risk of developing adverse effects like drug-induced lupus and hepatotoxicity.[2][8]
Core Mechanisms of Action: Molecular Targets and Cellular Consequences
The reactive nature of hydrazine compounds and their metabolites allows them to interact with a variety of molecular targets, leading to a cascade of cellular events.
Enzyme Inhibition: A Primary Mode of Action
A prominent mechanism of action for many hydrazine derivatives is the inhibition of specific enzymes.
Historically, some of the first antidepressants developed were hydrazine-based monoamine oxidase inhibitors (MAOIs).[9] MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[10] Hydrazine MAOIs, such as phenelzine, irreversibly inhibit MAO by forming a stable covalent adduct with the enzyme's flavin cofactor. This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which is believed to be the basis for their antidepressant effects.[9][11]
Hydrazine-based compounds have been shown to inhibit a range of other enzymes. For instance, hydralazine can inhibit DNA methyltransferase 1, an action that is being explored for its potential in cancer therapy.[2] It has also been found to inhibit prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[12]
Interaction with Pyridoxal Phosphate (PLP): The Basis for Neurotoxicity
A crucial and often detrimental interaction of hydrazine compounds is with pyridoxal phosphate (PLP), the active form of vitamin B6.[13] PLP is an essential cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism and the synthesis of neurotransmitters like GABA.[14][15]
Hydrazines can react with the aldehyde group of PLP to form a stable hydrazone, effectively sequestering this vital cofactor.[13] This leads to a functional vitamin B6 deficiency, which disrupts the activity of PLP-dependent enzymes. The inhibition of glutamic acid decarboxylase, a PLP-dependent enzyme responsible for GABA synthesis, results in reduced GABA levels in the brain.[13] This imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA is a key mechanism behind the neurotoxic effects of hydrazine, which can manifest as seizures.[13]
Caption: Mechanism of hydrazine-induced neurotoxicity via pyridoxal phosphate (PLP) inactivation.
Covalent Binding to Macromolecules and Oxidative Stress
The reactive intermediates generated during hydrazine metabolism can covalently bind to cellular macromolecules, including DNA, RNA, and proteins.[2] This can lead to a variety of detrimental effects:
-
DNA Damage: Alkylation of DNA by metabolites of drugs like procarbazine can induce mutations and chromosomal damage, which is the basis of its cytotoxic effect on cancer cells but also contributes to its carcinogenicity.[7][16][17]
-
Protein Dysfunction: Covalent modification of proteins can alter their structure and function, leading to enzyme inactivation and disruption of cellular signaling pathways.
-
Oxidative Stress: The metabolic activation of hydrazines can generate reactive oxygen species (ROS), leading to oxidative stress.[18] This can damage cellular components, including lipids, proteins, and DNA, and is a key mechanism in hydrazine-induced hepatotoxicity.[18][19]
Caption: General pathway of hydrazine-induced cellular toxicity through metabolic activation.
Specific Examples of Hydrazine-Based Drugs
To illustrate the diverse mechanisms of action, we will briefly examine three key examples of hydrazine-containing pharmaceuticals.
| Drug | Primary Therapeutic Use | Core Mechanism of Action |
| Isoniazid | Tuberculosis | A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[20][21] |
| Hydralazine | Hypertension, Heart Failure | A direct-acting smooth muscle relaxant that acts primarily on arterioles. Its mechanism is thought to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[22][23] It also exhibits other activities, including inhibition of DNA methyltransferase and prolyl hydroxylase.[2][12] |
| Procarbazine | Hodgkin's Lymphoma, Brain Cancers | An alkylating agent that is metabolically activated to reactive intermediates. These intermediates methylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis and subsequent cell death.[7][24] |
Experimental Protocols for Investigating Hydrazine Mechanisms
The elucidation of the mechanisms described above relies on a variety of experimental techniques. Below are outlines of key protocols.
Protocol: In Vitro Assessment of Hydrazine Metabolism by Liver Microsomes
Objective: To determine if a hydrazine-based compound is a substrate for cytochrome P450 enzymes and to characterize the formation of reactive intermediates.
Methodology:
-
Preparation of Liver Microsomes: Isolate microsomes from the livers of appropriate animal models (e.g., rats, mice) or use commercially available human liver microsomes.
-
Incubation: Incubate the hydrazine compound with the liver microsomes in the presence of an NADPH-generating system (to support CYP activity) and a suitable buffer at 37°C.
-
Trapping of Reactive Intermediates: Include a trapping agent in the incubation mixture to capture unstable metabolites. For example, glutathione (GSH) can be used to trap electrophilic intermediates, and spin traps like PBN can be used for the detection of free radicals by electron spin resonance (ESR) spectroscopy.
-
Analysis: After incubation, stop the reaction and analyze the mixture for the disappearance of the parent compound and the formation of metabolites and adducts using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Causality Confirmation: To confirm the role of CYPs, perform parallel incubations with specific CYP inhibitors or in the absence of the NADPH-generating system. A significant reduction in metabolite formation under these conditions indicates CYP-mediated metabolism.
Protocol: Measurement of Monoamine Oxidase (MAO) Inhibition
Objective: To assess the inhibitory potential of a hydrazine compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use a source of MAO enzymes, such as isolated mitochondria from rat liver (for both MAO-A and MAO-B) or recombinant human MAO-A and MAO-B.
-
Assay Principle: A common method is a coupled-enzyme assay where the hydrogen peroxide produced by the MAO reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.
-
Procedure: a. Pre-incubate the MAO enzyme preparation with various concentrations of the hydrazine inhibitor. b. Initiate the reaction by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if desired). c. In the presence of HRP and a suitable detection reagent (e.g., Amplex Red), monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Caption: Workflow for a coupled-enzyme assay to measure MAO inhibition.
Conclusion: A Call for Mechanistic Understanding in Drug Development
The biological activities of hydrazine-based compounds are a compelling illustration of the intricate interplay between chemical structure, metabolism, and molecular interactions. Their mechanisms of action, ranging from specific enzyme inhibition to broad-spectrum effects stemming from the generation of reactive intermediates, underscore the importance of a deep mechanistic understanding in both drug development and toxicology. For scientists and researchers, the challenge and opportunity lie in designing novel hydrazine derivatives that maximize therapeutic efficacy while minimizing the off-target effects and toxicities that have historically been associated with this chemical class. A continued focus on elucidating these complex mechanisms will be crucial for the rational design of safer and more effective hydrazine-based therapeutics in the future.
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Procarbazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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The Strategic Synthesis and Medicinal Importance of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry. Its chemical architecture marries the privileged 1,4-benzodioxane scaffold with the synthetically versatile hydrazine functional group. This combination has rendered it an invaluable building block in the quest for novel therapeutic agents, particularly in the synthesis of hydrazone derivatives with a wide spectrum of biological activities. This guide elucidates the historical context of its development, rooted in the extensive pharmacological exploration of benzodioxanes, and provides a comprehensive, step-by-step technical protocol for its synthesis from commercially available precursors. We will delve into the causality behind the experimental choices, methods for its characterization, and its strategic application in drug discovery programs.
Introduction: A Tale of Two Pharmacophores
The history of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is not one of a singular, serendipitous discovery, but rather a logical evolution at the confluence of two significant streams of medicinal chemistry research: the exploration of the 1,4-benzodioxane moiety and the proven therapeutic potential of hydrazine derivatives.
The 1,4-benzodioxane ring system is a well-established "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a remarkable array of biological activities, including antihepatotoxic, α-adrenergic blocking, neuroleptic, and anti-inflammatory properties.[1] This structural motif is a key component in drugs like Doxazosin, used for treating hypertension.[2]
Concurrently, hydrazine derivatives and their reaction products, particularly hydrazones, have been a fertile ground for the development of therapeutics.[3] The N-N linkage is a key structural motif in a variety of bioactive agents, with hydrazones displaying a broad range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[4]
The synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, therefore, represents a strategic endeavor to create a molecular intermediate that combines the favorable pharmacological profile of the benzodioxane core with the proven biological activity and synthetic versatility of the hydrazine group. This compound serves as a powerful tool for medicinal chemists to generate large libraries of novel hydrazone-based compounds for screening against a multitude of biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 299165-45-0 | [5][6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Pale yellow crystalline powder | [5] |
| Melting Point | 153-158 °C (decomposes) | [5] |
| Purity | ≥ 95% (by NMR) | [5] |
The Synthetic Pathway: A Three-Act Drama
The synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a well-defined, three-step process commencing from the readily available 1,4-benzodioxan. The overall strategy involves the introduction of a nitrogen functionality onto the benzene ring, its subsequent reduction, and finally, conversion to the target hydrazine.
Caption: Overall synthetic route to (2,3-Dihydro-benzodioxin-6-yl)-hydrazine.
Step 1: Electrophilic Nitration of 1,4-Benzodioxan
Causality: The first crucial step is the regioselective introduction of a nitro group onto the benzodioxan ring. The electron-donating nature of the ether oxygens directs electrophilic substitution to the para position (position 6), making this a highly predictable and efficient reaction. The nitro group serves as a precursor to the amine, which is essential for the subsequent formation of the hydrazine.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 1,4-benzodioxan (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the solution of 1,4-benzodioxan, ensuring the temperature does not exceed 10 °C. The choice of a nitrating mixture is critical for generating the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. The product, 6-nitro-1,4-benzodioxan, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[7]
Step 2: Reduction of 6-Nitro-1,4-benzodioxan to 1,4-Benzodioxan-6-amine
Causality: The nitro group is a versatile functional group that is readily reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry. Several methods exist, but a common and effective one involves the use of a metal catalyst and a hydrogen source, or a metal in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol (Catalytic Hydrogenation):
-
Setup: To a hydrogenation vessel, add 6-nitro-1,4-benzodioxan (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.
-
Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield 1,4-benzodioxan-6-amine, which can be used in the next step without further purification if of sufficient purity.[1]
Step 3: Conversion of 1,4-Benzodioxan-6-amine to (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
Causality: This is the most critical and nuanced step. It proceeds via a two-stage, one-pot reaction. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a highly reactive intermediate. Second, the diazonium salt is reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.
Experimental Protocol:
-
Diazotization:
-
Suspend 1,4-benzodioxan-6-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is typically rapid.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature.
-
-
Work-up and Isolation:
-
The hydrazine will often precipitate as its hydrochloride salt. Collect the solid by vacuum filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and basify by the slow addition of a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is approximately 9-10, while keeping the mixture cool.
-
Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,3-Dihydro-benzodioxin-6-yl)-hydrazine as a pale yellow solid.
-
Caption: Detailed workflow for the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine.
Characterization and Quality Control
The identity and purity of the synthesized (2,3-Dihydro-benzodioxin-6-yl)-hydrazine should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the benzodioxan ring, the ethylenedioxy protons (O-CH₂-CH₂-O), and the protons of the hydrazine group (-NH-NH₂). The aromatic protons will appear as a complex multiplet, while the ethylenedioxy protons will typically be a singlet or a narrow multiplet around 4.2-4.3 ppm. The hydrazine protons are exchangeable with D₂O and may appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the aromatic carbons and the aliphatic carbons of the dioxan ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C-O stretching of the ether linkages.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 166.18 g/mol .
Applications in Drug Development
The primary and most significant application of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is its role as a key intermediate in the synthesis of N-acylhydrazones. These are typically prepared through the condensation reaction of the hydrazine with various aldehydes or ketones.
Caption: Application of the title compound in generating hydrazone libraries for drug discovery.
This synthetic flexibility allows for the rapid generation of a diverse library of compounds where the 'R' group from the aldehyde or ketone can be systematically varied. This approach is fundamental to structure-activity relationship (SAR) studies, enabling researchers to fine-tune the pharmacological properties of the resulting hydrazones to optimize potency, selectivity, and pharmacokinetic profiles.
Conclusion
While a singular "discovery" paper for (2,3-Dihydro-benzodioxin-6-yl)-hydrazine may not exist, its genesis is clearly rooted in the logical and strategic progression of medicinal chemistry. It represents a masterful combination of a privileged scaffold and a versatile functional group. The synthetic route is robust and relies on well-established, high-yielding chemical transformations. As a key building block, it continues to empower researchers in the development of novel hydrazone-based compounds with the potential to become next-generation therapeutics for a wide range of diseases.
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6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ETHYL-7H-[1][2][8]THIADIAZOLO[4,5-B][1][2][8]TRIAZINE HYDROBROMIDE. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/l146846]
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- 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. [URL: https://www.researchgate.net/publication/229615598_1H_and_13C_NMR_Study_of_1-Hydrazino-23-dihydro-1H-pyrazolo12-apyridazine-58-diones_and_-1H-pyrazolo12-bphthalazine-510-diones_and_Their_Ring-Chain_Tautomerism]
- Hydrazine, methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C60344&Mask=200]
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The Benzodioxin Scaffold: A Privileged Motif for Novel Therapeutics
A Technical Guide to Identifying and Validating Therapeutic Targets
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of benzodioxin compounds. We will explore the diverse range of biological targets modulated by this versatile scaffold and provide detailed, field-proven methodologies for their identification and validation. This guide is designed to bridge the gap between medicinal chemistry and experimental pharmacology, offering actionable insights to accelerate the discovery of novel benzodioxin-based therapeutics.
Introduction: The Enduring Appeal of the 1,4-Benzodioxane Moiety
The 1,4-benzodioxane ring system is a prominent heterocyclic scaffold that has consistently demonstrated its value in medicinal chemistry.[1][2][3][4] Its rigid structure, combined with the ability to introduce substituents at multiple positions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal template for designing molecules that can interact with high affinity and selectivity with a wide array of biological targets.[1][3] This has led to the development of benzodioxin-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and cardiovascular effects.[5][6]
This guide will delve into the key therapeutic areas where benzodioxin compounds have shown significant promise and detail the experimental workflows required to validate their molecular targets.
Part 1: Oncology - Targeting Key Drivers of Malignancy
The deregulation of cellular signaling pathways is a hallmark of cancer, and several enzymes within these cascades have been identified as promising targets for benzodioxin-based inhibitors.
Protein Kinases: Drugging the "Kinome"
Protein kinases are critical regulators of cell growth, proliferation, and survival, and their aberrant activity is frequently implicated in tumorigenesis.[5] Several benzodioxin derivatives have been developed as potent kinase inhibitors.
Mechanistic Rationale: JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for cytokine receptor signaling that governs lymphocyte development and function.[3] Mutations and overactivation of JAK3 are associated with various hematological malignancies and autoimmune diseases.
Experimental Validation of JAK3 Inhibition:
A common method to assess JAK3 inhibition is through a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Protocol 1: In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzodioxin compound against JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test benzodioxin compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Preparation: Dilute the recombinant JAK3 enzyme in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Reaction Initiation: Add 10 µL of the kinase reaction mixture (containing kinase assay buffer, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate) to each well.
-
Enzyme Addition: Add 10 µL of the diluted JAK3 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Mechanistic Rationale: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[7][8] Its overexpression is correlated with the progression of numerous solid tumors.[7] Benzodioxin-containing compounds have been identified as FAK inhibitors.[5][9]
Experimental Validation of FAK Inhibition:
A fluorescence polarization (FP) assay can be employed to identify inhibitors that disrupt the interaction between FAK and its binding partners, such as paxillin.
Protocol 2: FAK-Paxillin Interaction Assay (Fluorescence Polarization)
Objective: To screen for benzodioxin compounds that inhibit the FAK-paxillin protein-protein interaction.
Materials:
-
Purified recombinant FAK Focal Adhesion Targeting (FAT) domain
-
Fluorescently labeled paxillin LD2 motif peptide (e.g., TAMRA-paxillin)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test benzodioxin compounds
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of the FAT domain and the TAMRA-paxillin peptide in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Protein-Peptide Mixture: Add the FAT domain and TAMRA-paxillin peptide to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the FAK-paxillin interaction. Calculate the IC50 values for active compounds.
Mechanistic Rationale: The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is one of the most common events in human cancers.[5]
Experimental Validation of PI3K Inhibition:
A luminescence-based assay measuring ADP production is a standard method for quantifying PI3K activity.[5]
Protocol 3: In Vitro PI3K Inhibition Assay
Objective: To determine the inhibitory activity of benzodioxin compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
Kinase assay buffer
-
Test benzodioxin compounds
-
Luminescence-based ADP detection kit
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PI3K enzyme solution to each well.
-
Reaction Initiation: Add a mixture of the PIP2 substrate and ATP to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
Mechanistic Rationale: The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and is involved in regulating gene expression related to inflammation and cell survival.[4][10] Its role in cancer is complex, but in some contexts, its inhibition can be beneficial.
Experimental Validation of p38α MAPK Inhibition:
An ELISA-based assay can be used to measure the phosphorylation of a p38α MAPK substrate.
Protocol 4: p38α MAPK Activity Assay (ELISA)
Objective: To measure the inhibitory effect of benzodioxin compounds on p38α MAPK activity.
Materials:
-
Cell lysates containing active p38α MAPK or purified recombinant p38α MAPK
-
Anti-p38α MAPK antibody
-
Protein A/G coated plates
-
ATF2 substrate
-
Anti-phospho-ATF2 antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Test benzodioxin compounds
-
Microplate reader
Procedure:
-
Immunoprecipitation: Incubate cell lysates or purified enzyme with an anti-p38α antibody in a microplate well to capture the kinase.
-
Washing: Wash the wells to remove unbound material.
-
Kinase Reaction: Add the kinase reaction buffer containing ATP, the ATF2 substrate, and the test compound to the wells.
-
Incubation: Incubate at 30°C to allow for substrate phosphorylation.
-
Detection: Add an HRP-conjugated anti-phospho-ATF2 antibody.
-
Signal Development: Add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at 450 nm. A decrease in signal indicates inhibition of p38α MAPK activity.
Mechanistic Rationale: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibiting VEGFR2 is a clinically validated anti-cancer strategy.
Experimental Validation of VEGFR2 Inhibition:
A luminescence-based kinase assay is a common method to screen for VEGFR2 inhibitors.[11][13]
Protocol 5: In Vitro VEGFR2 Kinase Assay
Objective: To determine the IC50 of a benzodioxin compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Test benzodioxin compound
-
Kinase-Glo™ MAX Assay (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate.
-
Compound Addition: Add serially diluted test compound or vehicle control to the wells.
-
Reaction Initiation: Add the diluted VEGFR2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[11]
-
Signal Detection: Add Kinase-Glo™ MAX reagent to each well, incubate at room temperature for 15 minutes, and measure luminescence.[13]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[11]
Quantitative Data Summary: Benzodioxin Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1,4-Benzodioxane-6-carbonyloxyethyl derivative | JAK-3 | 9 | [5] |
| 1,3,4-Oxadiazole-2(3H)-thione linked to 1,4-benzodioxane | FAK | 780 | [5] |
| Benzodioxane-based derivative | PI3K-α | 34 | [5] |
| Triazine derivative with benzodioxane moiety | FAK | 230 | [8] |
| Phenylpiperazine derivative of 1,4-benzodioxan | VEGFR-2 | 3.7 - 11.8 | [14] |
Part 2: Neurodegenerative and Psychiatric Disorders
The benzodioxin scaffold is also prevalent in compounds targeting the central nervous system.
Monoamine Oxidase B (MAO-B)
Mechanistic Rationale: MAO-B is an enzyme that metabolizes neurotransmitters, including dopamine.[5] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[5]
Experimental Validation of MAO-B Inhibition:
A fluorometric assay is a common high-throughput method for screening MAO-B inhibitors.
Protocol 6: Fluorometric MAO-B Inhibition Assay
Objective: To screen benzodioxin compounds for MAO-B inhibitory activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
MAO-B assay buffer
-
Test benzodioxin compounds
-
Known MAO-B inhibitor (e.g., rasagiline) as a positive control
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: Add the assay buffer, MAO-B enzyme, and test compounds or controls to the wells of a black 96-well plate.
-
Pre-incubation: Pre-incubate the plate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO-B substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths. The signal is proportional to MAO-B activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values for active compounds.
Adrenergic and Serotonergic Receptors
Mechanistic Rationale: Benzodioxin derivatives have been extensively studied as ligands for α1-adrenergic and 5-HT1A serotonergic receptors, which are implicated in various neurological and psychiatric conditions, including hypertension, anxiety, and depression.[2][15][16][17][18][19]
Experimental Validation of Receptor Binding:
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol 7: α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a benzodioxin compound for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
Radioligand (e.g., [³H]-Prazosin)
-
Binding buffer
-
Test benzodioxin compounds
-
Non-specific binding control (e.g., phentolamine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Incubation: In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 and then calculate the Ki value using the Cheng-Prusoff equation.
Part 3: Inflammation and Pain
Benzodioxin derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[5]
Cyclooxygenase (COX) Enzymes
Mechanistic Rationale: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Selective COX-2 inhibitors are desirable as they may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]
Experimental Validation of COX-2 Inhibition:
A fluorometric inhibitor screening kit provides a convenient method for assessing COX-2 inhibition.
Protocol 8: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To screen for and characterize the inhibitory activity of benzodioxin compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe (fluorogenic)
-
Arachidonic acid (substrate)
-
Test benzodioxin compounds
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitors and controls.
-
Reaction Mix: Prepare a reaction mix containing the COX assay buffer and COX probe.
-
Assay Plate: Add the reaction mix to the wells, followed by the test inhibitors, enzyme control, or inhibitor control.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction for each well. Calculate the percent inhibition for the test compounds and determine their IC50 values.
Part 4: Infectious Diseases
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.
FtsZ Protein
Mechanistic Rationale: FtsZ is a bacterial tubulin homolog that is essential for cell division in most bacteria.[20][21][22] It forms a contractile ring (Z-ring) at the division site, making it an attractive target for new antibiotics. Benzodioxane-benzamides have been identified as FtsZ inhibitors.[20][21][22][23][24]
Experimental Validation of FtsZ Inhibition:
A light scattering assay can be used to monitor the polymerization of FtsZ in the presence of inhibitors.
Protocol 9: FtsZ Polymerization Assay (Light Scattering)
Objective: To evaluate the effect of benzodioxin compounds on FtsZ polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP
-
Test benzodioxin compounds
-
Spectrophotometer or plate reader capable of measuring 90° light scattering
Procedure:
-
Reaction Setup: In a cuvette or microplate well, combine the polymerization buffer, FtsZ protein, and the test compound or vehicle control.
-
Baseline Measurement: Measure the baseline light scattering.
-
Polymerization Initiation: Add GTP to initiate FtsZ polymerization.
-
Kinetic Monitoring: Monitor the change in light scattering over time. An increase in light scattering indicates polymer formation.
-
Data Analysis: Compare the polymerization profiles in the presence and absence of the test compounds. Inhibition of polymerization will result in a reduced rate and/or extent of light scattering.
Visualization of Key Pathways and Workflows
Signaling Pathway of PI3K
Caption: PI3K signaling pathway and the inhibitory action of benzodioxin compounds.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The benzodioxin scaffold has unequivocally established itself as a privileged structure in drug discovery, offering access to a multitude of therapeutic targets across various disease areas. The versatility of its chemistry allows for fine-tuning of pharmacological properties, leading to the identification of potent and selective modulators of enzymes, receptors, and protein-protein interactions.
This technical guide has provided a framework for the systematic identification and validation of therapeutic targets for novel benzodioxin compounds. By integrating rational drug design with robust experimental protocols, researchers can unlock the full potential of this remarkable scaffold. Future efforts in this field will likely focus on the development of multi-target benzodioxin derivatives, the exploration of novel biological space, and the application of advanced computational methods to guide the design of next-generation therapeutics.
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MDPI. (2022). The Development of FAK Inhibitors: A Five-Year Update. Retrieved from [Link]
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Frontiers. (2019). FtsZ Polymerization Inhibitors. Retrieved from [Link]
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BPS Bioscience. (n.d.). FAK Kinase Assay Kit. Retrieved from [Link]
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Nanotechnology Perceptions. (2021). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]
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NIH. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Retrieved from [Link]
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RSC Publishing. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
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SpringerLink. (2015). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Bioactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of computational power and biochemical understanding has positioned in silico analysis as an indispensable pillar of modern drug discovery.[1][2] By predicting the biological activity of novel chemical entities computationally, researchers can de-risk and accelerate the development pipeline, focusing resources on the most promising candidates.[3][4] This guide provides a comprehensive, methodology-driven framework for predicting the bioactivity of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, a compound featuring a benzodioxin scaffold and a reactive hydrazine moiety. We will detail a complete workflow, from target identification based on structural analogy to molecular docking, ADMET profiling, and pharmacophore modeling. Each protocol is presented with a focus on the scientific rationale behind key steps, ensuring a blend of procedural accuracy and field-proven insight. The objective is to equip researchers with a robust, self-validating computational strategy to generate a well-rounded bioactivity hypothesis for this, and similar, novel compounds.
Introduction: The Rationale for a Computational Approach
The Subject Molecule: (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a small molecule featuring two key structural motifs: the 1,4-benzodioxan ring system and a hydrazine functional group.[7][8][9]
-
1,4-Benzodioxan Scaffold: This "privileged structure" is found in numerous bioactive compounds and is known to be a valuable scaffold for designing potent and selective inhibitors, particularly for enzymes like Monoamine Oxidase (MAO).[10][11]
-
Hydrazine Moiety: Hydrazine derivatives are well-documented as enzyme inhibitors, often acting irreversibly by forming covalent bonds with enzyme cofactors or active site residues.[12][13][14] This group can serve as a "warhead" that enhances inhibitory potency.[12]
The combination of these two features strongly suggests that (2,3-Dihydro-benzodioxin-6-yl)-hydrazine has the potential to be a potent enzyme inhibitor, making it an excellent candidate for in silico bioactivity exploration.
Objective and Scope
This guide will provide a step-by-step technical workflow to:
-
Identify a putative biological target for (2,3-Dihydro-benzodioxin-6-yl)-hydrazine based on established structure-activity relationships.
-
Predict the binding affinity and interaction patterns of the molecule with its target using molecular docking.
-
Assess the "drug-likeness" of the molecule by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
-
Develop a pharmacophore model to guide future virtual screening and lead optimization efforts.
The In Silico Prediction Workflow
A robust computational analysis follows a logical sequence of steps, each building upon the last to create a comprehensive bioactivity profile. This workflow is designed to be systematic and self-validating at key stages.
Phase 1: Preparation and Target Identification
Ligand Preparation Protocol
Rationale: The starting point for any 3D computational method is an accurate, low-energy 3D conformation of the ligand. Errors in the ligand structure will propagate through the entire workflow.
Methodology:
-
Obtain 2D Structure: Draw (2,3-Dihydro-benzodioxin-6-yl)-hydrazine in a 2D chemical editor like BKChem or use its SMILES string (NNC1=CC2=C(OCCO2)C=C1).
-
Convert to 3D: Use a tool like Open Babel or Avogadro to convert the 2D representation into a 3D structure.[15][16]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step finds a stable, low-energy conformation of the molecule.
-
Save in Correct Format: Save the final 3D structure as an .sdf or .mol2 file, which retains the 3D coordinates and bond order information.
Target Identification: An Evidence-Based Hypothesis
Rationale: The choice of a biological target is the most critical hypothesis in this process. Given that the benzodioxan scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibitors and hydrazine derivatives are known MAO inhibitors, MAO-B is a highly plausible putative target.[10][11][13][17][18] MAO-B inhibitors are clinically used for the treatment of Parkinson's disease.[18]
Selected Target: Human Monoamine Oxidase B (hMAO-B).
Protein Target Preparation Protocol
Rationale: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking.[19][20] It must be "cleaned" to remove non-essential components and prepared to correctly model physiological interactions.[4]
Methodology:
-
Download PDB Structure: Obtain a high-resolution crystal structure of hMAO-B. A suitable entry is PDB ID: 2BYB , which is co-crystallized with a known inhibitor. This native inhibitor is crucial for validating the docking protocol.
-
Clean the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, perform the following:[21]
-
Remove all water molecules.
-
Remove the co-crystallized native ligand and any co-factors not essential for binding (in this case, the FAD cofactor should be retained).
-
Inspect the structure for any missing residues or atoms and model them if necessary.
-
-
Prepare for Docking: Use a specialized tool like AutoDockTools:
-
Add polar hydrogens, as they are critical for hydrogen bonding.
-
Assign partial charges (e.g., Gasteiger or Kollman charges) to all atoms. These charges are essential for calculating electrostatic interactions.
-
-
Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This format, used by AutoDock Vina, includes charge and atom type information required by the docking algorithm.
Phase 2: Core Computational Prediction
Molecular Docking Protocol
Rationale: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[21] The scoring function provides a numerical estimate of binding energy, where more negative values typically indicate stronger binding.
Methodology (using AutoDock Vina):
-
Ligand Preparation for Vina: Convert the prepared .mol2 or .sdf file of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine into the .pdbqt format using AutoDockTools. This step defines rotatable bonds.
-
Define the Binding Site (Grid Box):
-
Identify the active site of hMAO-B. This is typically the cavity where the native ligand was bound in the original PDB file.
-
Define a 3D grid box that encompasses this entire binding pocket. The size should be large enough to allow the ligand to rotate and translate freely within the site.
-
-
Run the Docking Simulation: Execute AutoDock Vina, providing the prepared protein, the prepared ligand, and the grid box configuration as inputs. Set the exhaustiveness parameter (e.g., to 8 or higher) to ensure a thorough search of the conformational space.
-
Protocol Validation (Self-Validating Step):
-
Crucial Step: Before docking the test compound, perform a re-docking experiment. Dock the native ligand (extracted from 2BYB) back into the prepared protein structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[22]
-
ADMET Prediction Protocol
Rationale: A compound's therapeutic potential is not solely dependent on its target affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines its bioavailability and safety.[3] Predicting these properties early can flag potential liabilities.[23][24]
Methodology (using a web-based tool like SwissADME or ADMET-AI): [25]
-
Input the Molecule: Provide the SMILES string of the compound to the web server.
-
Execute Prediction: Run the analysis. These tools use a combination of physicochemical property calculations and machine learning models trained on large datasets of known drugs.[25][26]
-
Analyze the Output: The server will generate a comprehensive report on various properties.
Phase 3: Data Synthesis and Advanced Applications
Synthesizing the Data: Building a Bioactivity Hypothesis
Rationale: The individual predictions from docking and ADMET analysis must be integrated to form a coherent hypothesis.
Data Interpretation:
-
Docking Results:
-
Binding Energy: Analyze the predicted binding affinity (in kcal/mol). A strong predicted affinity (e.g., -8.0 kcal/mol or lower) suggests potent binding.
-
Pose Analysis: Visualize the top-ranked docking pose. Identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and specific amino acid residues in the active site. Does the hydrazine moiety interact with the FAD cofactor, as would be expected for an irreversible inhibitor?
-
-
ADMET Results:
-
Drug-Likeness: Does the compound adhere to Lipinski's Rule of Five? This provides a first-pass filter on oral bioavailability.
-
Liabilities: Are there any predicted warnings? Common flags include poor GI absorption, potential for hERG inhibition (cardiotoxicity), or inhibition of cytochrome P450 enzymes (drug-drug interactions).
-
Illustrative Data Summary Tables:
Table 1: Hypothetical Molecular Docking Results for hMAO-B
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| (2,3-Dihydro-benzodioxin-6-yl)-hydrazine | -8.5 | TYR435, ILE199, FAD |
| Known Inhibitor (Safinamide) | -9.2 | TYR435, ILE199, FAD |
| Re-docked Native Ligand (from 2BYB) | -9.5 (RMSD: 1.1 Å) | TYR398, TYR435, CYS172 |
Table 2: Predicted ADMET Profile Summary
| Property | Prediction | Assessment |
|---|---|---|
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Favorable for CNS target |
| CYP2D6 Inhibitor | Yes | Potential Liability (Drug Interactions) |
| hERG Inhibitor | No | Favorable |
| Lipinski Violations | 0 | Favorable |
Overall Hypothesis: Based on this illustrative data, the compound is predicted to be a potent, CNS-active hMAO-B inhibitor with good oral bioavailability but carries a potential risk for drug-drug interactions via CYP2D6 inhibition.
Advanced Application: Pharmacophore Modeling
Rationale: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[1][27][28] Creating a pharmacophore model based on the docked pose of our compound allows for the rapid screening of large chemical databases to find new, structurally diverse molecules that could have the same activity.[27][29]
Methodology:
-
Feature Identification: Based on the highest-scoring docking pose, identify the key interaction points. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
-
Model Generation: Use software like LigandScout or Phase to generate a 3D arrangement of these features, including their spatial constraints (distances and angles).
-
Model Validation: The model should be validated by testing its ability to distinguish known active compounds from inactive "decoy" molecules. A good model will select a high percentage of actives.
-
Virtual Screening: The validated pharmacophore model can then be used as a 3D query to search databases like ZINC or ChEMBL for molecules that match the pharmacophoric features.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. By integrating target identification, molecular docking, and ADMET profiling, we can construct a detailed, multi-faceted hypothesis about a molecule's therapeutic potential and liabilities. The generated predictions—that the compound is likely a potent MAO-B inhibitor with favorable drug-like properties—provide a strong rationale for advancing it to the next stage of the drug discovery pipeline: in vitro experimental validation.
Computational predictions are not a replacement for experimental work but are a powerful tool for guiding it.[6] The hypotheses generated here should be tested through enzyme inhibition assays and cell-based toxicity studies to confirm the in silico findings. The journey from a computational hit to a clinical candidate is long, but it begins with a robust and well-reasoned predictive foundation.
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A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. (2015). PubMed. [Link]
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literature review on the synthesis of substituted benzodioxanes
An In-depth Technical Guide to the Synthesis of Substituted Benzodioxanes
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and ability to engage with various biological targets have made it a cornerstone in medicinal chemistry for decades.[3][4] Molecules incorporating this structure exhibit a remarkable diversity of pharmacological activities, including antihypertensive, anticancer, antibacterial, and neuroleptic properties.[5][6][7] Notable examples include Doxazosin, a drug for treating hypertension, and compounds investigated for their activity against drug-resistant bacteria and as potential cancer chemotherapeutics.[1][5]
This guide provides a comprehensive review of the core synthetic strategies for constructing substituted 1,4-benzodioxanes. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. Each section is grounded in authoritative literature, presenting field-proven insights into the mechanisms, scope, and limitations of each method.
The most traditional and widely practiced method for constructing the 1,4-benzodioxane ring is the Williamson ether synthesis. This approach involves the double O-alkylation of a catechol (a 1,2-dihydroxybenzene) with a suitable 1,2-dielectrophile, typically 1,2-dihaloethane.[8]
Mechanistic Rationale
The reaction proceeds via a sequential bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenolic hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. This phenoxide then attacks one of the electrophilic carbons of the 1,2-dielectrophile, displacing a halide. An intramolecular SN2 reaction follows, where the second phenoxide attacks the remaining electrophilic carbon to close the six-membered dioxane ring.
The choice of base and solvent is critical for success. A moderately weak base, such as potassium carbonate (K2CO3), is often preferred. It is strong enough to deprotonate the acidic phenols but not so strong as to promote side reactions like elimination of the dielectrophile. Solvents like acetone or dimethylformamide (DMF) are common as they effectively dissolve the reactants while facilitating the SN2 pathway.
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Methodological & Application
Synthesis of Novel Pyrazole Derivatives Utilizing (2,3-Dihydro-1,4-benzodioxin-6-yl)-hydrazine: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the synthesis of pyrazole derivatives incorporating the biologically significant 2,3-dihydro-1,4-benzodioxin moiety. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The fusion of this privileged heterocycle with the benzodioxin scaffold, a known pharmacophore, offers a compelling strategy for the development of novel chemical entities with potentially enhanced pharmacological profiles.[5] This document outlines the preparation of the key starting material, (2,3-dihydro-1,4-benzodioxin-6-yl)-hydrazine, and presents robust, step-by-step protocols for its subsequent cyclocondensation with 1,3-dicarbonyl compounds to yield highly functionalized pyrazole derivatives.
Introduction: The Strategic Fusion of Pyrazole and Benzodioxin Scaffolds
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be exceptionally versatile in drug design. Its derivatives are known to exhibit a wide spectrum of biological activities.[3][6] Notable examples include the COX-2 inhibitor Celecoxib, which features a pyrazole core. The enduring interest in pyrazoles stems from their synthetic accessibility and the ease with which their substituents can be modified to tune biological activity.
The 2,3-dihydro-1,4-benzodioxin group is another key structural motif in medicinal chemistry. Its inclusion in a molecule can modulate properties such as receptor binding affinity, metabolic stability, and pharmacokinetic parameters. By strategically combining these two pharmacophores, we aim to generate hybrid molecules with unique and potentially superior therapeutic properties.
The primary synthetic route explored in this guide is the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] This reaction proceeds via an initial nucleophilic attack, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. We will provide detailed protocols that are designed to be reproducible and scalable for research and development applications.
Synthesis of the Key Precursor: (2,3-Dihydro-1,4-benzodioxin-6-yl)-hydrazine Hydrochloride
Rationale: This standard procedure for converting anilines to aryl hydrazines is highly reliable. The first step forms a reactive diazonium salt intermediate at low temperatures to prevent decomposition. The subsequent reduction, commonly achieved with tin(II) chloride, efficiently converts the diazonium group to the desired hydrazine.[10] The product is isolated as a hydrochloride salt, which is generally more stable and easier to handle than the free base.
Caption: Workflow for the synthesis of the key hydrazine precursor.
Experimental Protocol 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)-hydrazine Hydrochloride
-
Materials:
-
3,4-(Ethylenedioxy)aniline (1.0 equiv.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 equiv.)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (2.5 equiv.)
-
Deionized Water
-
Brine, Diethyl Ether
-
-
Procedure:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 3,4-(ethylenedioxy)aniline (e.g., 15.1 g, 100 mmol) and a mixture of deionized water (80 mL) and concentrated HCl (50 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (e.g., 7.25 g, 105 mmol) in deionized water (20 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional hour to ensure complete diazotization.
-
In a separate beaker, prepare a solution of SnCl₂·2H₂O (e.g., 56.4 g, 250 mmol) in concentrated HCl (60 mL). Cool this solution in an ice bath.
-
Add the cold SnCl₂ solution dropwise to the diazonium salt suspension. A thick precipitate will form. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold brine (2 x 50 mL) and cold diethyl ether (2 x 50 mL).
-
Dry the solid product under vacuum at 40 °C overnight to yield (2,3-dihydro-1,4-benzodioxin-6-yl)-hydrazine hydrochloride as a stable, off-white to pale brown solid.
-
-
Scientist's Note: The product from this procedure is typically of sufficient purity for subsequent reactions without further purification.[10]
Synthesis of Pyrazole Derivatives: Core Protocols
The following protocols detail the cyclocondensation reaction between the synthesized hydrazine precursor and representative 1,3-dicarbonyl compounds.
General Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through a well-established pathway involving nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to afford the aromatic pyrazole ring. The acidic conditions often used for this reaction catalyze both the condensation and the final dehydration step.[11][12]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Protocol 2: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1H-pyrazole
This protocol uses a symmetrical diketone, acetylacetone, which avoids any issues of regioselectivity.
-
Materials:
-
(2,3-Dihydro-1,4-benzodioxin-6-yl)-hydrazine hydrochloride (1.0 equiv.)
-
Acetylacetone (2,4-pentanedione) (1.1 equiv.)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
In a 100 mL round-bottom flask, suspend the hydrazine hydrochloride (e.g., 2.03 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add acetylacetone (e.g., 1.1 g, 11 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C for acetic acid) for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water.
-
A precipitate will form. If precipitation is slow, gently neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
-
Rationale: Acetic acid serves as both a solvent and an acid catalyst, facilitating the dehydration of the cyclized intermediate.[11] Using ethanol is a greener alternative, though the reaction may require slightly longer reflux times or the addition of a catalytic amount of acid.
Protocol 3: Regioselective Synthesis with Ethyl 4,4,4-trifluoroacetoacetate
The reaction with an unsymmetrical β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, can lead to two possible regioisomers. The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl carbons. The ketone carbonyl, adjacent to the electron-withdrawing CF₃ group, is significantly more electrophilic and will be the primary site of initial attack by the hydrazine.[12]
Caption: Regioselectivity in the reaction with an unsymmetrical diketone.
-
Materials:
-
(2,3-Dihydro-1,4-benzodioxin-6-yl)-hydrazine hydrochloride (1.0 equiv.)
-
Sodium Acetate (NaOAc) (1.1 equiv.)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.)
-
Ethanol
-
-
Procedure:
-
Combine the hydrazine hydrochloride (e.g., 2.03 g, 10 mmol) and sodium acetate (e.g., 0.9 g, 11 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask. Stir for 15 minutes at room temperature.
-
Add ethyl 4,4,4-trifluoroacetoacetate (e.g., 1.84 g, 10 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction to reflux (approx. 78 °C) for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to isolate the major regioisomer.
-
-
Scientist's Note: The addition of sodium acetate is crucial. It neutralizes the HCl from the hydrazine salt, liberating the free hydrazine nucleophile in situ. This prevents the need to handle the potentially less stable free base directly.
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Below is a table of expected data for the products described in the protocols.
| Protocol | Reactants | Product Name | Expected Yield Range | Key Characterization Data (Expected) |
| 2 | (Benzodioxin)-hydrazine HCl, Acetylacetone | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1H-pyrazole | 80-95% | ¹H NMR (CDCl₃, δ): ~6.8-7.0 (m, 3H, Ar-H), 6.0 (s, 1H, pyrazole-H), 4.25 (s, 4H, O-CH₂-CH₂-O), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). MS (ESI+): m/z [M+H]⁺ calcd for C₁₃H₁₄N₂O₂: 231.11. |
| 3 | (Benzodioxin)-hydrazine HCl, Ethyl 4,4,4-trifluoroacetoacetate | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol | 75-90% | ¹H NMR (DMSO-d₆, δ): ~11.5 (br s, 1H, OH), 7.0-7.2 (m, 3H, Ar-H), 6.2 (s, 1H, pyrazole-H), 4.30 (s, 4H, O-CH₂-CH₂-O). ¹⁹F NMR (DMSO-d₆, δ): ~-60 (s, CF₃). MS (ESI+): m/z [M+H]⁺ calcd for C₁₂H₉F₃N₂O₃: 287.06. |
Conclusion
The protocols detailed in this application note provide robust and efficient methods for the synthesis of novel pyrazole derivatives bearing a 2,3-dihydro-1,4-benzodioxin substituent. The Knorr cyclocondensation reaction is a highly effective strategy, and careful selection of reaction conditions allows for control over regioselectivity when using unsymmetrical dicarbonyl precursors. These methodologies offer a clear pathway for researchers in medicinal chemistry and drug discovery to access a new class of hybrid molecules for biological screening and lead optimization.
References
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Vunnam Venkateswarlu, Jaspreet Kour, K. A. Aravinda Kumar, Praveen Kumar Verma, G. Lakshma Reddy, Yaseen Hussain, Aliya Tabassum, Shilpi Balgotra, Sorav Gupta, Abhinandan D. Hudwekar, Ram A. Vishwakarma & Sanghapal D. Sawant. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
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Vunnam Venkateswarlu, Jaspreet Kour, K. A. Aravinda Kumar, Praveen Kumar Verma, G. Lakshma Reddy, Yaseen Hussain, Aliya Tabassum, Shilpi Balgotra, Sorav Gupta, Abhinandan D. Hudwekar, Ram A. Vishwakarma & Sanghapal D. Sawant. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]
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Various methods for the synthesis of pyrazole. (2022). ResearchGate. Available at: [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]
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Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. (2017). PubMed. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. Available at: [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). NRC Research Press. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Available at: [Link]
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Current status of pyrazole and its biological activities. (2015). PMC. Available at: [Link]
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Biologically active pyrazole derivatives. (2023). ResearchGate. Available at: [Link]
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Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (2022). ResearchGate. Available at: [Link]
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Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. (2021). ResearchGate. Available at: [Link]
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Reaction of compounds 5 and 6 with hydrazines. (n.d.). ResearchGate. Available at: [Link]
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Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. (2025). ResearchGate. Available at: [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). PMC. Available at: [Link]
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1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-(phenylmethyl)hydrazine. (n.d.). CAS Common Chemistry. Available at: [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: The Utility of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine in Modern Medicinal Chemistry
Preamble: A Privileged Scaffold Meets a Versatile Functional Group
In the landscape of drug discovery, the strategic combination of well-established pharmacophores and reactive chemical handles is a cornerstone of rational design. The (2,3-Dihydro-benzodioxin-6-yl) moiety, a common feature in molecules targeting G-protein coupled receptors, is considered a "privileged scaffold" due to its favorable physicochemical properties and defined spatial orientation. When coupled with the hydrazine functional group—a versatile nucleophile and a precursor to a vast array of heterocyclic systems—the resulting compound, (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, emerges as a powerful building block in medicinal chemistry.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the applications of this synthon, complete with detailed experimental protocols and the scientific rationale underpinning its use, particularly in the synthesis of oncology and anti-infective agents.
Core Attributes and Physicochemical Profile
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a pale yellow crystalline powder that serves as a key intermediate in the synthesis of complex bioactive molecules.[1] Its utility stems from the nucleophilic nature of the terminal nitrogen atom, which readily participates in condensation and cyclization reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 299165-45-0 | [1] |
| Melting Point | 153-158 °C (dec.) | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
Key Application I: A Cornerstone for p53-MDM2 Interaction Inhibitors
One of the most significant applications of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its analogs is in the construction of small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a critical therapeutic target in oncology.[3][4]
Mechanistic Rationale
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[5] Its activity is negatively regulated by the Murine Double Minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-fighting capabilities. Small molecules that block the p53-binding pocket on MDM2 can reactivate p53, triggering apoptosis in cancer cells.[5] The 1,4-benzodioxan moiety is particularly effective at mimicking one of the key hydrophobic interactions made by p53 residues within the MDM2 cleft.
Figure 1: Simplified p53-MDM2 signaling pathway and point of intervention.
Protocol: Synthesis of a Pyrrolidinone Core Structure
The hydrazine moiety is critical for constructing heterocyclic cores, such as the pyrrolidinone scaffold found in potent MDM2 inhibitors like Idasanutlin (RG7388).[3][6] The following is a representative, multi-step protocol illustrating how (2,3-Dihydro-benzodioxin-6-yl)-hydrazine can be used to build a key intermediate.
Step 1: Fischer Indole Synthesis Analogue for Pyrrole Formation
This protocol adapts the principles of the Fischer indole synthesis to form a substituted pyrrole ring, a common precursor to the pyrrolidinone core.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride
-
Ethyl 2-acetyl-4-oxopentanoate (or similar 1,4-dicarbonyl compound)
-
Glacial Acetic Acid
-
Ethanol, Anhydrous
-
Sodium Acetate
Procedure:
-
Hydrazine Free-Basing (In Situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in anhydrous ethanol. Stir for 15 minutes at room temperature.
-
Condensation: To the suspension, add ethyl 2-acetyl-4-oxopentanoate (1.05 eq).
-
Cyclization: Add glacial acetic acid (5-10 vol%). Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir until a precipitate forms. Filter the solid, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography on silica gel to yield the ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate intermediate.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This pyrrole intermediate can then undergo further elaboration, including reduction and lactamization, to form the final pyrrolidinone scaffold characteristic of advanced MDM2 inhibitors.[3][7]
| Representative MDM2 Inhibitors (Pyrrolidone/Pyrrolidine Scaffold) | Kᵢ (nM) | Reference |
| Compound 41 (Pyrrolidone) | 260.0 | [3][4] |
| Compound 60a (Pyrrolidone) | 150.0 | [3][4] |
| Spiropyrrolidine-oxindole 41 | 240.0 | [8][9] |
Key Application II: Versatile Precursor for Bioactive Hydrazones
The most direct and widespread application of aryl hydrazines is their condensation with aldehydes and ketones to form hydrazones.[10] The resulting C=N-N linkage is a key pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11][12][13]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity. A subsequent dehydration step yields the stable hydrazone product.[10] The reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for generating chemical libraries for high-throughput screening.
Figure 2: General workflow for the synthesis of bioactive hydrazones.
Protocol: General Procedure for Hydrazone Library Synthesis
This protocol is designed for the efficient parallel synthesis of a hydrazone library from (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and a diverse set of commercially available aldehydes.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine
-
A selection of aromatic and aliphatic aldehydes (e.g., 4-chlorobenzaldehyde, 2-furaldehyde, isonicotinaldehyde)
-
Ethanol (95%) or Methanol
-
Glacial Acetic Acid (as catalyst)
-
Reaction vials or 96-well plate
Procedure:
-
Reagent Preparation: Prepare a stock solution of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine (1.0 eq) in ethanol. In separate vials or wells, prepare solutions of the various aldehydes (1.05 eq) in ethanol.
-
Reaction: Add the hydrazine solution to each of the aldehyde solutions.
-
Catalysis: To each reaction mixture, add 2-3 drops of glacial acetic acid.
-
Scientist's Note (Trustworthiness): The reaction is often visually self-validating. The formation of a precipitate (the hydrazone product) is a strong indicator of reaction completion. Most aryl hydrazones are crystalline solids with low solubility in alcoholic solvents.[10]
-
-
Incubation: Seal the vials/plate and stir or shake at room temperature for 2-4 hours, or gently heat to 50-60°C for 30-60 minutes to accelerate the reaction.[14] Monitor by TLC if necessary.
-
Isolation: Upon completion, cool the mixtures in an ice bath to maximize precipitation. Collect the solid products by filtration (if using vials) or centrifugation and decanting (if using a plate).
-
Washing: Wash the isolated solids with a small amount of cold ethanol to remove any unreacted starting materials, then dry under vacuum.
-
Analysis: The purity of the library members is typically high enough for initial biological screening. For lead compounds, full characterization by NMR, MS, and melting point analysis is required.
This straightforward protocol enables the rapid generation of novel chemical entities for screening in various therapeutic areas, from anti-infectives to CNS disorders.[1][12]
Conclusion and Future Perspectives
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its dual-character—a privileged scaffold combined with a highly versatile reactive handle—provides medicinal chemists with a reliable starting point for constructing complex and potent therapeutic agents. Its demonstrated role in the synthesis of p53-MDM2 inhibitors highlights its value in oncology, while its utility in forming diverse hydrazone libraries opens avenues across a wide spectrum of diseases. Future applications will likely involve its use in creating novel heterocyclic ring systems and as a linker in targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The continued exploration of this synthon is poised to yield significant contributions to the development of next-generation medicines.
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Wang, Y., et al. (2024). Discovery of Novel p53-MDM2 Inhibitor (RG7388)-Conjugated Platinum(IV) Complexes as Potent Antitumor Agents. PubMed. Available at: [Link][6]
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Application Notes and Protocols for the Synthesis of Novel PARP1 Inhibitors Based on the 2,3-Dihydro-1,4-Benzodioxine-5-Carboxamide Scaffold
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, making it a premier target for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] This document provides a comprehensive guide to the synthesis, purification, and characterization of a promising class of PARP1 inhibitors built upon the 2,3-dihydro-1,4-benzodioxine-5-carboxamide core. We present detailed, step-by-step protocols, explain the chemical rationale behind procedural choices, and outline methods for structural diversification and biological evaluation.
Introduction: The Rationale for Targeting PARP1
PARP1's Role in DNA Repair and the Concept of Synthetic Lethality
PARP1 is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP1 binds to the lesion and, using NAD+ as a substrate, catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the repair of the break.[5]
In healthy cells, if SSBs are not repaired and are encountered during DNA replication, they can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.
The concept of synthetic lethality is exploited in cancers with mutated, non-functional BRCA proteins.[6][7][8] In these cancer cells, the HR pathway is already compromised. By introducing a PARP1 inhibitor, the repair of SSBs is also blocked. This leads to an accumulation of unrepaired SSBs, a higher incidence of collapsed replication forks, and the formation of DSBs that the cell cannot repair. The simultaneous loss of both the BER (via PARP inhibition) and HR (via mutation) pathways is catastrophic, leading to genomic instability and selective cancer cell death, while normal cells with a functional HR pathway remain viable.[1][2]
The Benzodioxane Scaffold in Medicinal Chemistry
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[9][10][11][12] Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can effectively orient functional groups for optimal interaction with biological targets.[9] Specifically, the 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a promising core for developing potent PARP1 inhibitors.
Synthetic Strategy and Protocols
The overall synthetic strategy involves a two-stage process: first, the construction of the core 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylic acid, followed by an amide coupling reaction to install the requisite carboxamide pharmacophore. Further diversification can be achieved via cross-coupling reactions.
Overall Synthesis Workflow
The workflow from starting materials to a biologically active inhibitor is outlined below.
Caption: Overall workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the key intermediate, 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylic acid.
Reaction Scheme:
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The Versatile Building Block: (2,3-Dihydro-benzodioxin-6-yl)-hydrazine in Heterocyclic Synthesis
Introduction: Unlocking Chemical Diversity for Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. The 1,4-benzodioxane moiety is a privileged scaffold, present in numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics.[2] When functionalized with a reactive hydrazine group at the 6-position, (2,3-Dihydro-benzodioxin-6-yl)-hydrazine emerges as a highly versatile and valuable building block for the construction of a diverse array of heterocyclic systems.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this key intermediate, complete with detailed experimental protocols for the synthesis of indoles, pyrazoles, and triazoles.
The inherent reactivity of the hydrazine functional group allows for its participation in a variety of condensation and cyclization reactions, making it an ideal starting material for generating molecular complexity.[3] Its derivatives have found applications in the development of pharmaceuticals targeting neurological disorders and in the creation of novel agrochemicals.[3] This guide will elucidate the synthetic pathways to access this key building block and subsequently explore its application in the construction of medicinally relevant heterocyclic cores.
PART 1: Synthesis of the Core Building Block: (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Hydrochloride
A common and reliable method for the synthesis of aryl hydrazines involves the diazotization of an aniline precursor followed by reduction. In this case, the commercially available 6-amino-2,3-dihydro-benzo[4][5]dioxine serves as the ideal starting material. The protocol described below is a robust, two-step process that provides the desired hydrazine in good yield as its more stable hydrochloride salt.
Protocol 1: Synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Hydrochloride
Reaction Scheme:
A two-step synthesis of the target hydrazine.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel
Procedure:
Step 1: Diazotization of 6-Amino-2,3-dihydro-benzo[4][5]dioxine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-2,3-dihydro-benzo[4][5]dioxine (1 equivalent) in a mixture of concentrated HCl and water at a ratio of approximately 1:1 (v/v).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition of the diazonium salt is often accompanied by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger round-bottom flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold tin(II) chloride solution with vigorous stirring. A precipitate may form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting precipitate is the hydrochloride salt of the desired hydrazine. Collect the solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold water.
-
To obtain the free base for characterization or immediate use in subsequent reactions, the hydrochloride salt can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. The free hydrazine can then be extracted with an organic solvent like diethyl ether or ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent evaporated under reduced pressure. For storage, the hydrochloride salt is recommended due to its greater stability.
| Parameter | Condition | Rationale |
| Temperature (Diazotization) | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose. |
| Reducing Agent | SnCl₂·2H₂O | A common and effective reagent for the reduction of diazonium salts to hydrazines. |
| Product Form | Hydrochloride Salt | Aryl hydrazines are often more stable and easier to handle as their salt forms. |
PART 2: Application in the Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus from an aryl hydrazine and a ketone or aldehyde under acidic conditions.[6] (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is an excellent substrate for this reaction, leading to the formation of novel benzodioxan-fused indole derivatives, which are of significant interest in medicinal chemistry.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The aryl hydrazine condenses with the carbonyl compound to form a hydrazone intermediate.[2]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a new C-C bond.
-
Aromatization and Cyclization: The intermediate undergoes rearomatization and subsequent intramolecular cyclization.
-
Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.[6]
Key steps in the Fischer Indole Synthesis.
Protocol 2: Synthesis of a Benzodioxan-fused Tetrahydrocarbazole
This protocol details the reaction of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine with cyclohexanone to form a tetrahydrocarbazole derivative.
Reaction Scheme:
Synthesis of a tetrahydrocarbazole derivative.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride
-
Cyclohexanone
-
Ethanol or Acetic Acid
-
Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), or Zinc Chloride (ZnCl₂))
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, suspend (2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.
-
Add cyclohexanone (1.1 equivalents) to the suspension.
-
Carefully add the acid catalyst (catalytic amount, e.g., a few drops of H₂SO₄, or a larger quantity if PPA is used as both catalyst and solvent).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acidic solvent was used, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
| Parameter | Choice | Rationale |
| Carbonyl Component | Cyclohexanone | A readily available and reactive ketone for this synthesis. |
| Acid Catalyst | H₂SO₄, PPA, ZnCl₂ | Brønsted or Lewis acids are required to catalyze the rearrangement and cyclization steps.[6] |
| Solvent | Ethanol, Acetic Acid | Protic solvents that are suitable for the reaction conditions. |
| Work-up | Neutralization & Extraction | To remove the acid catalyst and isolate the organic product. |
PART 3: Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. A common and efficient method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[8]
Protocol 3: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3(2H)-one
This protocol describes the reaction of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine with ethyl acetoacetate.
Reaction Scheme:
Synthesis of a pyrazolone derivative.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine
-
Ethyl Acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve (2,3-Dihydro-benzodioxin-6-yl)-hydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If further purification is needed, the product can be recrystallized from ethanol.
| Parameter | Condition | Rationale |
| 1,3-Dicarbonyl | Ethyl Acetoacetate | A common and reactive β-ketoester for pyrazole synthesis. |
| Catalyst | Acetic Acid | A mild acid catalyst to promote the condensation and cyclization.[9] |
| Solvent | Ethanol | A suitable protic solvent for the reaction that also allows for easy product isolation. |
PART 4: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. A straightforward method for their synthesis involves the reaction of a hydrazine with a source of a single carbon atom, such as formic acid or formamide, which cyclizes to form the triazole ring.
Protocol 4: Synthesis of 5-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-4H-1,2,4-triazol-3-amine
This protocol outlines a potential route to a triazole derivative, which may require further optimization depending on the specific reactivity of the starting materials. A common route involves the formation of a thiosemicarbazide intermediate followed by cyclization. A more direct, albeit potentially lower-yielding, approach is the reaction with cyanamide. A more general approach for unsubstituted triazoles involves formic acid.
Reaction Scheme (Illustrative General Pathway):
General synthesis of a 1,2,4-triazole derivative.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine
-
Formic Acid or Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or refluxing formic acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure (General Guidance):
-
In a round-bottom flask, combine (2,3-Dihydro-benzodioxin-6-yl)-hydrazine (1 equivalent) with an excess of formic acid or formamide.
-
Heat the reaction mixture to a high temperature (typically 140-180 °C) for several hours.
-
The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
| Parameter | Condition | Rationale |
| Carbon Source | Formic Acid/Formamide | Provides the single carbon atom required for the formation of the 1,2,4-triazole ring. |
| Temperature | High (140-180 °C) | The cyclization to form the triazole ring often requires significant thermal energy. |
| Work-up | Precipitation in Water | A simple method to isolate the product from the high-boiling reaction medium. |
Conclusion: A Gateway to Novel Chemical Entities
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine has been demonstrated to be a powerful and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel indoles, pyrazoles, and triazoles bearing the 1,4-benzodioxane scaffold. The straightforward nature of these reactions, coupled with the potential for diversification by varying the carbonyl or one-carbon source, makes this building block an invaluable tool in the quest for new therapeutic agents. The successful application of these methods will undoubtedly contribute to the expansion of chemical libraries and the discovery of new drug candidates.
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Shaw, J. T., & Prem, D. (1971). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. The Journal of Organic Chemistry, 36(8), 1112-1115. [Link]
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Mohareb, R. M., & Mohamed, H. E. (2014). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 5(2), 7-15. [Link]
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Gürsoy, E., & Karali, N. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(13), 3959. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[4][5]triazolo[3,4-b][4][5][7]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Molecules, 26(13), 3848. [Link]
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Mohareb, R. M., & Mohamed, H. E. (2015). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. Journal of the Chilean Chemical Society, 60(1), 2779-2784. [Link]
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Development of Anti-inflammatory Agents from 1,4-Benzodioxan Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of 1,4-Benzodioxan Scaffolds in Inflammation
The 1,4-benzodioxan moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural rigidity and potential for diverse functionalization have made it an attractive starting point for the design of novel therapeutics.[1] In the realm of inflammatory diseases, derivatives of 1,4-benzodioxan have emerged as promising candidates for the development of new anti-inflammatory agents.[2][3] These compounds have been shown to modulate key inflammatory pathways, offering the potential for more targeted and effective treatments for a range of conditions, from rheumatoid arthritis to neuroinflammation.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical steps involved in the discovery and preclinical evaluation of 1,4-benzodioxan-based anti-inflammatory agents. We will delve into the mechanistic rationale for targeting inflammatory pathways, provide step-by-step protocols for the synthesis and biological evaluation of these compounds, and offer insights into the interpretation of the generated data.
Part 1: Mechanistic Insights - Targeting Key Inflammatory Signaling Cascades
A thorough understanding of the molecular mechanisms underlying inflammation is paramount for the rational design of novel anti-inflammatory drugs. Many 1,4-benzodioxan derivatives exert their effects by modulating specific signaling pathways that are dysregulated in inflammatory conditions. The following sections will explore some of the most relevant pathways.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in orchestrating the inflammatory response.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[8] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] The aberrant activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.[6][7]
Caption: Overview of the p38 MAPK signaling cascade in inflammation.
The Cyclooxygenase (COX) Pathways: Synthesis of Prostaglandins
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process. [11][12]COX-2 is upregulated by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. [2][13]Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, contributes to the classic signs of inflammation, including vasodilation, edema, and pain. [14]Consequently, the inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs. [15]
Part 2: Synthesis of 1,4-Benzodioxan Derivatives - A Representative Protocol
The synthesis of 1,4-benzodioxan derivatives often involves the construction of the heterocyclic ring system followed by the introduction of various functional groups. The following protocol provides a general method for the synthesis of 1-(1,4-benzodioxan-2-carbonyl)piperazine derivatives, which have shown significant biological activities. [16]
Synthesis of 1-(1,4-Benzodioxan-2-carbonyl)piperazine
This two-step synthesis involves the formation of an acid chloride followed by a nucleophilic substitution reaction with piperazine.
Step 1: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4-benzodioxan-2-carboxylic acid (1 equivalent) in thionyl chloride (excess, e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1,4-benzodioxan-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine
-
Reaction Setup: In a separate round-bottom flask, dissolve piperazine (1.1 equivalents) and a base such as potassium carbonate (3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF). [16]2. Addition: Cool the piperazine solution in an ice bath and slowly add a solution of the crude 1,4-benzodioxan-2-carbonyl chloride (1 equivalent) in DMF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(1,4-benzodioxane-2-carbonyl)piperazine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are essential for the initial screening and characterization of the anti-inflammatory potential of newly synthesized compounds. They provide valuable information on the mechanism of action and allow for the selection of promising candidates for further in vivo testing.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is widely used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [17][18] Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (1,4-benzodioxan derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. [19]Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. [20]It is advisable to perform a pre-incubation with the compounds for 1-2 hours before LPS stimulation. [20]3. LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. [20]4. Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess reagent to each well containing the supernatant. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Data Interpretation: A dose-dependent decrease in nitric oxide production indicates that the 1,4-benzodioxan derivative possesses anti-inflammatory activity. It is also crucial to perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| Vehicle | - | 0 | 100 |
| LPS Control | - | - | 98 ± 3 |
| Derivative A | 1 | 15 ± 2 | 99 ± 2 |
| 10 | 45 ± 4 | 97 ± 3 | |
| 50 | 85 ± 5 | 95 ± 4 | |
| Positive Control | 10 | 92 ± 3 | 98 ± 2 |
Part 4: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are indispensable for evaluating the efficacy and safety of potential anti-inflammatory drugs in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. [21] Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds (1,4-benzodioxan derivatives)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.9% saline or appropriate solvent)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). [21]4. Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. [21]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [21]6. Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [21]7. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Vt - V₀). The percentage of inhibition of edema can be calculated using the following formula:
% Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
Data Interpretation: A significant and dose-dependent reduction in paw edema compared to the vehicle control group indicates the in vivo anti-inflammatory efficacy of the 1,4-benzodioxan derivative.
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Derivative A | 25 | 0.65 ± 0.04 | 23.5 |
| 50 | 0.45 ± 0.03 | 47.1 | |
| 100 | 0.35 ± 0.02 | 58.8 |
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The development of novel anti-inflammatory agents from 1,4-benzodioxan derivatives represents a promising avenue for addressing the unmet medical needs in the treatment of inflammatory diseases. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. A systematic approach, combining rational drug design with a thorough understanding of the underlying inflammatory mechanisms, will be crucial for the successful translation of these promising scaffolds into clinically effective therapies.
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Sun, J., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry, 24(22), 5626–5632. [Link]
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Li, Y., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta chimica Slovenica, 66(2), 421–426. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based B-Raf Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-Raf kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, is a major therapeutic target in oncology, particularly in melanomas harboring the V600E mutation.[1][2] Pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent and selective B-Raf inhibitors.[3][4] This document provides a comprehensive guide to the synthesis of a representative triaryl-pyrazole B-Raf inhibitor, detailing the underlying chemical principles and step-by-step protocols. Furthermore, it outlines robust methodologies for the in-vitro and cell-based evaluation of these synthesized compounds, enabling researchers to accurately determine their inhibitory potency and cellular efficacy.
Introduction: The Rationale for Targeting B-Raf with Pyrazole Derivatives
The mitogen-activated protein kinase (MAPK) cascade is a pivotal signaling pathway that governs cell proliferation, differentiation, and survival.[5] The B-Raf serine/threonine kinase is a key player in this pathway.[5] In a significant percentage of cancers, particularly melanoma, a specific point mutation (V600E) in the BRAF gene leads to constitutive activation of the kinase, promoting uncontrolled cell growth.[5] This has made the B-Raf V600E mutant an attractive target for cancer therapy.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be a versatile scaffold in medicinal chemistry.[6] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of numerous kinase inhibitors.[3][6] In the context of B-Raf, the pyrazole core can be strategically functionalized to occupy the ATP-binding pocket of the kinase, leading to potent and selective inhibition.[1][4] This guide will focus on the synthesis and evaluation of a triaryl-pyrazole derivative, a class of compounds that has shown considerable promise as B-Raf inhibitors.[1]
Signaling Pathway and Mechanism of Inhibition
The RAS-RAF-MEK-ERK pathway is a cascade of protein phosphorylations that relays extracellular signals to the nucleus. Upon growth factor stimulation, RAS activates B-Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation. The V600E mutation in B-Raf renders it constitutively active, leading to persistent downstream signaling even in the absence of upstream signals.
Pyrazole-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the B-Raf kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of MEK and inhibiting the entire downstream signaling cascade. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.
Caption: B-Raf signaling pathway and the point of inhibition.
Synthetic Protocol: A Triaryl-Pyrazole B-Raf Inhibitor
The following is a detailed, multi-step protocol for the synthesis of a potent triaryl-pyrazole B-Raf inhibitor. The synthesis involves key reactions such as Suzuki-Miyaura cross-coupling to construct the core scaffold.
Overall Synthetic Workflow
Caption: Synthetic workflow for a pyrazole-based B-Raf inhibitor.
Step 1: Synthesis of 3-(3-methoxyphenyl)-1H-pyrazole
This step involves the formation of the pyrazole core through a condensation reaction followed by cyclization.
Materials:
-
1-(3-methoxyphenyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Methanol
-
Standard glassware for organic synthesis
Protocol:
-
A mixture of 1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (1.2 eq.) is refluxed for 8-12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone intermediate.
-
The crude intermediate is dissolved in methanol, and hydrazine hydrate (1.5 eq.) is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for 4-6 hours.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 3-(3-methoxyphenyl)-1H-pyrazole.
Step 2: Suzuki-Miyaura Coupling for Final Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7] In this step, the pyrazole core is coupled with an appropriate aryl or heteroaryl halide to generate the final triaryl-pyrazole inhibitor.[8][9]
Materials:
-
3-(3-methoxyphenyl)-1H-pyrazole (from Step 1)
-
4-bromopyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv.)
-
Solvent (e.g., 1,4-dioxane:H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
To a dry Schlenk tube, add 3-(3-methoxyphenyl)-1H-pyrazole (1.0 eq.), 4-bromopyrimidine (1.1 eq.), Na₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add the degassed 1,4-dioxane:H₂O (4:1) solvent mixture via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 6-12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final pyrazole-based B-Raf inhibitor.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used palladium catalyst for Suzuki couplings. |
| Base | Na₂CO₃ | A mild base sufficient for the transmetalation step. |
| Solvent | 1,4-dioxane:H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Protocols for Biological Evaluation
Once the pyrazole-based inhibitor is synthesized and purified, its biological activity must be assessed. This involves both in-vitro kinase assays to determine its direct inhibitory effect on the B-Raf enzyme and cell-based assays to evaluate its efficacy in a cellular context.
In-Vitro B-Raf Kinase Activity Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]
Materials:
-
Recombinant B-Raf V600E enzyme
-
MEK1 protein (substrate)
-
ATP
-
Synthesized pyrazole inhibitor
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing B-Raf V600E enzyme, MEK1 substrate, and kinase reaction buffer in each well of a 96-well plate.
-
Add the synthesized pyrazole inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the B-Raf kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
A375 human melanoma cell line (contains the B-Raf V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the synthesized pyrazole inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Absorbance Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Experimental Evaluation Workflow
Caption: Workflow for the biological evaluation of B-Raf inhibitors.
Conclusion
This application note provides a detailed and practical framework for the synthesis and evaluation of pyrazole-based B-Raf kinase inhibitors. By following the outlined protocols, researchers can effectively synthesize novel compounds and assess their therapeutic potential. The combination of robust synthetic chemistry and rigorous biological evaluation is essential for the development of the next generation of targeted cancer therapies.
References
- BenchChem. (2025). Application Note: Protocol for In Vitro B-Raf Kinase Activity Assay. BenchChem.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for BRAF. Thermo Fisher Scientific.
-
Niculescu-Duvaz, D., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC. [Link]
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Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Newhouse, B., et al. (2011). Non-oxime pyrazole based inhibitors of B-Raf kinase. PubMed. [Link]
- Assay Genie. (n.d.). Technical Manual Human B-Raf Proto Oncogene Serine/Threonine Protein Kinase (BRAF) ELISA Kit. Assay Genie.
-
El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC. [Link]
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-
Li, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Aouad, M. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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- National Institutes of Health. (n.d.). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. NIH.
- Promega Corporation. (n.d.). Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay.
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]
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- Journal of Chemical and Pharmaceutical Research. (2015).
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem.
-
Spencer-Smith, R., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. PubMed. [Link]
-
Duffey, M. O., et al. (2010). Discovery and Optimization of Pyrazoline Compounds as B-Raf Inhibitors. PubMed. [Link]
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- Agilent. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- ResearchGate. (n.d.). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibit.
- Lumiprobe. (n.d.).
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Liu, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
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Application Notes and Protocols: The Critical Role of Intermediates in Pharmaceutical Development
Abstract
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The quality, purity, and scalability of these intermediates directly impact the safety, efficacy, and cost-effectiveness of the final drug product.[3][4] This guide provides an in-depth technical overview of the pivotal role of intermediates in the pharmaceutical development pipeline. It details the strategic considerations, experimental protocols, and regulatory frameworks that govern their synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the scientific integrity and logical rigor required in managing pharmaceutical intermediates.
The Strategic Importance of Intermediates in Drug Synthesis
The journey from a starting raw material to a final API is a multi-step process, with intermediates representing the crucial links in this synthetic chain.[1][2] They are the precursors to the final API, and their controlled synthesis allows for a more manageable and efficient manufacturing process.[3][5] The strategic use of well-defined intermediates offers several advantages:
-
Quality Assurance and Control: By isolating and purifying intermediates at various stages, it is possible to remove impurities that could otherwise compromise the quality of the final API.[1] This stepwise purification is often more efficient and economical than attempting to purify a complex final API.[]
-
Process Efficiency and Cost-Effectiveness: Utilizing stable and reliable intermediates can reduce waste and lower the overall production cost of medicines.[1] A well-designed synthetic route with robust intermediates streamlines the manufacturing process.
-
Scalability: Standardized intermediates are essential for scaling up production from the laboratory bench to commercial manufacturing.[1] This ensures that the process is reproducible and can meet market demands.
-
Regulatory Compliance: High-quality intermediates are a prerequisite for complying with the stringent guidelines set by regulatory bodies such as the FDA and EMA.[1][3]
The following diagram illustrates the typical position of an intermediate in the pharmaceutical manufacturing workflow.
Caption: Workflow of Pharmaceutical Manufacturing Highlighting the Intermediate Stage.
Synthesis and Purification of Pharmaceutical Intermediates: Protocols and Considerations
The synthesis of a pharmaceutical intermediate is a carefully controlled chemical process designed to achieve a specific molecular structure with minimal impurities.[4] The choice of synthetic route and purification techniques is critical to the quality of the final API.
Protocol: Laboratory-Scale Synthesis of a Hypothetical Intermediate (INT-123)
This protocol outlines a general procedure for the synthesis of a fictional intermediate, "INT-123," to illustrate the key steps and considerations.
Objective: To synthesize and purify INT-123 with a purity of >99.5%.
Materials:
-
Starting Material A
-
Reagent B
-
Solvent C
-
Catalyst D
-
Quenching Agent E
-
Extraction Solvent F
-
Drying Agent (e.g., Sodium Sulfate)
-
Crystallization Solvent G
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography (GC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Charge the jacketed reactor with Starting Material A and Solvent C under a nitrogen atmosphere. Begin stirring and bring the mixture to the desired reaction temperature (e.g., 25 °C).
-
Reagent Addition: Slowly add a solution of Reagent B in Solvent C to the reactor via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
Catalyst Introduction: Once the addition of Reagent B is complete, add Catalyst D to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC to determine the consumption of Starting Material A and the formation of INT-123. The reaction is considered complete when the concentration of Starting Material A is below a predetermined threshold (e.g., <1%).
-
Reaction Quench: Once the reaction is complete, cool the mixture to a lower temperature (e.g., 0-5 °C) and slowly add the Quenching Agent E to neutralize any unreacted reagents.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add Extraction Solvent F and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with Extraction Solvent F twice more.
-
Drying and Concentration: Combine the organic extracts and dry them over a suitable drying agent. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude INT-123.
-
Purification by Crystallization: Dissolve the crude INT-123 in a minimal amount of hot Crystallization Solvent G. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold Crystallization Solvent G, and dry them under vacuum to a constant weight.
Purification Techniques for Pharmaceutical Intermediates
The choice of purification method depends on the physicochemical properties of the intermediate and the impurities to be removed.[7]
| Purification Technique | Principle | Typical Application |
| Crystallization | Separation of a solid from a solution based on differences in solubility at different temperatures. | Purification of solid intermediates to remove soluble impurities.[7] |
| Distillation | Separation of liquid components based on differences in their boiling points. | Purification of volatile liquid intermediates.[7] |
| Chromatography | Separation of components of a mixture based on their differential distribution between a stationary phase and a mobile phase. | High-purity separations and removal of closely related impurities.[7] |
| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Initial cleanup of reaction mixtures to remove water-soluble or -insoluble impurities.[] |
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the quality, purity, and consistency of pharmaceutical intermediates.[3] A comprehensive suite of analytical techniques is employed to characterize the intermediate and identify any impurities.
Key Analytical Techniques
The following table summarizes the primary analytical techniques used for the characterization of pharmaceutical intermediates.
| Analytical Technique | Information Obtained | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and reaction monitoring. | [9][10] |
| Gas Chromatography (GC) | Analysis of volatile intermediates and residual solvents. | [10][11] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of the intermediate and its impurities. | [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the intermediate. | [9][10] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | [12] |
Impurity Profiling: A Critical Aspect of Quality Control
Impurity profiling involves the identification, structure elucidation, and quantitative determination of impurities in a drug substance.[13] Impurities can arise from various sources, including starting materials, by-products, degradation products, and residual solvents.[13][14]
ICH Guidelines on Impurities: The International Council for Harmonisation (ICH) provides guidelines (Q3A, Q3B, Q3C) that set thresholds for the reporting, identification, and qualification of impurities.[12][14] For instance, the identification threshold for impurities in a new drug substance is typically 0.1%.[12]
The following diagram illustrates the sources and classification of impurities in pharmaceutical intermediates.
Caption: Sources and Classification of Pharmaceutical Impurities.
Scale-Up of Intermediate Synthesis: From Lab to Plant
Scaling up the synthesis of a pharmaceutical intermediate from the laboratory to a commercial manufacturing facility is a complex process fraught with challenges.[15][16] What works on a gram scale may not be directly transferable to a multi-kilogram or ton scale.[15]
Common Scale-Up Challenges
-
Heat Transfer: Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to inefficient heat removal and the formation of hot spots.[15]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult, which can affect reaction kinetics and impurity profiles.[15][17]
-
Impurity Profile Changes: The impurity profile can change significantly upon scale-up due to variations in reaction conditions.[15]
-
Raw Material Variability: The quality and consistency of raw materials can vary between suppliers and batches, impacting the reproducibility of the process.[15]
Protocol: Technology Transfer and Scale-Up Considerations
A successful technology transfer and scale-up require a systematic and well-documented approach.
Key Steps:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA to identify and mitigate potential safety risks associated with the process at a larger scale.
-
Define Critical Process Parameters (CPPs): Identify the process parameters that have the most significant impact on the quality of the intermediate.
-
Design of Experiments (DoE): Utilize DoE to understand the interplay between CPPs and to define a robust operating range for the process.[18]
-
Pilot Plant Batches: Produce several pilot-scale batches to demonstrate the reproducibility and robustness of the process before moving to full-scale commercial manufacturing.
-
Process Validation: Perform process validation to confirm that the manufacturing process consistently produces an intermediate that meets its predetermined specifications and quality attributes.[19]
Regulatory Landscape and Compliance
The manufacturing of pharmaceutical intermediates is subject to stringent regulatory oversight to ensure the safety and quality of the final drug product.
Key Regulatory Guidelines:
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the GMP principles that should be applied to the manufacturing of APIs, including the later stages of intermediate synthesis.[20]
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline provides a framework for the development and manufacture of drug substances, including the selection and control of starting materials and intermediates.[20]
Adherence to these guidelines is crucial for obtaining regulatory approval for a new drug.[3]
Conclusion
Pharmaceutical intermediates are indispensable components in the intricate process of drug development and manufacturing.[2] A thorough understanding of their synthesis, purification, characterization, and scale-up is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. By adhering to rigorous scientific principles, robust protocols, and a comprehensive regulatory framework, the pharmaceutical industry can continue to develop and deliver life-saving medicines to patients worldwide.
References
-
The Role of Pharmaceutical Intermediates in Modern Drug Development. (Source: Mahant Lifescience) [Link]
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (Source: Pharma Industry) [Link]
-
Scale-Up Challenges for Intermediates: A Practical Guide. (Source: Tianming Pharmaceutical) [Link]
-
Exploring the Essential Role of Pharma Intermediates in Drug Manufacturing. (Source: Pharma Manufacturing) [Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (Source: Mlunias) [Link]
-
Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. (Source: Slideshare) [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (Source: Pharma Quality Standards) [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (Source: American Pharmaceutical Review) [Link]
-
Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (Source: Pharma Manufacturing Process) [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (Source: PMC) [Link]
-
High-Purity Pharma Intermediates for Advanced Drug Synthesis. (Source: Pharma Purity) [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. (Source: Pharmaguideline) [Link]
-
An overview of pharmaceutical intermediates. (Source: Novasol Biotech) [Link]
-
Impurity Profiling & Reference Standards. (Source: Pharmaffiliates) [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. (Source: Pharma Scale-Up) [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. (Source: International Journal of Pharmaceutical Research and Applications) [Link]
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (Source: Pharma Manufacturing Guide) [Link]
-
The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (Source: Aragen) [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (Source: PYG Lifesciences) [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (Source: Pharmaceutical Analysis Journal) [Link]
-
Overcoming Challenges in Scale-Up Production. (Source: World Pharma Today) [Link]
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- 3. globalpharmatek.com [globalpharmatek.com]
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- 5. scllifesciences.com [scllifesciences.com]
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- 10. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 11. ijpsjournal.com [ijpsjournal.com]
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- 20. tianmingpharm.com [tianmingpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
Welcome to the technical support center for the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. This versatile building block is a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, particularly for targeting neurological disorders and creating advanced materials.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring a robust and reproducible process.
The most prevalent and reliable method for synthesizing aryl hydrazines involves a two-step sequence: the diazotization of a primary aromatic amine followed by the reduction of the intermediate diazonium salt.[2][3]
General Synthesis Workflow
The overall transformation from the starting amine to the final hydrazine product is illustrated below. Success hinges on careful control of each step.
Caption: General workflow for the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the diazotization step?
A: Temperature control is paramount. Aryl diazonium salts are thermally unstable and decompose readily, especially above 5-10 °C.[4][5] This decomposition is often the primary source of impurities, such as the corresponding phenol, which can significantly reduce yield and complicate purification. The reaction should always be conducted in an ice or ice/salt bath to maintain a temperature between 0 and 5 °C.
Q2: How do I choose the right reducing agent for the diazonium salt?
A: The choice depends on factors like scale, desired purity, and tolerance for metal waste.
-
Stannous chloride (SnCl₂): This is a very common and effective reducing agent for this transformation.[6][7] It generally gives good yields but produces tin-based waste, which can be an issue for large-scale synthesis.
-
Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃): These are cost-effective and common industrial reagents.[6][8][9] The reaction may proceed through an initial sulfur-nitrogen coupling.[8] Careful pH control during the reaction and subsequent hydrolysis is often necessary.[10]
-
Ascorbic Acid (Vitamin C): This presents a "green" or metal-free alternative.[11] It offers a significant improvement over SnCl₂ in some cases, providing a milder reduction pathway and avoiding heavy metal waste.
Q3: My starting amine, (2,3-Dihydro-benzodioxin-6-yl)-amine, is sparingly soluble in the acidic medium. What should I do?
A: Incomplete dissolution of the starting amine is a common cause of failed or low-yielding reactions. The amine must be fully protonated to its salt form to react with the nitrosating agent. If solubility is an issue, you can try co-solvents like glacial acetic acid or prepare a fine suspension of the amine in the acidic solution before cooling and adding the nitrite.[12] Ensuring vigorous stirring is also crucial to maximize the surface area of the suspended solid.
Q4: What are the key safety considerations when performing this synthesis?
A: There are two primary hazards:
-
Diazonium Salts: Solid diazonium salts are notoriously explosive and should never be isolated unless specifically required with a non-nucleophilic counter-ion like tetrafluoroborate.[13] The synthesis should always be performed in a cold aqueous solution, and the intermediate should be used in situ immediately after its formation.
-
Hydrazine Products: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Very low or no yield of the desired hydrazine product.
-
Potential Cause A: Incomplete Diazotization
-
Why it happens: The reaction between the primary amine and nitrous acid may not have gone to completion. This can be due to poor quality sodium nitrite, insufficient acid, or adding the nitrite too quickly.[]
-
Solution:
-
Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite if possible.
-
Ensure Acidity: The medium must be strongly acidic to generate the active nitrosating agent, the nitrosonium cation (NO⁺).[5] Use at least 2.5-3 equivalents of acid (e.g., HCl) relative to the amine.
-
Monitor for Excess Nitrous Acid: After the sodium nitrite addition is complete, test the solution by touching a drop to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the diazotization endpoint. If the test is negative, add a small amount more of the nitrite solution.
-
Slow Addition: Add the aqueous solution of NaNO₂ dropwise below the surface of the reaction mixture with vigorous stirring to prevent localized warming and decomposition.[15]
-
-
-
Potential Cause B: Decomposition of the Diazonium Intermediate
-
Why it happens: As mentioned, diazonium salts are unstable. If the temperature rises above 5-10 °C, the C-N bond can cleave, leading to loss of N₂ gas and formation of (2,3-Dihydro-benzodioxin-6-yl)-phenol.[4]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and before the reduction step.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately. Do not store it.
-
-
-
Potential Cause C: Over-reduction of the Hydrazine
-
Why it happens: Some powerful reducing agents or harsh conditions can reduce the hydrazine all the way back to the primary amine, (2,3-Dihydro-benzodioxin-6-yl)-amine.[9]
-
Solution:
-
Choose a Milder Reductant: Stannous chloride (SnCl₂) and sodium sulfite are generally selective for this transformation.[6][9]
-
Control Stoichiometry and Temperature: Avoid a large excess of the reducing agent and control the temperature during the addition of the diazonium salt, as the reduction is often exothermic.
-
-
Problem 2: The reaction mixture turns dark brown/black and forms a tarry precipitate.
-
Potential Cause A: Azo Coupling Side Reactions
-
Why it happens: The electrophilic diazonium salt can attack an electron-rich aromatic ring. If unreacted (2,3-Dihydro-benzodioxin-6-yl)-amine is present, it can couple with the diazonium salt to form a highly colored azo dye, leading to impurities and tar formation.[8]
-
Solution:
-
Maintain High Acidity: Ensure the reaction medium is sufficiently acidic to keep the starting amine fully protonated and deactivated towards electrophilic attack.
-
Controlled Addition: Slow, subsurface addition of the nitrite solution prevents localized areas of high diazonium concentration and low acidity, minimizing the chance for coupling.
-
-
Problem 3: Difficulty isolating the final product during workup.
-
Potential Cause A: Product remains in the aqueous layer.
-
Why it happens: In the acidic reduction medium (especially after using SnCl₂/HCl), the product exists as the hydrochloride salt, which is water-soluble.[3][15]
-
Solution:
-
Basification: After the reduction is complete, carefully and slowly add a base (e.g., concentrated NaOH solution or aqueous ammonia) while cooling in an ice bath until the solution is strongly alkaline (pH > 10). This deprotonates the hydrazine, causing the free base to precipitate or become extractable into an organic solvent.
-
Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.
-
-
Protocols and Data
Recommended Protocol: Synthesis via Stannous Chloride Reduction
This protocol is a robust starting point for laboratory-scale synthesis.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (2,3-Dihydro-benzodioxin-6-yl)-amine (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution over 30-45 minutes, ensuring the temperature never exceeds 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper. The resulting pale yellow solution of the diazonium salt is used immediately.
Step 2: Reduction and Isolation
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold SnCl₂ solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt may form.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.
-
Collect the precipitated hydrochloride salt by filtration, or proceed directly to basification.
-
Cool the entire reaction mixture in an ice bath and slowly add 50% NaOH solution until the pH is >10. The tin salts will initially precipitate and then may redissolve.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2,3-Dihydro-benzodioxin-6-yl)-hydrazine, which can be purified by crystallization or chromatography.
Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Typical Conditions |
| Stannous Chloride (SnCl₂) | High yields, reliable, well-documented.[6][7] | Generates heavy metal waste; product is a salt. | 2.5-3.0 eq. in conc. HCl at 0-5 °C. |
| Sodium Sulfite (Na₂SO₃) | Inexpensive, suitable for large scale.[9] | Requires careful pH control; may need a heating step for hydrolysis.[10] | Aqueous solution, pH adjusted to 5.5-8.[16] |
| Ascorbic Acid | "Green" alternative, metal-free.[11] | May require specific pH or heating to convert intermediate adduct to hydrazine. | Aqueous medium, often followed by heating in acid. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield synthesis of aryl hydrazines.
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
Diazonium salts form phenylhydrazines when reduced with... (n.d.). Allen. [Link]
-
Baxendale, I. R., et al. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]
-
FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution... (2022). NIH. [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine. (2011).
-
Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis... (2015). ResearchGate. [Link]
- Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. (2000).
-
Flow in situ formation of hydrazine derivatives from diazonium salts. (2017). ResearchGate. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scientific Research Publishing. [Link]
- Process for the diazotisation of primary aromatic amines... (1989).
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Phenylhydrazine. (n.d.). Organic Syntheses. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles... (2007). Organic Syntheses. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2020). Reddit. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). SCIRP. [Link]
- Process for the preparation of phenylhydrazines. (2005).
-
Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]
-
Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives... (2017). MDPI. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. [Link]
- Hydrazine synthesis. (1993).
Sources
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- 2. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite . [allen.in]
- 10. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 13. Diazotisation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Side Reactions in Hydrazine-Based Syntheses
Welcome to the technical support center for hydrazine-based syntheses. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazine and its derivatives in their work. As a powerful nucleophile and reducing agent, hydrazine is a cornerstone of many synthetic transformations, most notably the Wolff-Kishner reduction and the formation of hydrazones. However, its high reactivity can also lead to a variety of side reactions that may complicate syntheses, reduce yields, and generate impure products.
This document moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting. By understanding the causal factors behind common experimental issues, you will be better equipped to optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues in Hydrazone Formation & The Wolff-Kishner Reduction
The conversion of aldehydes and ketones to alkanes via the Wolff-Kishner reduction is a classic and powerful transformation.[1] It proceeds in two main stages: the formation of a hydrazone intermediate, followed by base-mediated reduction to the alkane with the extrusion of nitrogen gas.[2][3] Most issues arise from the complexities of these two steps.
Q1: My Wolff-Kishner reduction is failing or giving a low yield. What are the common causes and solutions?
A1: A low yield in a Wolff-Kishner reduction is a frequent issue that can typically be traced back to either incomplete hydrazone formation or the degradation of the hydrazone intermediate under the harsh reaction conditions.
Causality & Mechanism: The overall reaction involves the complete removal of the carbonyl oxygen.[4] The initial step is the formation of the hydrazone.[5] This intermediate is then deprotonated by a strong base (like KOH or NaOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[2] A series of proton transfer and deprotonation steps leads to the formation of a carbanion and the release of highly stable nitrogen gas (N₂), which drives the reaction to completion.[2] Failure at any of these stages will halt the reduction.
Troubleshooting Steps:
-
Verify Hydrazone Formation: Before proceeding to the high-temperature reduction, confirm that the carbonyl starting material has been fully converted to the hydrazone. This can be monitored by Thin Layer Chromatography (TLC) or by analyzing a small aliquot by IR spectroscopy (disappearance of the C=O stretch) or NMR.[6] If formation is incomplete, increase the reaction time or use a slight excess of hydrazine hydrate.[7]
-
Ensure Anhydrous Conditions for Reduction: While hydrazone formation can be performed under various conditions, the reduction step is sensitive to water, which can promote competing side reactions like azine formation or hydrolysis of the hydrazone back to the ketone.[8]
-
Check Reaction Temperature and Time: The decomposition of the hydrazone anion requires high temperatures, often in the range of 180-200°C.[7] Ensure your reaction setup can achieve and maintain this temperature. The reaction is typically refluxed for 3-6 hours after water and excess hydrazine have been distilled off.[7]
-
Evaluate Base Strength and Solubility: The base (e.g., KOH, NaOH, or potassium tert-butoxide) must be sufficiently strong and soluble in the reaction medium to deprotonate the hydrazone. Poor solubility can lead to an incomplete reaction.
Below is a troubleshooting workflow to diagnose issues in your Wolff-Kishner reduction.
Caption: Troubleshooting workflow for low-yield Wolff-Kishner reductions.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my hydrazone synthesis. Could this be an azine, and how can I prevent its formation?
A2: Yes, the formation of a symmetrical or unsymmetrical azine is one of the most common side reactions in syntheses involving hydrazines and carbonyl compounds.[7][8]
Causality & Mechanism: An azine (RR′C=N−N=CRR′) is formed when one molecule of hydrazine reacts with two molecules of a carbonyl compound.[7] This occurs because the initially formed hydrazone is still nucleophilic and can react with another molecule of the aldehyde or ketone present in the reaction mixture. This is particularly problematic if the carbonyl compound is used in excess or if the hydrazine concentration is locally depleted.
Caption: Competitive formation of hydrazone and azine.
Preventative Strategies:
| Strategy | Rationale | Implementation |
| Control Stoichiometry | Using an excess of hydrazine shifts the equilibrium towards the formation of the desired hydrazone, minimizing the chance for a second carbonyl to react.[7] | Use a 1.1 to 2-fold excess of hydrazine hydrate relative to the carbonyl compound. For difficult substrates, a larger excess may be required. |
| Use Pre-formed Hydrazones | Preparing and isolating the hydrazone before subjecting it to the reduction conditions physically separates it from any unreacted carbonyl starting material.[5][7] | Synthesize the hydrazone in a separate step, purify it by recrystallization or chromatography, and then use the pure hydrazone in the subsequent reaction. |
| Temperature Control | Lowering the reaction temperature during hydrazone formation can sometimes reduce the rate of the competing azine formation. | Conduct the initial hydrazone formation at room temperature or even 0°C before proceeding to higher temperatures for the Wolff-Kishner reduction. |
| High Dilution | Adding the carbonyl compound dropwise to a dilute solution of hydrazine can help maintain a high local concentration of hydrazine, favoring hydrazone formation.[9] | Prepare a dilute solution of hydrazine and add the carbonyl substrate slowly with vigorous stirring. |
Q3: My starting material is being reduced to an alcohol instead of an alkane in the Wolff-Kishner reaction. Why is this happening?
A3: The formation of an alcohol byproduct points to a competing reduction pathway, which is often observed under certain conditions.
Causality & Mechanism: This side reaction can occur if the hydrazone, once formed, hydrolyzes back to the starting ketone or aldehyde. Under the strongly basic and high-temperature conditions of the Wolff-Kishner reaction, the alkoxide base (e.g., from KOH in ethylene glycol) can then reduce the regenerated carbonyl to the corresponding alcohol. This is essentially a Meerwein-Ponndorf-Verley-type reduction pathway competing with the desired Wolff-Kishner pathway. The presence of water is a key factor that facilitates this undesired hydrolysis.[8]
Preventative Measures:
-
Vigorous Exclusion of Water: Ensure all reagents and solvents are as anhydrous as possible for the reduction step. Distilling off water after the initial hydrazone formation is a critical step in the Huang-Minlon modification of the Wolff-Kishner reduction.[7]
-
Use of Anhydrous Base/Solvent: Employing potassium tert-butoxide in an anhydrous solvent like DMSO is an effective, albeit more expensive, alternative that minimizes the presence of water and can be run at lower temperatures.
-
Excess Hydrazine: Using an excess of hydrazine can help push the equilibrium towards the hydrazone, reducing the concentration of free carbonyl available for reduction to the alcohol.[8]
Section 2: Unintended Reductions & Reactivity
Hydrazine is a potent reducing agent, a property leveraged in catalytic transfer hydrogenation.[10] This reactivity can sometimes lead to the undesired reduction of other functional groups within the substrate.
Q4: Can hydrazine reduce other functional groups in my molecule, such as nitro or halide groups?
A4: Yes, hydrazine is capable of reducing several functional groups, especially in the presence of a catalyst like Palladium on carbon (Pd/C). This is a critical consideration for molecules with multiple functionalities.
-
Nitro Groups: The reduction of aromatic nitro groups to anilines using hydrazine hydrate and a catalyst (e.g., Pd/C, Raney Nickel) is a well-established and efficient transformation.[10][11] This will almost certainly compete with hydrazone formation if a nitro group is present.
-
Halogens: Reductive dehalogenation can occur, particularly with aryl iodides and bromides, under catalytic transfer hydrogenation conditions with hydrazine.[10] The reaction conditions can often be tuned to selectively reduce a nitro group without removing a halogen by controlling the temperature. For instance, selective nitro reduction may occur at room temperature, while dehalogenation is more likely at reflux temperatures.[10]
-
Other Reducible Groups: While less common under standard Wolff-Kishner conditions (which are non-catalytic), easily reducible groups could potentially be affected. However, the high basicity of the Wolff-Kishner reaction makes it incompatible with base-sensitive groups, which is often a more pressing concern.
Strategic Approach: If your molecule contains a group that is sensitive to reduction by hydrazine, the Wolff-Kishner reduction may not be the best choice. Consider an alternative like the Clemmensen reduction (using amalgamated zinc in acidic conditions), provided your molecule is stable to strong acid.[1]
Q5: I have an α,β-unsaturated carbonyl. Will hydrazine react with the C=C double bond?
A5: The reaction of hydrazine with α,β-unsaturated carbonyl compounds is complex and can lead to multiple products. While the desired 1,2-addition to the carbonyl to form a hydrazone can occur, a competing 1,4-conjugate addition (Michael addition) to the C=C double bond is also possible.[12][13]
Causality & Mechanism: The outcome is often dependent on the reaction conditions and the structure of the substrate. The initial product of conjugate addition can subsequently cyclize to form a pyrazoline, a five-membered heterocyclic ring.[12] This is a common and often synthetically useful pathway that competes directly with simple hydrazone formation.
Controlling the Reaction:
-
To favor hydrazone formation (1,2-addition) , conditions that promote rapid and irreversible reaction at the carbonyl are preferred. This can sometimes be achieved at lower temperatures or with specific catalysts.
-
To favor pyrazoline formation (1,4-addition followed by cyclization) , thermodynamic control, often involving higher temperatures and longer reaction times, is typically employed.
If your goal is simply to reduce the carbonyl to a methylene group while preserving the double bond, the Wolff-Kishner reaction can be successful. However, if pyrazoline formation is a significant side reaction, you may need to protect the carbonyl, reduce the double bond separately, and then deprotect and perform the Wolff-Kishner reduction.
Section 3: N-Alkylation and Cyclization Reactions
Q6: I'm trying to mono-alkylate hydrazine, but I'm getting a mixture of products. How can I improve selectivity?
A6: Direct alkylation of hydrazine with alkyl halides is notoriously difficult to control and often leads to a mixture of mono-, di-, tri-, and even tetra-alkylated products.[7][14]
Causality & Mechanism: The initially formed mono-alkylated hydrazine is often more nucleophilic than hydrazine itself, making it more likely to react with another molecule of the alkylating agent. This leads to over-alkylation.
Strategies for Selective Mono-alkylation:
-
Use a Large Excess of Hydrazine: By using a very large excess of hydrazine, the probability of the alkylating agent encountering an unreacted hydrazine molecule is much higher than it encountering an already alkylated one. The unreacted hydrazine can then be removed by distillation.
-
Use of Protecting Groups: A more controlled approach involves using a protected form of hydrazine. For example, one nitrogen can be protected as a Boc-hydrazide. The unprotected nitrogen can then be selectively alkylated.
-
Reductive Amination: A clean method for producing 1,1-dialkylated hydrazines involves the reduction of a hydrazone.[14] For mono-alkylation, a different indirect route would be necessary.
Section 4: Protecting Group Compatibility
Q8: Can hydrazine inadvertently remove protecting groups from my substrate?
A8: Yes, hydrazine is a strong enough nucleophile to cleave certain types of protecting groups, particularly those based on esters and amides.
-
Phthalimide (Phth) Group: Hydrazine is the standard reagent for the deprotection of amines protected by a phthalimide group in the Gabriel synthesis. The reaction proceeds via nucleophilic attack to form a stable phthalhydrazide, releasing the free amine.
-
Ester Groups: Hydrazine can react with esters to form acyl hydrazides.[15] This reaction, known as hydrazinolysis, can be problematic if your substrate contains ester functionalities that need to be preserved. The reaction is often slower than hydrazone formation but can occur, especially at elevated temperatures.
-
Certain Thiol Protecting Groups: Specific thiol protecting groups, such as hydroxymethyl-quinoline (Hqm), have been designed to be selectively cleaved by hydrazine.[16][17]
Considerations: Always review the stability of all protecting groups in your molecule to the reaction conditions you plan to employ. If you have a hydrazine-labile protecting group, you must either choose an alternative protecting group or a different synthetic route for your desired transformation.
Experimental Protocols
Protocol 1: Optimized Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is designed to maximize the yield of the alkane by physically removing water before the high-temperature reduction step.
-
Hydrazone Formation: a. To a round-bottom flask equipped with a reflux condenser, add your carbonyl compound (1.0 eq), diethylene glycol (as solvent), and hydrazine hydrate (1.5-2.0 eq). b. Heat the mixture to 100-120°C for 1-2 hours, monitoring the reaction by TLC until the starting carbonyl is consumed.
-
Reduction: a. Add potassium hydroxide pellets (3.0-4.0 eq) to the reaction mixture.[7] b. Replace the reflux condenser with a distillation apparatus. c. Slowly raise the temperature of the heating mantle. Water and excess hydrazine hydrate will begin to distill off.[7] d. Continue distillation until the temperature of the reaction mixture reaches 190-200°C. e. Once the pot temperature is stable, replace the distillation head with the reflux condenser again. f. Reflux the reaction mixture for 3-6 hours, or until TLC analysis shows the disappearance of the hydrazone intermediate.[7] g. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ether, hexane, or dichloromethane). h. Wash the combined organic layers with dilute acid and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo to afford the crude product.
References
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.[Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]
-
Hydrazine. Organic Chemistry Portal.[Link]
-
Hydrazine. Wikipedia.[Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction? (2021). Chemistry Stack Exchange.[Link]
-
Acetone hydrazone. Organic Syntheses Procedure.[Link]
-
Poh, H. L., et al. (2010). The reduction of graphene oxide with hydrazine: elucidating its reductive capability based on a reaction-model approach. Chemical Communications, 46(45), 8541-8543. [Link]
-
Wolff-Kishner Reduction. Chemistry LibreTexts.[Link]
-
Chen, Y. C., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(5), 1134-1137. [Link]
-
Wolff–Kishner reduction. Wikipedia.[Link]
-
Elguero, J., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 95, 132338. [Link]
-
Synthesis of Asymmetric Azines. (2013). ResearchGate.[Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.[Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2011). ACS Publications.[Link]
-
6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.[Link]
-
Wolff-Kishner Reduction. (2023). Chemistry LibreTexts.[Link]
-
Wolff-Kishner Reduction, Mechanism & Application. Study.com.[Link]
-
Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? (2020). ResearchGate.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazine [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Derivatives
Welcome to the dedicated technical support center for the purification of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Molecule: Key Purification Considerations
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine and its derivatives are valuable intermediates in pharmaceutical and agrochemical research.[1] Their purification can be challenging due to the presence of a polar hydrazine group attached to a moderately nonpolar benzodioxin core. This amphipathic nature, coupled with the potential for instability, requires careful selection and optimization of purification techniques.
Key Molecular Features Influencing Purification:
-
Polarity: The hydrazine moiety (-NHNH2) is highly polar and capable of hydrogen bonding, while the dihydro-benzodioxin ring is largely nonpolar. This duality dictates solvent choice for both chromatography and recrystallization.
-
Basicity: The lone pair of electrons on the nitrogen atoms of the hydrazine group confers basic properties. This can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing and decomposition.[2]
-
Stability: Aryl hydrazines can be susceptible to oxidation, especially in the presence of air and metal ions.[3] Decomposition can lead to the formation of colored impurities and a reduction in yield. The stability of aryl hydroxides, potential byproducts, can also be temperature-sensitive.[4]
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses common issues encountered during the purification of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine derivatives and provides systematic approaches to resolving them.
A. Column Chromatography Issues
Problem 1: Significant Product Loss on Silica Gel Column
-
Symptom: Low recovery of the desired product from a standard silica gel column, often accompanied by coloration of the silica at the origin.
-
Causality: The acidic nature of silica gel can lead to strong adsorption or even decomposition of basic hydrazine derivatives. The silanol groups (Si-OH) on the silica surface can protonate the hydrazine, causing it to bind irreversibly.
-
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be an effective alternative.
-
Problem 2: Product Streaking or Tailing on TLC and Column
-
Symptom: The product spot on the TLC plate is elongated, and the collected fractions from the column show a wide elution profile with cross-contamination.
-
Causality: This is another manifestation of the strong interaction between the basic hydrazine and the acidic silica gel. The slow dissociation of the protonated hydrazine from the stationary phase leads to tailing.
-
Solutions:
-
Incorporate a Basic Additive in the Eluent: Add a small amount of triethylamine (Et3N) or a few drops of aqueous ammonia to your mobile phase. This competes with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Optimize the Solvent System: A more polar solvent system can sometimes reduce tailing by more effectively eluting the compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.
-
Problem 3: On-Column Decomposition of the Product
-
Symptom: Appearance of new, often colored, spots on the TLC of collected fractions that were not present in the crude mixture.
-
Causality: The prolonged exposure of the sensitive hydrazine derivative to the acidic silica gel and potentially oxygenated solvents can catalyze decomposition.
-
Solutions:
-
Use Deactivated Silica and Degassed Solvents: As mentioned before, deactivating the silica is crucial. Additionally, using solvents that have been sparged with an inert gas like nitrogen or argon can minimize oxidation.
-
Swift Purification: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
-
Work at Lower Temperatures: If the compound is particularly sensitive, consider running the column in a cold room.
-
B. Recrystallization Challenges
Problem 1: Failure to Crystallize
-
Symptom: The compound oils out or remains in solution upon cooling, even at low temperatures.
-
Causality: This can be due to the presence of impurities that inhibit crystal lattice formation or the selection of an inappropriate solvent.
-
Solutions:
-
Solvent Screening: The key to successful recrystallization is finding a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities. For (2,3-Dihydro-benzodioxin-6-yl)-hydrazine derivatives, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane.
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Purify Further Before Recrystallization: If the crude material is very impure, a quick filtration through a short plug of deactivated silica or alumina to remove baseline impurities might be necessary before attempting recrystallization.
-
Problem 2: Low Recovery from Recrystallization
-
Symptom: A very small amount of crystalline product is obtained after filtration.
-
Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize the Solvent System: If using a two-solvent system (e.g., ethanol/water), carefully adjust the ratio. Dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography solvent system for purifying (2,3-Dihydro-benzodioxin-6-yl)-hydrazine derivatives?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical gradient could be from 10% to 50% ethyl acetate in hexanes. Crucially, the addition of 0.5-1% triethylamine to the eluent system is highly recommended to prevent peak tailing and on-column degradation.
Q2: My (2,3-Dihydro-benzodioxin-6-yl)-hydrazine derivative is a salt (e.g., hydrochloride). How does this affect purification?
A2: Purifying the salt form directly by silica gel chromatography is generally not advisable as the highly polar salt will likely stick to the column. It is often better to neutralize the salt with a mild base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent before proceeding with chromatography. Alternatively, recrystallization is often a more suitable purification method for salts. For example, hydralazine hydrochloride can be recrystallized from an ethanol/water mixture.[5]
Q3: How can I assess the purity of my final product?
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions I should take when working with hydrazine derivatives?
A4: Yes. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Hydrazine hydrate, a common reagent in the synthesis of these compounds, should not be heated without proper precautions as it can be flammable.[6]
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography of a (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Derivative
-
Preparation of the Stationary Phase:
-
In a beaker, slurry silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) containing 1% triethylamine.
-
Pour the slurry into the column and gently tap to pack the bed.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Derivative
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) to each tube and observe the solubility at room temperature and upon heating.
-
A suitable single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) to just dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
V. Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Low to Medium | Silica Gel | Hexanes/Ethyl Acetate (9:1 to 1:1) | 0.5-1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane/Methanol (99:1 to 9:1) | 0.5-1% Triethylamine |
| High | Reversed-Phase (C18) | Water/Methanol or Water/Acetonitrile | 0.1% Formic Acid or Ammonium Hydroxide |
VI. Visual Workflow
VII. References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Gagnon, A., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(44), 18843–18853. Retrieved from [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Retrieved from [Link]
-
Google Patents. (n.d.). CN1896067A - Industrial production process of hydralazine hydrochloride. Retrieved from
-
Koch, A., et al. (2021). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 13(11), 762. Retrieved from [Link]
-
Ou, L., et al. (2019). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Engineering, 145(10), 04019067. Retrieved from [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN103698459A - Detecting method of free hydrazine in drug. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Improving the Yield of Knoevenagel Condensation with Benzodioxine Derivatives
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation with benzodioxine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reaction products. Here, we will delve into the nuances of this powerful carbon-carbon bond-forming reaction, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to Knoevenagel Condensation with Benzodioxine Derivatives
The Knoevenagel condensation is a modification of the aldol condensation and a cornerstone of organic synthesis for forming α,β-unsaturated compounds.[1] When working with benzodioxine derivatives, such as 1,4-benzodioxan-6-carboxaldehyde, the electron-donating nature of the benzodioxine ring can influence the reactivity of the aldehyde. This guide will address the specific challenges and opportunities presented by these substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Knoevenagel condensation of benzodioxine derivatives, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Knoevenagel condensation of benzodioxine derivatives can often be traced back to several key factors:
-
Suboptimal Catalyst Choice or Concentration: The selection of a base catalyst is critical. While weak bases like piperidine are commonly used, their effectiveness can vary with the specific active methylene compound and solvent.[2] Using a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde.
-
Inadequate Water Removal: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can shift the reaction equilibrium back towards the starting materials, thereby reducing the yield.
-
Unfavorable Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the condensation. While many Knoevenagel reactions proceed at room temperature, some may require heating to achieve completion.
-
Poor Solubility of Reactants: Benzodioxine derivatives can sometimes have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
The formation of side products is a common challenge. The two most probable side reactions are:
-
Self-Condensation of the Aldehyde: This is more likely to occur if the base catalyst is too strong. The benzodioxine aldehyde can react with itself, leading to dimers and other byproducts.
-
Solution: Employ a weaker base, such as ammonium acetate or pyridine, instead of stronger amines like piperidine.[3]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor and can react with a second molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of the benzodioxine aldehyde to the active methylene compound is a good starting point. Avoid a large excess of the active methylene compound.
-
Question 3: My reaction seems to stall and does not go to completion, even after an extended period. What can I do to drive the reaction forward?
A stalled reaction is often due to an unfavorable equilibrium. Here are some strategies to push the reaction to completion:
-
Azeotropic Water Removal: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. This will continuously remove water from the reaction mixture, driving the equilibrium towards the product side.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions. Optimization of the temperature is key.
-
Catalyst Screening: The initial choice of catalyst may not be optimal. Consider screening a panel of weak bases, including piperidine, pyrrolidine, ammonium acetate, and L-proline, to identify the most effective one for your specific substrate combination.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing a Knoevenagel condensation with benzodioxine derivatives.
What is the best catalyst for the Knoevenagel condensation of 1,4-benzodioxan-6-carboxaldehyde?
There is no single "best" catalyst, as the optimal choice depends on the active methylene compound being used. However, for a generally reliable starting point, piperidine is a widely used and effective catalyst.[5] For reactions with active methylene compounds that are prone to side reactions, consider using a milder catalyst like ammonium acetate .[3]
Which solvent should I choose for my reaction?
The choice of solvent can significantly influence the reaction's outcome. Here's a general guide:
-
Protic Solvents (e.g., Ethanol, Methanol): These are often good choices, especially when using catalysts like piperidine.[6] They can help to solubilize the reactants and the catalyst.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can accelerate the reaction rate but may require more rigorous purification to remove.[7]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): These are ideal when using a Dean-Stark trap for water removal.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be a green and efficient option, particularly with microwave irradiation.[8][9]
How can I effectively purify my Knoevenagel product?
Purification strategies will depend on the physical properties of your product.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. A common solvent system is ethanol/water.
-
Column Chromatography: If your product is an oil or if recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Trituration: For crude solids, washing with a cold solvent in which the product has low solubility (like cold ethanol or diethyl ether) can remove many impurities.
Experimental Protocols
Below are representative, step-by-step protocols for the Knoevenagel condensation of 1,4-benzodioxan-6-carboxaldehyde with common active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
Materials:
-
1,4-Benzodioxan-6-carboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 1,4-benzodioxan-6-carboxaldehyde (1.0 eq) and malononitrile (1.05 eq).
-
Add ethanol to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
Materials:
-
1,4-Benzodioxan-6-carboxaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Mortar and pestle or a small beaker with a stirring rod
-
Microwave reactor (optional)
Procedure:
-
In a mortar or beaker, combine 1,4-benzodioxan-6-carboxaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Grind the mixture with a pestle or stir vigorously for 5-10 minutes at room temperature.[3]
-
Alternatively, the mixture can be subjected to microwave irradiation for a short period (e.g., 1-5 minutes) to accelerate the reaction.
-
Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Once the reaction is complete, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following table provides a summary of typical reaction conditions and expected outcomes for the Knoevenagel condensation of 1,4-benzodioxan-6-carboxaldehyde with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temp - Reflux | High | [3] |
| Ethyl Cyanoacetate | Ammonium Acetate | Solvent-Free | Room Temp | Good to High | [3] |
| Diethyl Malonate | Piperidine/Pyridine | Toluene (Dean-Stark) | Reflux | Moderate to High | [10] |
| Barbituric Acid | Acetic Acid | Ethanol | Room Temp | Good | [11][12] |
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your Knoevenagel condensation.
Caption: A systematic workflow for troubleshooting low yields.
References
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410. Available from: [Link]
- BenchChem (2025).
-
Kaur, N. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5). Available from: [Link]
- Wang, Y., et al. (2019). Nitrogen-Rich Porous Organic Polymers with Lewis Basic Features for Knoevenagel Condensation Reaction.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- BenchChem (2025). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. BenchChem.
- BenchChem (2025).
- BenchChem (2025). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. BenchChem.
- Xu, L., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chinese Journal of Chemistry, 29(11), 2415-2419.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Ramesh, P., et al. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(14), 7368-7373. Available from: [Link]
-
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5247-5255. Available from: [Link]
- de Oliveira, A. C. S., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Online Journal of Case Studies, 6(4).
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Jones, G. (1967).
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][8][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available from: [Link]
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][8][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available from: [Link]
- Wang, G.-W., & Cheng, B. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.
- Patel, R. B., et al. (2015). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
- J&K Scientific. (2021).
-
Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][8][13]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 8(1). Available from: [Link]
-
Patel, R. B., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available from: [Link]
- Chem-Station. (2014). Knoevenagel Condensation.
- Tummatorn, J., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 147-169.
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
-
Yilmaz, M., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12648. Available from: [Link]
- Geng, T., et al. (2015). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid.
- Abdullah, J. A. (2024). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research, 9(2), 397-407.
-
Ramesh, P., et al. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Available from: [Link]
- Reddy, C. S. (2007). Knoevenagel condensation of α,β-unsaturated aromatic aldehydes with barbituric acid under non-catalytic and solvent-free conditions.
- BenchChem (2025).
- Dalessandro, E. V., et al. (2017).
-
ChemScene. (n.d.). (2,3-Dihydrobenzo[b][8][13]dioxin-6-yl)(piperidin-4-yl)methanone. ChemScene.
-
Chemistry Stack Exchange. (2017). Synthesis of 2,3-dihydrobenzo[b][8][13]dioxin-2-yl)(piperazin-1-yl)methanone.
- Organic Chemistry Portal. (n.d.).
-
Tokala, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available from: [Link]
-
Tummatorn, J., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]
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- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of Hydrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and storage of hydrazine and its derivatives. Understanding the nuances of these energetic and reactive compounds is paramount for experimental success and, most importantly, laboratory safety.
Section 1: Core Stability & Storage Principles
Hydrazine and its derivatives are invaluable reagents in organic synthesis, serving as powerful reducing agents and precursors for a multitude of nitrogen-containing compounds, including pharmaceuticals and agrochemicals.[1][2] However, their utility is matched by their inherent instability and reactivity.[3]
Q1: What are the primary factors that cause hydrazine compounds to degrade?
A1: The degradation of hydrazine compounds is primarily influenced by several factors:
-
Oxidation: Hydrazine is a strong reducing agent and readily reacts with atmospheric oxygen.[4] This process can be accelerated by the presence of metal ions that act as catalysts.[4][5]
-
Temperature: Elevated temperatures promote the thermal decomposition of hydrazine, which can lead to the formation of nitrogen, ammonia, and hydrogen gases.[5][6][7] Anhydrous hydrazine, in particular, can decompose fiercely at high temperatures.[5]
-
Catalytic Decomposition: Contact with various materials, especially certain metals and metal oxides, can catalyze the decomposition of hydrazine.[1][4][5] Iridium-based catalysts are known to be highly efficient in decomposing hydrazine.[8]
-
Incompatible Materials: Contact with acids, oxidizing agents, and even some organic materials can lead to vigorous and potentially explosive reactions.[4][5]
Q2: What are the key differences in stability between anhydrous hydrazine, hydrazine hydrate, and alkylated hydrazines?
A2: The stability of hydrazine compounds varies significantly with their form:
-
Anhydrous Hydrazine: This is the most reactive and unstable form, often used as a rocket propellant.[3] It is highly sensitive to heat, shock, and friction, and its decomposition can be self-sustaining, posing a significant explosion hazard.[5][6][9]
-
Hydrazine Hydrate: The presence of water in hydrazine hydrate (a 64% solution of hydrazine in water) significantly increases its stability and reduces the hazards associated with the anhydrous form.[1][3][6] It is less prone to explosive decomposition but remains a powerful reducing agent.[6]
-
Alkylated Hydrazines (e.g., Monomethylhydrazine - MMH, Unsymmetrical Dimethylhydrazine - UDMH): These derivatives have varying stabilities. For instance, UDMH is a colorless liquid that can turn yellowish upon exposure to air as it absorbs oxygen and carbon dioxide.[10] MMH is stable under normal temperatures and pressures but should be stored away from incompatible materials and ignition sources.[11]
| Compound | Key Stability Characteristics | Flash Point (Closed Cup) |
| Anhydrous Hydrazine | Highly reactive and unstable; sensitive to heat, shock, and friction.[3][5] | 38 °C |
| Hydrazine Hydrate | More stable than anhydrous form; reduced explosion hazard.[3][6] | 73 °C (Open Cup) |
| Monomethylhydrazine (MMH) | Stable under normal conditions; incompatible with oxidizing agents.[11] | -8 °C |
| Unsymmetrical Dimethylhydrazine (UDMH) | Flammable liquid; vapors can be explosive.[10] | -15 °C |
Section 2: Troubleshooting Common Experimental Issues
Unforeseen experimental outcomes when using hydrazine compounds can often be traced back to issues with their stability and storage.
Q3: My reaction yield is significantly lower than expected. Could the quality of my hydrazine be the issue?
A3: Absolutely. Degradation of hydrazine is a common cause of poor reaction yields.
Troubleshooting Workflow:
Detailed Protocols:
-
Protocol 2.1: Purity Determination by Titration
-
Principle: This method relies on the oxidation of hydrazine by a standard solution of potassium iodate (KIO₃) in an acidic medium.[12]
-
Procedure: a. Accurately weigh a sample of your hydrazine hydrate solution. b. Dilute the sample with deionized water. c. Add concentrated hydrochloric acid. d. Titrate with a standardized potassium iodate solution until a color change is observed (often with an indicator like chloroform or carbon tetrachloride).[12] e. Calculate the purity based on the stoichiometry of the reaction.[12]
-
-
Protocol 2.2: Purity Analysis via HPLC/GC
-
Principle: Chromatographic methods provide a more precise quantification of hydrazine and can also detect impurities.[13][14] Derivatization is often required to improve the stability and detectability of hydrazine.[13][15]
-
Procedure (General): a. Prepare a derivatizing agent (e.g., salicylaldehyde).[14] b. React a known amount of your hydrazine solution with the derivatizing agent. c. Analyze the resulting solution by RP-HPLC with UV detection.[14] d. Quantify the hydrazine concentration by comparing the peak area to a standard curve.
-
Q4: I'm observing gas evolution from my stored container of hydrazine hydrate. What's happening, and what should I do?
A4: Gas evolution is a clear sign of decomposition.[7] The primary decomposition products are nitrogen, ammonia, and hydrogen.[7] This can lead to a dangerous pressure buildup in a sealed container.[7][16]
Immediate Actions:
-
Safety First: Do not open the container if you observe vigorous gas evolution or any bulging of the container.
-
Ventilation: Carefully move the container to a well-ventilated area, such as a fume hood.
-
Cooling: If possible and safe to do so, cool the container in an ice bath to slow the decomposition rate.
-
Review Storage: Once the immediate hazard is managed, review your storage conditions. Check for potential contamination, exposure to heat or light, and the age of the compound.
Section 3: Recommended Storage and Handling Practices
Proper storage and handling are critical to maintaining the stability of hydrazine compounds and ensuring laboratory safety.
Q5: What are the ideal storage conditions for hydrazine compounds?
A5: The ideal storage conditions depend on the specific hydrazine compound, but general best practices include:
-
Cool, Dry, and Dark: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][17]
-
Inert Atmosphere: For highly sensitive compounds like MMH, storage under an inert gas like nitrogen is recommended to prevent oxidation.[18]
-
Material Compatibility: Use containers made of compatible materials. Stainless steel (types 304 or 347) is often recommended.[19] Avoid contact with materials like rubber, plastics, and certain metals (iron, copper, lead, manganese) that can catalyze decomposition.[4][20]
-
Segregation: Store hydrazine compounds separately from incompatible materials, especially strong oxidizing agents (e.g., peroxides, nitric acid), acids, and metal oxides.[4][18]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, away from heat sources.[11][17] | Minimizes thermal decomposition.[5] |
| Atmosphere | Tightly sealed container; inert gas for sensitive derivatives.[18] | Prevents oxidation by air.[4] |
| Container Material | Stainless steel (304, 347), borosilicate glass (short-term).[4][19] | Avoids catalytic decomposition.[4] |
| Location | Well-ventilated, dedicated cabinet away from incompatibles.[17][21] | Prevents accumulation of flammable vapors and accidental reactions.[22] |
Q6: How should I dispose of waste hydrazine solutions?
A6: Hydrazine waste is hazardous and must be disposed of properly.[23]
-
Dilution: Dilute the waste hydrazine solution with a large volume of water.[24]
-
Neutralization/Oxidation: The diluted solution can be neutralized by carefully adding a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite.[4][5] Hydrogen peroxide can also be used.[4]
-
Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal.[5][23]
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use a rotary evaporator to remove a solvent from a reaction mixture containing excess hydrazine hydrate?
A7: This should be done with extreme caution. Heating hydrazine, even in solution, can lead to decomposition and pressure buildup. If concentration is necessary, use low temperatures and reduced pressure, and ensure the system is not completely sealed. A cold trap should be used, and the vacuum pump exhaust should be properly vented.
Q8: My hydrazine hydrate has a slight yellow tint. Is it still usable?
A8: A slight yellow color can indicate the presence of impurities or minor degradation products. While it may still be suitable for some applications, for reactions sensitive to purity, it is best to verify the concentration using one of the methods described in Q3 or use a fresh, unopened bottle.
Q9: What is the shelf life of hydrazine hydrate?
A9: The shelf life can vary depending on the supplier and storage conditions. One manufacturer suggests a shelf life of 5 years for unopened containers stored under a nitrogen blanket, with the recommendation to re-test the material after this period.[19] However, once opened, the stability will decrease due to potential exposure to air and contaminants.
Q10: Are there safer alternatives to hydrazine for reactions like the Wolff-Kishner reduction?
A10: Yes, for some applications, alternatives exist. For example, the Wolff-Kishner reduction can sometimes be replaced by the Clemmensen reduction (using zinc amalgam and hydrochloric acid), although this method is not suitable for acid-sensitive substrates. Other methods, such as catalytic hydrogenation, may also be viable depending on the specific transformation required.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Unsym-Dimethylhydrazine, 99%.
- National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem.
- International Programme on Chemical Safety. (2021). ICSC 0180 - METHYL HYDRAZINE. INCHEM.
- Wikipedia. (n.d.). Hydrazine.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC.
- International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM.
- Laboratory Safety. (2018). Standard Operating Procedure (SOP).
- Material Safety Data. (2003).
- Russo, V., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Scribd. (n.d.). Purity of Hydrazine Hydrate.
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them.
- CAMEO Chemicals. (n.d.). METHYLHYDRAZINE.
- Asatryan, R., et al. (2010). Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. Journal of Physical Chemistry A.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Hydrazine Hydrate.
- Royal Society of Chemistry. (2020). Mechanistic study of hydrazine decomposition on Ir(111).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition.
- BenchChem. (2025). Addressing issues with hydrazine hydrate concentration and purity.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Calca Solutions. (n.d.). Understanding Hydrazine: A Key to Scientific Progress.
- Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
- Sigma-Aldrich. (n.d.). Hydrazine Test 1.08017.0001.
- American Chemical Society Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance.
- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine.
- Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.
- ResearchGate. (2025). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review.
- Sciencemadness Discussion Board. (2013). Test reaction for hydrazine.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
- Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine.
- Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.
Sources
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- 3. Understanding Hydrazine: A Key to Scientific Progress [hydrazine.com]
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- 8. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scale-Up Synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
Welcome to the technical support guide for the synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this valuable synthetic intermediate. (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a crucial building block in medicinal chemistry, notably in the development of pharmaceuticals targeting neurological disorders.[1] However, its synthesis, particularly during scale-up, presents a unique set of challenges ranging from the management of hazardous intermediates to ensuring product stability and purity.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The Standard Synthetic Pathway: An Overview
The most common and industrially relevant pathway to (2,3-Dihydro-benzodioxin-6-yl)-hydrazine involves a two-step sequence starting from the commercially available 1,4-Benzodioxan-6-amine. The process includes:
-
Diazotization: The primary amine of 1,4-Benzodioxan-6-amine is converted into a diazonium salt using a nitrite source (typically sodium nitrite) under acidic conditions.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.
While straightforward in principle, each step carries significant challenges, especially concerning reaction control, safety, and purification at scale.
Caption: Standard two-step synthesis of the target hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the diazotization step?
A: Temperature control. The diazotization of aryl amines is a highly exothermic reaction. The resulting diazonium salt is thermally unstable and can rapidly decompose if the temperature rises above 5-10 °C. This decomposition not only lowers the yield but also forms phenolic impurities that are difficult to remove in later stages. On a large scale, this requires a reactor with efficient cooling and a carefully controlled, semi-batch addition of the sodium nitrite solution.
Q2: My 1,4-Benzodioxan-6-amine starting material is dark. Does this matter?
A: Yes, the purity of the starting amine is crucial. Aryl amines are prone to air oxidation, which can lead to colored impurities.[2] Using discolored starting material can introduce impurities that may interfere with the diazotization reaction or complicate the purification of the final product. It is recommended to use pure, off-white to light-tan 1,4-Benzodioxan-6-amine. If the purity is questionable, recrystallization or filtration through a plug of silica gel may be necessary.
Q3: What are the primary safety concerns when performing this synthesis at scale?
A: There are two major safety concerns:
-
Diazonium Salt Instability: Aryl diazonium salts, especially in a solid, isolated state, are explosive. All procedures should be designed to keep the diazonium salt in a cold, aqueous solution and use it immediately in the subsequent reduction step.
-
Hydrazine Toxicity: The final product and the reagent hydrazine hydrate are toxic by inhalation, ingestion, and skin contact.[3][4] Operations should be conducted in a well-ventilated area (e.g., a fume hood), and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[4][5]
Q4: Is the final (2,3-Dihydro-benzodioxin-6-yl)-hydrazine product stable?
A: Like many aryl hydrazines, the free base is susceptible to air oxidation, leading to discoloration (often turning dark purple or brown) and degradation over time. For long-term storage, it is highly recommended to convert the hydrazine into a more stable salt, such as the hydrochloride or oxalate salt.[6] This significantly improves its shelf life.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis and provides a logical framework for troubleshooting.
Caption: Troubleshooting decision tree for the hydrazine synthesis.
Problem Area 1: Low Yields and Impurities from Diazotization
Q: My reaction mixture turns brown during nitrite addition, and the final yield is very low. What's happening?
A: This strongly suggests the decomposition of your diazonium salt. The primary cause is inadequate temperature control. Above 5-10 °C, the diazonium cation is susceptible to hydrolysis, forming the corresponding phenol (2,3-dihydro-1,4-benzodioxin-6-ol). This phenolic impurity is a common contaminant and can be difficult to separate from the desired hydrazine.
-
Causality: The C-N bond in the diazonium salt is the point of weakness. At higher temperatures, water acts as a nucleophile, attacking the aromatic ring and displacing N₂, an excellent leaving group.
-
Scale-Up Solution: Ensure your reactor's cooling system is robust enough to handle the exotherm. For multi-liter scale, pre-chill the amine solution to 0 °C before starting and add the sodium nitrite solution slowly via a dropping funnel or pump, maintaining the internal temperature below 5 °C at all times.
Problem Area 2: Inefficient Reduction and Side Reactions
Q: The reduction with tin(II) chloride is sluggish, and I'm getting a lot of colored, insoluble material. Why?
A: Several factors can lead to an inefficient reduction:
-
Quality of Tin(II) Chloride: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the common reagent. It can oxidize over time to Sn(IV), which is ineffective as a reducing agent. Always use a fresh, reliable source of SnCl₂.
-
Stoichiometry: A significant excess of the reducing agent is often required (typically 2.5 to 3.0 molar equivalents) to ensure complete conversion.
-
Azo-Coupling: If the diazonium salt is not reduced quickly, it can act as an electrophile and couple with electron-rich species in the mixture (like the unreacted starting amine or the product hydrazine) to form highly colored and often insoluble azo compounds. This is a classic side reaction in diazonium chemistry.[7]
-
Causality: The reduction potential of the system is insufficient to outcompete the rate of side reactions. The reduction must be fast and efficient.
-
Scale-Up Solution: Add the cold diazonium salt solution slowly to a pre-chilled, vigorously stirred solution of SnCl₂ in concentrated HCl. This ensures the diazonium salt immediately encounters a high concentration of the reducing agent, minimizing its lifetime and the opportunity for side reactions.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons on Scale-Up |
| Tin(II) Chloride (SnCl₂)[7][8][9] | Reliable, well-documented, high yields. | Generates significant tin-based waste, which requires specialized disposal. Workup can be tedious to remove all tin salts.[8] |
| Sodium Sulfite (Na₂SO₃)[9] | Inexpensive, avoids heavy metal waste. | Often requires more careful pH and temperature control. Can sometimes lead to sulfonation of the aromatic ring as a side reaction. |
| Ascorbic Acid | "Green" alternative, metal-free, mild conditions. | May be less cost-effective for very large scales. Reaction kinetics might be slower. |
Problem Area 3: Product Isolation and Stability
Q: After basifying the reaction mixture to precipitate my product, I get an oily, dark material that is difficult to handle and purify. How can I improve this?
A: This is a classic challenge with aryl hydrazine free bases. They are often low-melting solids or oils and are prone to rapid oxidation in air, especially under basic conditions during workup.
-
Causality: The lone pair on the nitrogen atoms is easily oxidized. The presence of trace metals (e.g., residual tin) can catalyze this oxidation.
-
Scale-Up Solution: Avoid isolating the free base if possible. A more robust and scalable method is to isolate the product as a stable crystalline salt.
-
After the reduction is complete, you can often precipitate the hydrazine as a tin-complex salt.
-
Alternatively, perform an extraction into an organic solvent (e.g., ethyl acetate), wash, and then add a solution of HCl in isopropanol or oxalic acid in ethanol to precipitate the corresponding salt.
-
The resulting hydrochloride or oxalate salt is typically a stable, crystalline solid that is much easier to handle, filter, and dry at scale than the free base.[6]
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine Hydrochloride (Illustrative 1-mole scale)
Safety Warning: This procedure involves hazardous materials. Perform a full risk assessment before proceeding. Always work in a well-ventilated fume hood and wear appropriate PPE.
Step A: Diazotization
-
In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1,4-Benzodioxan-6-amine (151.17 g, 1.0 mol) and concentrated hydrochloric acid (1 L).
-
Stir the resulting slurry and cool the reactor jacket to -5 °C to bring the internal temperature to 0-2 °C.
-
In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (250 mL).
-
Slowly add the sodium nitrite solution via the addition funnel over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting yellow-orange solution at 0-5 °C for an additional 30 minutes. This is your diazonium salt solution. Use it immediately.
Step B: Reduction
-
In a separate 10 L jacketed reactor, charge tin(II) chloride dihydrate (564 g, 2.5 mol) and concentrated hydrochloric acid (1 L).
-
Stir to dissolve and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step A to the tin chloride solution over 90-120 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
-
Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for 3-4 hours, or until reaction completion is confirmed by TLC or HPLC. A thick, off-white precipitate may form.
Step C: Isolation as Hydrochloride Salt
-
Cool the reaction mixture to 0-5 °C and stir for 1 hour.
-
Isolate the precipitated solid by filtration through a large Büchner funnel.
-
Wash the filter cake thoroughly with cold hydrochloric acid (1 M, 2 x 250 mL) to remove excess tin salts.
-
Wash the cake with a minimal amount of cold isopropanol (2 x 100 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight. This affords (2,3-Dihydro-benzodioxin-6-yl)-hydrazine hydrochloride as a stable, off-white solid.
References
-
Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Chem-Impex International. (2,3-Dihydro-benzo[2][10]dioxin-6-yl)hydrazine. Chem-Impex Website. [Link]
-
Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Nagarajan, K. et al. (2008) Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY: An Indian Journal, 4(1). [Link]
-
Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
- Patel, D. R. et al. (2007) Conversion of aromatic diazonium salt to aryl hydrazine.
-
Al-Obaydi, J. M. (2021) Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine. ResearchGate. [Link]
-
ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. ResearchGate. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
- Process for producing a purified hydrazine hydrate.
-
Bretherick's Handbook of Reactive Chemical Hazards. (2017) Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
Baxendale, I. R. et al. (2011) Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group Website. [Link]
-
Synthesis and Transformations of Hydrazine-Substituted Pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine. ResearchGate. [Link]
-
Fors, B. P. et al. (2017) Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Process for the removal of impurities from hydrazine hydrate.
-
Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes. ResearchGate. [Link]
-
Ge, S. et al. (2020) Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
-
Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Shaaban, S. et al. (2015) A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Royal Society of Chemistry. [Link]
-
Safety precautions for hydrazine hydrate. Sciencemadness.org. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b. (2014) Product Class 34: Arylhydrazines. Thieme. [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. National Institutes of Health. [Link]
-
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. ResearchGate. [Link]
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Technical Support Center: Refining Benzodiazepine Synthesis
Welcome to the technical support center for benzodiazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step in benzodiazepine synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions and achieve high-purity products.
Troubleshooting Guide: The Cyclization Step
The formation of the seven-membered diazepine ring is a critical step in benzodiazepine synthesis and can be prone to various issues. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Low or No Product Yield
You've run your cyclization reaction, but the yield of your desired benzodiazepine is disappointingly low, or perhaps you've recovered only starting materials. Let's diagnose the potential causes and explore solutions.
Potential Causes and Solutions
| Potential Cause | Underlying Principle and Explanation | Recommended Action |
| Inactive or Insufficient Catalyst | Many benzodiazepine cyclizations, particularly the condensation of o-phenylenediamines with ketones, are acid-catalyzed.[1][2] The catalyst protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Insufficient catalyst loading or a deactivated catalyst will result in a sluggish or stalled reaction.[1] | - Increase Catalyst Loading: Incrementally increase the catalyst amount. For instance, studies with H-MCM-22 catalyst showed a significant yield increase from 30% to 87% when the catalyst weight was increased from 50 mg to 150 mg.[1] - Verify Catalyst Activity: If using a recyclable catalyst, ensure it has been properly activated. For example, H-MCM-22 can be reactivated by heating at 500°C for 3-4 hours.[1] - Consider Alternative Catalysts: A wide range of catalysts have been employed, from Lewis acids like BF3-etherate to solid acid catalysts such as zeolites.[1] If one catalyst is ineffective, another with different acidic properties may be more suitable. |
| Inappropriate Solvent | The solvent can significantly influence reaction rates and equilibrium positions. Polar aprotic solvents like acetonitrile or DMF are often effective, but the optimal solvent is substrate-dependent.[3][4] Some solvents may not adequately solubilize the reactants or may interfere with the catalytic activity. For example, in certain syntheses, solvents like DMF, CH3CN, and DMSO have resulted in unsatisfactory yields compared to methanol or ethanol.[3] | - Solvent Screening: Perform small-scale trials with a range of solvents (e.g., acetonitrile, methanol, ethanol, DMF, toluene).[3][4] - Ensure Anhydrous Conditions: If your reagents or catalyst are sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in reaction kinetics. While some cyclizations proceed efficiently at room temperature, others require heating to overcome the activation energy barrier.[3][5][6] Conversely, excessive heat can lead to decomposition of reactants or products and the formation of side products. | - Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. For instance, some reactions are conducted at reflux temperatures of 80°C.[3] - Monitor for Degradation: Use TLC or HPLC to monitor the reaction mixture for the appearance of degradation products at higher temperatures. |
| Steric Hindrance | Bulky substituents on the reacting molecules can sterically hinder the intramolecular nucleophilic attack required for ring closure.[7] | - Modify Reaction Conditions: In some cases, using a different catalyst or a higher reaction temperature can help overcome steric barriers. - Redesign the Synthetic Route: If steric hindrance is a persistent issue, a different synthetic strategy that avoids the sterically hindered cyclization may be necessary. For example, a palladium-catalyzed approach might offer an alternative pathway.[7] |
| Incomplete Reaction | The reaction may not have reached completion within the allotted time. Reaction times can vary from a few minutes to several hours depending on the specific substrates and conditions.[3][5][6] | - Monitor Reaction Progress: Regularly monitor the reaction using TLC or HPLC to determine the point of maximum product formation.[1] - Extend Reaction Time: If starting materials are still present and product is forming without significant side product formation, extend the reaction time. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the cyclization step of benzodiazepine synthesis.
Q1: My reaction is stalling, and I suspect incomplete cyclization. How can I confirm this and what can I do?
A1: Incomplete cyclization often results in the accumulation of an intermediate, such as an uncyclized amidine. This can be identified by analytical techniques like HPLC-MS or NMR spectroscopy. To drive the reaction to completion, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH), which has been shown to improve the efficiency of the final cyclization step and increase the overall yield.[8]
Q2: I am observing an unexpected side product. What could it be?
A2: The nature of the side product depends on your specific reaction. In palladium-catalyzed syntheses, a common side product can be a propargylic substitution product instead of the desired benzodiazepine, especially if there is significant steric hindrance around the nucleophilic nitrogen.[7] In other cases, you might observe products from intermolecular reactions or rearrangements of the benzodiazepine ring.[4] Characterization of the side product by NMR, MS, and if possible, X-ray crystallography is crucial for identifying its structure and understanding the competing reaction pathway.[7]
Q3: My product is precipitating out of the reaction mixture. Is this a problem, and how can I manage it?
A3: Product precipitation can be problematic in continuous flow synthesis, as it can lead to reactor clogging.[9] In batch synthesis, it can sometimes be beneficial as it drives the reaction equilibrium towards the product (Le Chatelier's principle). However, it can also lead to impure product if starting materials or intermediates are occluded. If precipitation is an issue, especially in flow chemistry, applying sonication to the reaction mixture can help to keep the product in solution and improve conversions.[9][10] Alternatively, you may need to screen for a solvent that better solubilizes your product at the reaction temperature.
Q4: What are the best practices for purifying my crude benzodiazepine product?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids.[9]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and side products.[1][5]
-
Solvent Extraction: This is useful for removing water-soluble or acid/base-soluble impurities.[1]
-
Acid/Base Washing: If your benzodiazepine has a basic nitrogen, you can wash an organic solution of the crude product with a dilute acid to extract it as a salt into the aqueous phase, leaving non-basic impurities behind. The benzodiazepine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]
Q5: How can I monitor the progress of my cyclization reaction effectively?
A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12] It allows you to accurately determine the ratio of starting materials, intermediates, and products, and to identify any side products that may be forming. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile components in your reaction mixture.[13]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Cyclization of o-Phenylenediamine with a Ketone
This protocol is a generalized procedure based on the synthesis of 1,5-benzodiazepines.[1][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (1.0 mmol), the desired ketone (2.0-2.5 mmol), and the chosen solvent (e.g., acetonitrile, 5-10 mL).
-
Catalyst Addition: Add the acid catalyst (e.g., H-MCM-22, 150 mg; or a catalytic amount of another acid).[1]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid catalyst, remove it by filtration.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Identification of Impurities by HPLC
This protocol provides a general workflow for identifying impurities in your benzodiazepine product.
-
Sample Preparation: Prepare a solution of your crude product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and run a gradient elution method to separate all components. A UV detector is commonly used for benzodiazepines.[11]
-
Peak Identification: Compare the retention times of the peaks in your crude sample with those of your pure product and starting materials. Any additional peaks are potential impurities.
-
LC-MS Analysis: For unknown impurities, perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of each component, which will provide information about their molecular weights.
-
Structure Elucidation: Based on the molecular weight and knowledge of the reaction, propose potential structures for the impurities. Further characterization by NMR may be necessary for unambiguous identification.[11]
Visualizations
Reaction Mechanism: Acid-Catalyzed Cyclization
Caption: Mechanism of acid-catalyzed 1,5-benzodiazepine synthesis.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low benzodiazepine yield.
References
-
S. L. H. Sahib, S. N. Jamain, and W. A. W. A. Bakar, "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst," Journal of Biomedicine and Biotechnology, vol. 2012, Article ID 510650, 2012. [Link]
-
J. A. Rincon, et al., "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam," Frontiers in Chemistry, vol. 10, 2022. [Link]
-
P. Sharma, et al., "Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial," RSC Advances, vol. 13, no. 5, pp. 3236-3265, 2023. [Link]
-
M. J. G. T. de la Rosa, et al., "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines," Molecules, vol. 25, no. 1, p. 14, 2020. [Link]
-
Y. Oonishi, et al., "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates," Molecules, vol. 27, no. 19, p. 6344, 2022. [Link]
-
J. A. Rincon, et al., "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam," Frontiers in Chemistry, vol. 10, 2022. [Link]
-
S. L. H. Sahib, S. N. Jamain, and W. A. W. A. Bakar, "Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst," Journal of Biomedicine and Biotechnology, vol. 2012, Article ID 510650, 2012. [Link]
-
A. K. El-Attar, et al., "Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery," Future Journal of Pharmaceutical Sciences, vol. 8, no. 1, p. 33, 2022. [Link]
-
A. M. S. A. El-Saghier, et al., "1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines," Molecules, vol. 17, no. 12, pp. 14668-14678, 2012. [Link]
-
J. A. Rincon, et al., "(PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam," ResearchGate, 2022. [Link]
-
N. El-Shorbagy, et al., "Analytical Methods Used for the Detection and Quantification of Benzodiazepines," Journal of Analytical Methods in Chemistry, vol. 2021, Article ID 5525207, 2021. [Link]
-
P. Szatkowska, et al., "Analytical methods for determination of benzodiazepines. A short review," Journal of Analytical Chemistry, vol. 70, no. 13, pp. 1445-1453, 2015. [Link]
-
S. Kalas, et al., "Identification, synthesis and characterization of principal process related potential impurities in Diazepam," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 8, pp. 497-501, 2015. [Link]
-
V. S. Suryawanshi, et al., "(PDF) Greener and Efficient Synthesis of Benzodiazepines Using Mixed Ferrite under Solvent Free Condition," ResearchGate, 2017. [Link]
-
A. K. Verma, "Synthesis of 1,5- Benzodiazepines A Review," International Journal of Trend in Scientific Research and Development, vol. 3, no. 5, pp. 1220-1228, 2019. [Link]
-
B. Sati, et al., "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC," Acta Pharmaceutica, vol. 63, no. 2, pp. 223-234, 2013. [Link]
-
A. D'Errico, et al., "Palladium-Catalyzed Benzodiazepines Synthesis," Catalysts, vol. 10, no. 6, p. 634, 2020. [Link]
-
P. S. Maind, et al., "Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones," Journal of Chemical Sciences, vol. 126, no. 5, pp. 1493-1497, 2014. [Link]
-
M. A. C. Stuart, et al., "New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples," Molecules, vol. 24, no. 15, p. 2737, 2019. [Link]
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Technical Support Center: Addressing Toxicity Concerns of Hydrazine-Derived Inhibitors
Introduction: Navigating the Double-Edged Sword of Hydrazine Derivatives
Hydrazine-derived compounds are a cornerstone in medicinal chemistry, valued for their utility as enzyme inhibitors, pharmaceutical intermediates, and even as active drugs for conditions ranging from tuberculosis (e.g., isoniazid) to hypertension (e.g., hydralazine).[1][2][3] However, their potent biological activity is shadowed by significant toxicity concerns, including hepatotoxicity (liver damage), genotoxicity (DNA damage), and neurotoxicity.[1][4][5] These toxic effects often arise from the metabolic activation of the hydrazine moiety into reactive species, such as free radicals or electrophiles.[1][6][7] These reactive intermediates can then damage vital cellular macromolecules, leading to oxidative stress, disruption of mitochondrial function, and cell death.[1][8]
This guide is designed for researchers, scientists, and drug development professionals actively working with hydrazine-derived inhibitors. It serves as a centralized resource to understand, anticipate, and troubleshoot the common toxicity-related issues encountered during in vitro experimentation. By explaining the causality behind experimental choices and providing validated protocols, we aim to equip you with the knowledge to generate reliable data and make informed decisions in your drug discovery pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the toxicity of hydrazine-derived inhibitors.
Q1: What are the primary mechanisms of hydrazine-related toxicity?
A1: The toxicity of hydrazine derivatives is complex but is primarily driven by their metabolic biotransformation. Key mechanisms include:
-
Metabolic Activation: Cytochrome P450 enzymes in the liver can oxidize hydrazines into highly reactive intermediates, including free radicals and carbocations.[1][6] These species can covalently bind to proteins and nucleic acids, disrupting their function and leading to cellular damage.[1]
-
Oxidative Stress: The formation of free radicals during hydrazine metabolism can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.[1] This results in damage to lipids, proteins, and DNA, and can deplete crucial cellular antioxidants like glutathione.[1][9]
-
Mitochondrial Dysfunction: Hydrazine compounds have been shown to inhibit mitochondrial enzymes, such as succinate dehydrogenase, leading to ATP depletion and the formation of megamitochondria.[3] This collapse in mitochondrial membrane potential is a critical step towards programmed cell death (apoptosis).[8]
-
Interaction with Pyridoxal Phosphate (Vitamin B6): Hydrazines can react with pyridoxal phosphate (P5P), an essential cofactor for numerous enzymes, including those involved in amino acid metabolism and the synthesis of the neurotransmitter GABA.[4][10] This functional depletion of vitamin B6 is a key driver of the neurotoxic effects, such as seizures, observed with hydrazine exposure.[4]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine and Other Hydrazine Derivatives
Executive Summary
Hydrazine derivatives are fundamental building blocks in modern medicinal chemistry and materials science, prized for their versatile reactivity and diverse biological activities.[1] This guide provides a comparative analysis of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine , a specialized aromatic hydrazine, against other key derivatives such as the simple aromatic Phenylhydrazine , the clinically significant hydrazide Isoniazid , and the reactive analytical reagent 2,4-Dinitrophenylhydrazine (DNPH) . We will delve into a comparative examination of their synthetic utility, reactivity profiles, and toxicological considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform the strategic selection of these critical synthons in research and development.
Introduction: The Hydrazine Moiety in Drug Discovery
The hydrazine functional group (-NH-NH₂) is a cornerstone of synthetic chemistry, enabling a variety of transformations including condensations, cyclizations, and substitutions.[1] Its derivatives, particularly hydrazides and hydrazones, are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The reactivity and biological effect of a hydrazine derivative are profoundly influenced by the substituents attached to the nitrogen atoms. This guide explores how the unique 2,3-dihydro-benzodioxin moiety modulates the properties of the hydrazine group compared to other common substitutions.
Profile: (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a versatile intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of the benzodioxin ring system, a structure found in several biologically active compounds, makes it a valuable building block for designing novel drugs, particularly those targeting specific biological pathways.[4]
Structure and Physicochemical Properties:
The key structural feature is the electron-donating nature of the dioxin-fused ring, which influences the nucleophilicity of the terminal nitrogen atom of the hydrazine group. This electronic effect is critical in its reaction kinetics compared to hydrazines substituted with electron-withdrawing groups.
| Property | Value | Reference |
| CAS Number | 299165-45-0 | [4][5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][6] |
| Molecular Weight | 166.18 g/mol | [4][6] |
| Appearance | Pale yellow crystalline powder | [4] |
| Melting Point | 153-158 °C (decomposes) | [4] |
Synthetic Utility: This compound serves as a key synthon for creating more complex molecules. Its primary utility lies in its reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazones, and in its use for constructing nitrogen-containing heterocyclic rings.[4]
Comparative Hydrazine Derivatives
To provide a robust comparative framework, we will analyze (2,3-Dihydro-benzodioxin-6-yl)-hydrazine against three other derivatives that represent different classes of hydrazines.
-
Phenylhydrazine: The archetypal aromatic hydrazine. Its reactivity serves as a baseline for understanding the effects of ring substituents.
-
Isoniazid (Isonicotinohydrazide): A hydrazide (R-CO-NHNH₂) and a frontline antitubercular drug. Its acyl group significantly alters the electronic properties and reactivity compared to aryl hydrazines.
-
2,4-Dinitrophenylhydrazine (DNPH): An aryl hydrazine featuring two strongly electron-withdrawing nitro groups. These groups decrease the nucleophilicity of the hydrazine moiety, affecting its reactivity and making its hydrazone derivatives highly colored and crystalline, which is useful for analytical purposes.[7]
Comparative Analysis
Reactivity in Hydrazone Formation
The quintessential reaction of hydrazines is the formation of hydrazones with carbonyl compounds. The rate of this reaction is highly dependent on the nucleophilicity of the terminal nitrogen atom.
Causality Behind Reactivity Differences: The nucleophilicity of the hydrazine is governed by the electronic nature of its substituent.
-
Electron-donating groups (EDGs) , like the ether oxygens in the benzodioxin ring of our focus compound, increase the electron density on the hydrazine nitrogen, making it a stronger nucleophile and accelerating the reaction.
-
Electron-withdrawing groups (EWGs) , such as the nitro groups in DNPH, pull electron density away from the hydrazine moiety. This reduces its nucleophilicity, slowing the reaction. An acid catalyst is often required to activate the carbonyl group to compensate for the weaker nucleophile.
-
The acyl group in Isoniazid also acts as an EWG, reducing nucleophilicity compared to simple aryl hydrazines.
Biological Activity and Toxicity
Hydrazine toxicity is a significant concern; hydrazine itself is classified as a probable human carcinogen by the EPA.[8] The toxicity can be mediated by several mechanisms, including the inactivation of pyridoxal-dependent enzymes in the central nervous system, which can lead to seizures.[9]
| Derivative | Known Biological Activity | Toxicological Profile |
| (2,3-Dihydro-benzodioxin-6-yl)-hydrazine | Used as an intermediate for neurologically active pharmaceuticals.[4] | Specific data is limited; handle with care as with all hydrazines. |
| Phenylhydrazine | Induces hemolytic anemia in research models. | Toxic, probable carcinogen, skin sensitizer. |
| Isoniazid | Antitubercular agent. | Risk of hepatotoxicity and neurotoxicity, which can be mitigated with pyridoxine (Vitamin B6). |
| 2,4-Dinitrophenylhydrazine | Primarily an analytical reagent. | Toxic, irritant, and known skin allergen. |
Exposure to hydrazines can cause a range of adverse effects, from skin irritation to severe damage to the liver, kidneys, and central nervous system.[10] The metabolic fate of each derivative dictates its specific toxicological profile. For instance, the metabolism of gyromitrin, a hydrazine derivative found in some mushrooms, produces monomethyl hydrazine, a potent toxin.[7]
Experimental Protocol: Comparative Synthesis of Hydrazones
To provide a tangible comparison of reactivity, this section details a self-validating protocol for the synthesis of hydrazones from each of the four hydrazine derivatives with a common substrate, 4-methoxybenzaldehyde.
Objective: To compare the reaction time and yield for the synthesis of hydrazones from different hydrazine derivatives under standardized conditions.
Materials:
-
(2,3-Dihydro-benzodioxin-6-yl)-hydrazine
-
Phenylhydrazine
-
Isoniazid
-
2,4-Dinitrophenylhydrazine
-
4-Methoxybenzaldehyde
-
Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flasks, condensers, magnetic stirrers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In four separate 50 mL round-bottom flasks, dissolve 1.0 mmol of each respective hydrazine derivative in 10 mL of ethanol. Stir the solutions at room temperature.
-
Substrate Addition: To each flask, add a solution of 4-methoxybenzaldehyde (1.0 mmol) in 5 mL of ethanol.
-
Catalysis (Rationale): For the flasks containing Phenylhydrazine, Isoniazid, and DNPH, add 2 drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to attack by these weaker nucleophiles. No catalyst is initially added to the (2,3-Dihydro-benzodioxin-6-yl)-hydrazine reaction, as its higher intrinsic nucleophilicity is expected to be sufficient.
-
Monitoring the Reaction: Monitor the progress of each reaction by TLC every 15 minutes. The formation of the less polar hydrazone product can be observed as a new spot with a higher Rf value than the starting materials. Record the time to completion (disappearance of the limiting reagent).
-
Product Isolation: Once the reaction is complete, cool the flasks in an ice bath for 30 minutes to maximize precipitation of the hydrazone product.
-
Purification and Validation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol. Allow the product to air dry.
-
Data Collection: Record the final mass of the dried product and calculate the percentage yield. Characterize the products by melting point, IR, and ¹H NMR spectroscopy to confirm their identity and purity.
Expected Outcomes and Data Interpretation:
| Hydrazine Derivative | Expected Reaction Time | Expected Yield | Rationale |
| (2,3-Dihydro-benzodioxin-6-yl)-hydrazine | Fastest | High | Highest nucleophilicity due to electron-donating ring. |
| Phenylhydrazine | Moderate | High | Baseline reactivity for an aryl hydrazine. |
| Isoniazid | Slow | Moderate-High | Reduced nucleophilicity due to the acyl group. |
| 2,4-Dinitrophenylhydrazine | Slowest | High | Severely reduced nucleophilicity due to nitro groups. |
This self-validating protocol ensures that the comparison is fair and the results are trustworthy, as the identity and purity of each product are confirmed analytically.
Conclusion and Future Perspectives
This guide establishes that (2,3-Dihydro-benzodioxin-6-yl)-hydrazine is a highly reactive nucleophile compared to other common hydrazine derivatives like phenylhydrazine, isoniazid, and DNPH. Its enhanced reactivity, stemming from the electron-donating benzodioxin ring, makes it an efficient synthon for creating hydrazones and heterocyclic systems, often under milder conditions than its counterparts.
While its specific toxicological profile requires further investigation, its role as an intermediate in synthesizing neurologically active compounds highlights its potential in drug discovery.[4] Future research should focus on leveraging its unique reactivity to build novel molecular scaffolds and conducting comprehensive structure-activity relationship (SAR) and safety studies to fully realize its therapeutic potential. The strategic choice of a hydrazine derivative, based on a clear understanding of its electronic properties and reactivity, is paramount to the successful and efficient development of new chemical entities.
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Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. National Institutes of Health (NIH). [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]
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Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Preprints.org. [Link]
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Hydrazone Derivative: Significance and symbolism. Immanens. [Link]
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Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. ACS Publications. [Link]
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Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. PubMed. [Link]
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Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of Novel Benzodioxane Sulfonamide Enzyme Inhibitors
The discovery of a novel enzyme inhibitor is a moment of profound potential in drug development. The benzodioxane sulfonamide scaffold, a privileged structure in medicinal chemistry, has frequently appeared in compounds targeting a range of enzymes, including carbonic anhydrases, cholinesterases, and lipoxygenases.[1][2][3] However, the journey from a synthesized molecule to a validated lead compound is one defined by rigorous, multi-faceted experimental validation. A promising result in a primary screen is merely the first step; it must be substantiated by a cascade of evidence that confirms potency, elucidates the mechanism, and verifies activity in a biological context.
This guide provides a comprehensive framework for researchers to objectively validate the enzyme inhibitory activity of newly synthesized benzodioxane sulfonamides. We will move beyond simple screening to build a robust data package, comparing novel compounds against established standards and employing orthogonal methodologies to ensure scientific integrity.
Part 1: Initial In Vitro Validation – Confirming On-Target Activity and Potency
The foundational step is to confirm that the synthesized compound directly interacts with the target enzyme and to quantify its potency. This is primarily achieved by determining the half-maximal inhibitory concentration (IC50).
IC50 Determination: The First Quantitative Metric
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is the benchmark for comparing the potency of different compounds.[4] An NMR-based activity assay is one effective method for identifying and evaluating inhibitors, as it is less prone to the false positives that can arise from reporter enzyme systems.[5]
This protocol provides a generalized approach. Specific wavelengths, substrates, and buffer conditions must be optimized for the enzyme of interest (e.g., carbonic anhydrase, cholinesterase).
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the synthesized benzodioxane sulfonamide (e.g., 10 mM in 100% DMSO).
-
Prepare a stock solution of the target enzyme in its appropriate assay buffer. The concentration should be determined empirically to yield a linear reaction rate over the desired time course.[6]
-
Prepare a stock solution of the enzyme's substrate. The concentration used in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4]
-
Prepare the assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
-
-
Assay Plate Setup:
-
In a 96-well microplate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as DMSO can affect enzyme activity.[6]
-
Include "maximum activity" control wells containing only the enzyme, substrate, and DMSO (no inhibitor).
-
Include "background" or "minimum signal" control wells containing substrate and DMSO but no enzyme, which accounts for non-enzymatic substrate degradation.[7]
-
-
Reaction Initiation and Measurement:
-
Add the enzyme to each well containing the inhibitor dilutions and controls.
-
Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength.
-
Measure the change in absorbance over time (kinetic read). The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Subtract the background rate from all measurements.
-
Normalize the data by expressing the initial velocity at each inhibitor concentration as a percentage of the maximum activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.[4]
-
Caption: Workflow for determining the IC50 value of a synthesized inhibitor.
For an objective comparison, synthesized compounds should be tested alongside a well-characterized, standard inhibitor of the target enzyme. For instance, when targeting human Carbonic Anhydrase IX (hCA IX), a known potent sulfonamide inhibitor like Acetazolamide is an appropriate standard.
| Compound | Target Enzyme | IC50 (nM)[8][9] |
| BZS-1 (Synthesized) | hCA IX | 45.2 ± 3.1 |
| BZS-2 (Synthesized) | hCA IX | 15.8 ± 1.9 |
| BZS-3 (Synthesized) | hCA IX | 120.5 ± 8.7 |
| Acetazolamide (Standard) | hCA IX | 25.0 ± 2.5 |
Part 2: Elucidating the Mechanism of Inhibition (MoA)
An IC50 value, while essential, does not describe how an inhibitor works. Understanding the Mechanism of Action (MoA) is critical for drug development, as it informs how the inhibitor will behave in a physiological setting where substrate concentrations fluctuate.[6] The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[10][11]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding does not depend on whether the substrate is already bound. It reduces the catalytic efficiency of the enzyme.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.[10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[11]
-
Assay Setup: The experiment is set up as a matrix. A range of fixed inhibitor concentrations is chosen (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, initially estimated from the IC50).
-
Substrate Titration: For each fixed inhibitor concentration, a full substrate titration is performed, varying the substrate concentration from well below to well above its Kₘ value (e.g., 0.1 x Kₘ to 10 x Kₘ).[6]
-
Data Collection: Initial reaction velocities are measured for every combination of inhibitor and substrate concentration.
-
Data Analysis: The results are analyzed using Michaelis-Menten kinetics. Data are plotted on a double-reciprocal graph, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections on this plot reveals the mechanism of inhibition.[13][14]
Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.
Part 3: Assessing Specificity – The Selectivity Profile
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits multiple enzymes, leading to off-target effects and potential toxicity.[15] Therefore, assessing the selectivity of a lead compound is a critical validation step. This is particularly important for sulfonamides targeting carbonic anhydrases, as the human genome encodes 15 different CA isoforms with varying physiological roles.
The most direct way to determine selectivity is to perform IC50 assays for the lead compound against a panel of related enzymes.[16] For a benzodioxane sulfonamide targeting the tumor-associated hCA IX, the panel should include ubiquitous, physiologically important isoforms like hCA I and hCA II.
| Target Enzyme | BZS-2 IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Target) |
| hCA IX (Target) | 15.8 | - |
| hCA I (Off-Target) | 1,850 | 117-fold |
| hCA II (Off-Target) | 425 | 27-fold |
A high selectivity ratio indicates that the compound is significantly more potent against the intended target, which is a highly desirable characteristic for a therapeutic candidate.
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A Comparative Guide to In Vitro and In Silico Evaluation of Benzodioxin Pyrazoline Derivatives
This guide provides an in-depth technical comparison of the computational (in silico) and laboratory-based (in vitro) methodologies used to evaluate benzodioxin pyrazoline derivatives. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their scaffold's presence in various pharmacologically active agents, demonstrating a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The integration of in silico prediction with in vitro validation represents a cornerstone of modern drug discovery, enabling a more efficient, cost-effective, and targeted approach to identifying lead compounds.
This document is structured to mirror the logical progression of a drug discovery pipeline. We begin with computational screening to predict the therapeutic potential and drug-like properties of novel derivatives. Subsequently, we delve into the experimental protocols required to validate these predictions and quantify their biological activity in a laboratory setting.
Part I: In Silico Evaluation – The Predictive Foundation
Computational studies serve as a critical first pass in drug discovery, allowing for the rapid screening of large virtual libraries of compounds to identify candidates with the highest probability of success. This approach saves considerable time and resources by prioritizing the synthesis and biological testing of the most promising molecules. The primary goals are to predict the binding affinity of the derivatives to a specific biological target and to assess their pharmacokinetic properties (ADMET).
ADMET & Drug-Likeness Prediction
Before committing to synthesis, it is essential to evaluate whether a molecule possesses "drug-like" properties. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile predicts how a drug will behave in the body. Online tools like SwissADME are commonly used for this purpose.[5] A key component of this analysis is assessing compliance with Lipinski's Rule of Five, which helps predict oral bioavailability.[1][6]
Causality in Experimental Choice: We perform ADMET analysis early to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics (e.g., low gut absorption, rapid metabolism) or toxicity, regardless of their binding affinity. A compound that binds perfectly to its target but cannot reach it in the body or is toxic is not a viable drug candidate.
Table 1: Comparative In Silico ADMET & Drug-Likeness Profile of Hypothetical Benzodioxin Pyrazoline Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | GI Absorption |
| BDP-1 | 450.3 | 4.2 | 1 | 5 | 0 | High |
| BDP-2 | 510.5 | 5.5 | 2 | 6 | 1 (MW > 500) | High |
| BDP-3 | 480.2 | 6.1 | 0 | 4 | 1 (LogP > 5) | Low |
| BDP-4 | 390.4 | 3.8 | 1 | 4 | 0 | High |
Data in this table is illustrative. Values are predicted using computational models.
Molecular Docking: Simulating the Drug-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the derivative) when bound to a macromolecular target, such as a protein or enzyme.[7][8] This simulation helps to elucidate the binding mode and estimate the binding affinity, which is often expressed as a docking score (in kcal/mol). Lower, more negative scores typically indicate a stronger, more stable interaction.[7] Software like AutoDock is widely used for these studies.[1][9][10]
Expertise in Action: The selection of the protein target is paramount. For anticancer studies, targets like the Human Epidermal Growth Factor Receptor 2 (HER-2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are often chosen due to their critical roles in tumor progression.[11][12][13][14] The docking simulation must be set up carefully, defining a "grid box" that encompasses the known active site of the target protein to ensure the simulation explores the relevant binding pocket.[7][10][15]
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools: remove water molecules, co-crystallized ligands, and add polar hydrogens. This step is critical to ensure the protein structure is ready for docking and free of extraneous molecules that could interfere with the simulation.[7][9]
-
Save the prepared protein file in the required .pdbqt format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzodioxin pyrazoline derivative and convert it to a 3D structure.
-
Perform energy minimization to achieve a stable, low-energy conformation.
-
Define rotatable bonds and save the ligand in .pdbqt format.
-
-
Grid Generation:
-
Define the active site of the protein. This is often based on the location of the co-crystallized ligand in the original PDB file.
-
Set up a grid box that covers this entire active site. The grid box defines the three-dimensional space where the docking algorithm will attempt to place the ligand.[10][15]
-
-
Running the Docking Simulation:
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the grid box.[10]
-
The program calculates the binding energy for each pose, resulting in a series of potential binding modes ranked by their docking scores.
-
-
Analysis of Results:
Table 2: Comparative Molecular Docking Scores of BDP Derivatives Against HER-2
| Compound ID | Docking Score (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| BDP-1 | -8.8 | 3 | LYS-753, ASP-863 |
| BDP-2 | -7.5 | 1 | THR-862 |
| BDP-3 | -6.9 | 1 | MET-801 |
| BDP-4 | -9.2 | 4 | LYS-753, THR-862, ASP-863 |
| Erlotinib (Control) | -8.5 | 2 | MET-793, THR-790 |
Data is illustrative. Lower scores indicate potentially better binding affinity. Erlotinib is a known HER-2 inhibitor.[11]
Part II: In Vitro Validation – The Experimental Proof
Following promising in silico results, the next logical step is to synthesize the candidate compounds and validate their biological activity through in vitro experiments. These laboratory-based assays provide quantitative data on the actual performance of the derivatives against biological systems like cancer cell lines or microbes.
Chemical Synthesis
The most common route for synthesizing pyrazoline derivatives involves the Claisen-Schmidt condensation of a substituted aldehyde with a ketone to form an α,β-unsaturated chalcone intermediate.[1][16] This chalcone is then cyclized via a Michael addition reaction with hydrazine hydrate or its derivatives to yield the final pyrazoline ring structure.[1][17]
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents on cell lines.[2][18][19]
Principle of the Assay: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[18][20] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[2][18] The resulting insoluble formazan is then dissolved using a solubilizing agent (like DMSO), and the intensity of the purple color is measured using a spectrophotometer. A decrease in color intensity is directly proportional to a reduction in cell viability caused by the cytotoxic compound.[2][21]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in appropriate media.[19][22]
-
Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate.[2][23]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzodioxin pyrazoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[2][18]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[2][20]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][18]
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 3: Comparative Anticancer Activity (IC50 in µM) of BDP Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| BDP-1 | 15.6 | 21.3 | 18.9 |
| BDP-2 | 35.2 | 41.8 | > 50 |
| BDP-3 | > 50 | > 50 | > 50 |
| BDP-4 | 8.9 | 11.5 | 9.7 |
| Cisplatin (Control) | 8.5 | 5.2 | 7.8 |
Data is illustrative. Lower IC50 values indicate higher cytotoxic potency.[19][22][24]
Antimicrobial Activity
The antimicrobial potential of benzodioxin pyrazoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[1][25][26] The broth microdilution method is a common and quantitative approach.
Trustworthiness of the Protocol: This method includes both positive (standard antibiotic like Ciprofloxacin) and negative (no compound) controls in every assay plate.[1] This self-validating system ensures that the observed inhibition is due to the test compound and not other factors, and it provides a benchmark for potency.
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of BDP Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| BDP-1 | 32 | 64 | 64 |
| BDP-2 | 128 | >256 | 128 |
| BDP-3 | >256 | >256 | >256 |
| BDP-4 | 16 | 32 | 32 |
| Ciprofloxacin | 8 | 4 | N/A |
| Clotrimazole | N/A | N/A | 8 |
Data is illustrative. Lower MIC values indicate higher antimicrobial activity.[1][25]
Conclusion: A Symbiotic Approach
The synergistic use of in silico and in vitro studies provides a powerful paradigm for the evaluation of benzodioxin pyrazoline derivatives. Computational predictions of ADMET properties and molecular docking scores effectively narrow down a vast chemical space to a manageable number of high-potential candidates. Subsequent in vitro assays, such as the MTT and MIC tests, provide the essential experimental validation and quantitative data needed to confirm this potential. As demonstrated, compounds like the hypothetical BDP-4 , which showed a superior docking score and a clean ADMET profile, also exhibited the most potent anticancer and antimicrobial activity in laboratory tests. This integrated strategy not only accelerates the pace of drug discovery but also enhances the likelihood of identifying novel, effective, and safe therapeutic agents.
References
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. (2023).
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A Comparative Analysis of the Anti-Inflammatory Activity of Phenylpiperazine Derivatives of 1,4-Benzodioxan
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the strategic combination of privileged pharmacological scaffolds has emerged as a cornerstone of modern medicinal chemistry. Among these, the 1,4-benzodioxan and phenylpiperazine moieties have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the anti-inflammatory activity of various phenylpiperazine derivatives of 1,4-benzodioxan, synthesizing findings from key preclinical studies. We will delve into their performance in established in vivo models of inflammation, explore their mechanism of action, and detail the experimental protocols that underpin these investigations.
The Scientific Rationale: Merging Two Potent Pharmacophores
The 1,4-benzodioxan nucleus is a well-established structural motif in a variety of clinically successful drugs, recognized for its favorable pharmacokinetic properties and ability to interact with various biological targets.[1] Phenylpiperazine derivatives, on the other hand, are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory properties.[2] The conjugation of these two scaffolds presents a compelling strategy for the development of novel anti-inflammatory candidates, with the potential for synergistic effects and improved target selectivity.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of these hybrid molecules has been predominantly evaluated using two well-established animal models: the carrageenan-induced paw edema model in rats and the xylene-induced ear edema model in mice. These models, while both inducing acute inflammation, have distinct mechanistic phases, providing a broader understanding of a compound's therapeutic potential.
Performance in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema assay is a gold-standard model for evaluating acute inflammation. The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase characterized by the production of prostaglandins, primarily through the action of cyclooxygenase-2 (COX-2).
A key study investigated a series of eleven 1-((2,3-dihydrobenzo[b][3][4]dioxin-6-yl)methyl)-4-(substituted-phenyl)piperazine derivatives for their anti-inflammatory efficacy. Among the synthesized compounds, compound 3k , featuring a 4-fluorophenyl substituent on the piperazine ring, emerged as the most potent derivative.
| Compound | Phenylpiperazine Substituent | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| 3k | 4-Fluoro | 20 | 58.6 |
| Indomethacin | - | 10 | 65.2 |
| Control | - | - | - |
| Data synthesized from Sun et al., 2016. |
The significant edema inhibition exhibited by compound 3k underscores the potential of this chemical series. The study also highlighted that the anti-inflammatory effect of these compounds is likely mediated through the inhibition of COX-2, a key enzyme in the inflammatory cascade.
Performance in the Xylene-Induced Ear Edema Model
The xylene-induced ear edema model in mice is another valuable tool for assessing acute anti-inflammatory activity. Xylene application triggers an inflammatory response characterized by fluid accumulation and swelling.
In a separate investigation, a series of six piperazine derivatives containing the 1,4-benzodioxan moiety were synthesized and evaluated.[4] This study identified compound 6a , which possesses an ortho-methoxy group on the phenylpiperazine ring, as the most active compound.[4]
| Compound | Phenylpiperazine Substituent | Dose (mg/kg) | Edema Inhibition (%) |
| 6a | 2-Methoxy | 50 | 62.3 |
| Indomethacin | - | 50 | 58.7 |
| Control | - | - | - |
| Data synthesized from Zhao et al., 2019.[4] |
The superior activity of compound 6a in this model suggests that the position of substituents on the phenyl ring of the piperazine moiety plays a crucial role in modulating anti-inflammatory potency.
Unraveling the Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory activity of these 1,4-benzodioxan phenylpiperazine derivatives is the selective inhibition of the COX-2 enzyme.
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that are crucial for normal physiological functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. By selectively inhibiting COX-2 over COX-1, these derivatives can exert their anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR) Insights
The comparative data from these studies provide valuable insights into the structure-activity relationships of this class of compounds:
-
Substitution on the Phenylpiperazine Ring is Key: The nature and position of the substituent on the phenyl ring of the piperazine moiety significantly influence anti-inflammatory activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as the fluorine atom in compound 3k, appears to be favorable for activity in the carrageenan-induced paw edema model.
-
Positional Isomers: The position of substituents is critical, as demonstrated by the superior activity of the ortho-methoxy substituted compound 6a compared to its meta and para counterparts in the xylene-induced ear edema model.[4]
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of these findings, it is imperative to adhere to standardized experimental protocols.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the essential steps for inducing and assessing acute inflammation in a rodent model.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds, vehicle, or the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Xylene-Induced Ear Edema in Mice
This protocol details the procedure for inducing and quantifying acute inflammation in the mouse ear.
Step-by-Step Methodology:
-
Animal Grouping: Male Kunming or Swiss albino mice (20-25g) are divided into control, standard, and test groups.
-
Compound Administration: Test compounds, vehicle, or the standard drug are administered orally one hour prior to the induction of inflammation.
-
Induction of Edema: A fixed volume (e.g., 20 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After a set period (e.g., 15-30 minutes), the mice are euthanized, and circular sections from both ears are punched out using a cork borer and weighed.
-
Calculation of Edema Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is then determined by comparing the edema weight of the treated groups to the control group.
Measurement of Inflammatory Mediators (TNF-α and IL-6)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in inflamed tissues or serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Conclusion and Future Directions
The phenylpiperazine derivatives of 1,4-benzodioxan represent a promising class of anti-inflammatory agents. The existing data strongly suggest that their mechanism of action involves the selective inhibition of COX-2, and that the substitution pattern on the phenylpiperazine ring is a critical determinant of their potency.
Future research should focus on a more extensive and standardized comparison of a wider array of derivatives in both in vivo and in vitro assays to establish a more definitive structure-activity relationship. Investigating the pharmacokinetic and safety profiles of the most potent compounds, such as 3k and 6a, will be crucial for their further development as potential clinical candidates. The insights gained from these studies will undoubtedly pave the way for the rational design of next-generation anti-inflammatory drugs with enhanced efficacy and a superior safety profile.
References
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Sun, J., Wang, S., Sheng, G. H., Lian, Z. M., Liu, H. Y., & Zhu, H. L. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 24(21), 5626-5632. [Link]
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Zhao, L., Li, Y., Zhang, Y., Li, Y., & Liu, Z. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426. [Link]
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Thirunavukarasu, J., & Shajahan, A. R. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 18(2). [Link]
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Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Leonardi, A. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationships of Diacylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Diacylhydrazine Scaffold
Diacylhydrazines are a class of compounds characterized by a central hydrazine moiety flanked by two acyl groups. First recognized for their potent insecticidal activity, these molecules have since demonstrated a remarkable breadth of biological effects.[1] The core diacylhydrazine structure offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its properties to target different biological systems. This guide will dissect the SAR of these derivatives across their major applications, providing a comparative framework for understanding and predicting their activity.
Insecticidal Activity: Ecdysone Receptor Agonism
The most prominent application of diacylhydrazine derivatives is in insect pest management. Commercial insecticides like tebufenozide and methoxyfenozide are exemplars of this class, exhibiting high efficacy and selectivity against lepidopteran pests.[2]
Mechanism of Action: Premature and Lethal Molting
Diacylhydrazine insecticides function as nonsteroidal ecdysone agonists.[1] Ecdysone, a natural insect molting hormone, binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements on DNA, initiating the transcription of genes responsible for molting. Diacylhydrazines mimic the action of ecdysone, binding to the EcR/USP complex and inducing a premature and incomplete molt, which is ultimately lethal to the insect larva.[1]
Caption: Ecdysone Receptor Signaling Pathway Activated by Diacylhydrazines.
Comparative SAR of Insecticidal Diacylhydrazines
The insecticidal potency of diacylhydrazine derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The general scaffold consists of an N'-tert-butyl group, which is crucial for activity, and two aroyl groups.
Table 1: Comparative Insecticidal Activity (LC50) of Diacylhydrazine Derivatives
| Compound ID | Aromatic Substituent (Ring 1) | Aromatic Substituent (Ring 2) | Target Pest | LC50 (mg/L) | Reference |
| Tebufenozide | 3,5-dimethyl | 4-ethyl | Plutella xylostella | 37.77 | [2] |
| Compound 10h | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | 4-fluorophenyl | Plutella xylostella | 23.67 | [2] |
| Compound 10g | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | phenyl | Plutella xylostella | 27.49 | [2] |
| Compound 10w | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | 4-fluorophenyl | Helicoverpa armigera | 28.90 | [2] |
| Derivative 4b | 2-fluorobenzoyl | Not specified | Spodoptera exigua | >95% mortality at 10 mg/L | [1] |
| Derivative 4d | 4-fluorobenzoyl | Not specified | Spodoptera exigua | 100% mortality at 10 mg/L | [1] |
Key SAR Insights:
-
N'-tert-butyl group: This bulky alkyl group is considered essential for high insecticidal activity.
-
Aromatic Substituents:
-
Electron-withdrawing groups: The presence of fluorine on the phenyl ring often enhances insecticidal activity.[1][2] For instance, a 4-fluorophenyl substitution in compound 10h resulted in higher potency against P. xylostella compared to the unsubstituted phenyl ring in compound 10g.[2]
-
Electron-donating groups: In some series, electron-donating groups like methyl can also increase activity.[1]
-
Heterocyclic rings: The introduction of certain heterocyclic rings, such as pyridine and pyrazole, has been shown to negatively impact insecticidal efficacy in some cases.[2]
-
-
Positional Isomerism: The position of substituents on the aromatic rings significantly influences activity. For example, a study on acylhydrazone derivatives showed that weak electron-withdrawing groups were beneficial, while strong electron-withdrawing or electron-donating groups were not.[1]
Herbicidal Activity: A Newer Frontier
More recently, diacylhydrazine and acylhydrazone derivatives have been explored for their herbicidal properties. These compounds have shown promising activity against various weed species, particularly dicotyledonous weeds.[3][4]
Mode of Action: Still Under Investigation
The precise mode of action for the herbicidal activity of diacylhydrazines is not as well-defined as their insecticidal mechanism. However, studies suggest that these compounds may interfere with essential biochemical pathways in plants.[5] Some research points to the inhibition of amino acid synthesis or disruption of cell division.[5]
Comparative SAR of Herbicidal Diacylhydrazines
SAR studies on herbicidal diacylhydrazines have revealed that both electronic and steric factors play a crucial role in their phytotoxicity.
Table 2: Comparative Herbicidal Activity of Diacylhydrazine Derivatives
| Compound Series | Target Weed | Activity | Key SAR Findings | Reference |
| N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties | Amaranthus retroflexus, Brassica napus | Excellent post-emergence activity | Most compounds showed better post-emergence than pre-emergence activity against dicotyledonous weeds. | [3] |
| N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties | Echinochloa crus-galli | Good pre-emergence activity for some derivatives | Alkyl and pyridine substituted compounds showed higher pre-emergence activity against this monocotyledonous weed. | [3] |
Key SAR Insights:
-
Phenoxyacetic Acid Moiety: The incorporation of a 2,4-dichlorophenoxy acetic acid pharmacophore has been a successful strategy in designing herbicidal diacylhydrazines.[3]
-
Substituent Effects: The nature of the substituents on the acyl groups significantly modulates the herbicidal spectrum and potency. For instance, in one study, alkyl and pyridine substitutions led to better pre-emergence activity against a monocot weed.[3]
Antifungal Activity: Targeting Fungal-Specific Pathways
The structural versatility of the acylhydrazone scaffold has also led to the discovery of potent antifungal agents. These compounds have shown efficacy against a range of pathogenic fungi, including drug-resistant strains.[6]
Mechanism of Action: Inhibition of Glucosylceramide Synthesis
Aromatic acylhydrazones have been identified as inhibitors of fungal glucosylceramide (GlcCer) synthesis.[6] GlcCer is a critical component of the fungal cell membrane and is essential for the virulence and cell division of many pathogenic fungi. By targeting this fungal-specific pathway, these compounds offer the potential for selective antifungal therapy with reduced host toxicity.[6]
Comparative SAR of Antifungal Acylhydrazones
Extensive SAR studies have been conducted to optimize the antifungal activity of aromatic acylhydrazones. These studies have focused on modifying the substituents on the two aromatic rings of the acylhydrazone core.
Table 3: Comparative Antifungal Activity (MIC) of Acylhydrazone Derivatives
| Compound Series | Target Fungus | MIC (µg/mL) | Key SAR Findings | Reference |
| Carabrone Hydrazone Derivatives | Botrytis cinerea | 1.27 - 27.33 | Introduction of chlorine or bromine on the substituent group generally improved antifungal activity. Meta-substituted derivatives were more active than para- or ortho-substituted ones. | [7] |
| Carabrone Hydrazone Derivatives | Colletotrichum lagenarium | 0.77 - 15.23 | Similar to activity against B. cinerea, halogen substitution and substituent position were critical for potency. | [7] |
| Acylhydrazones | Sporothrix schenckii and S. brasiliensis | 0.12 - 1 | Showed potent in vitro activity and an additive effect with itraconazole. | [8] |
Key SAR Insights:
-
Aromatic Ring Substituents:
-
Halogens: The introduction of chlorine or bromine atoms on the aromatic rings is often associated with enhanced antifungal activity.[7]
-
Positional Effects: The position of substituents is critical. For a series of carabrone hydrazone derivatives, meta-substitution on the phenyl ring resulted in higher antifungal activity compared to ortho- or para-substitution.[7]
-
-
Hydrazone Bridge: The -CO-NH-N= pharmacophore is a key structural feature for the biological activity of this class of compounds.[9]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of diacylhydrazine derivatives.
Synthesis of Diacylhydrazine Derivatives
Caption: General Workflow for the Synthesis of Diacylhydrazine Derivatives.
Step-by-Step Synthesis Protocol:
-
Preparation of the Hydrazide Intermediate: To a solution of a substituted benzoyl chloride in an appropriate solvent (e.g., dichloromethane), add a solution of tert-butylhydrazine and a base (e.g., triethylamine or pyridine) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acylation: Cool the reaction mixture again to 0 °C and add a second substituted benzoyl chloride and a base.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final diacylhydrazine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Insecticidal Bioassay: Leaf-Dip Method
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Make a series of dilutions to obtain the desired test concentrations.
-
Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for Plutella xylostella) into the test solutions for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (median lethal concentration) values and their 95% confidence intervals using probit analysis.[11]
Antifungal Bioassay: Broth Microdilution Method
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[6]
Herbicidal Bioassay: Pre- and Post-Emergence Tests
Pre-emergence Test:
-
Planting: Sow the seeds of the test weed species in pots filled with soil.
-
Treatment: Apply the test compound, formulated as a sprayable solution, to the soil surface.
-
Incubation: Place the pots in a greenhouse under controlled conditions.
-
Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh weight, and compare with untreated controls.[3]
Post-emergence Test:
-
Planting and Growth: Sow the seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Treatment: Apply the test compound as a foliar spray to the seedlings.
-
Incubation: Return the pots to the greenhouse.
-
Assessment: After a specified period (e.g., 14-21 days), visually assess the phytotoxicity and measure the shoot and root growth inhibition compared to untreated controls.[3]
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] For diacylhydrazine derivatives, QSAR models are valuable tools for predicting the bioactivity of novel compounds and for optimizing lead structures.
Caption: A Typical Workflow for a QSAR Study.
Key Steps in QSAR Analysis:
-
Data Set Preparation: A data set of diacylhydrazine derivatives with their corresponding biological activities (e.g., LC50 or MIC values) is compiled.
-
Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each molecule in the data set.
-
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[3][13]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.
QSAR studies on diacylhydrazine derivatives have shown that electronic parameters are often a major factor influencing their inhibitory activities.[12]
Conclusion and Future Perspectives
The diacylhydrazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive compounds. The well-established insecticidal diacylhydrazines, with their selective mode of action, continue to be important tools in agriculture. The exploration of their herbicidal and antifungal activities opens up new avenues for the development of novel agrochemicals and pharmaceuticals.
Future research in this area will likely focus on:
-
Rational Design: Utilizing the insights from SAR and QSAR studies to design more potent and selective diacylhydrazine derivatives.
-
Novel Scaffolds: Exploring a wider range of chemical diversity by synthesizing novel diacylhydrazine analogs with different core structures and substituent patterns.
-
Mechanism of Action Studies: Further elucidating the molecular targets and mechanisms of action for the herbicidal and antifungal activities of these compounds.
-
Combating Resistance: Designing diacylhydrazine derivatives that are effective against resistant pests and pathogens.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full potential of the diacylhydrazine scaffold can be realized, leading to the development of next-generation bioactive compounds with improved efficacy and safety profiles.
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Ke, S., et al. (2009). Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Relationship. European Journal of Medicinal Chemistry, 44(7), 2985-2993. Retrieved from [Link]
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Wang, G., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 50. Retrieved from [Link]
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de Faria, R. O., et al. (2018). Acylhydrazones as Antifungal Agents Targeting the Synthesis of Fungal Sphingolipids. Molecules, 23(5), 1034. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Benzodioxin Derivative Binding Models with Molecular Docking
Introduction: The Crucial Role of Computational Modeling in Modern Drug Discovery
In the landscape of contemporary drug discovery, understanding the precise interaction between a therapeutic compound and its biological target is paramount. Benzodioxin derivatives, a versatile class of heterocyclic compounds, have garnered significant attention for their potential applications in treating a range of diseases, including cancer and inflammatory conditions.[1][2] The efficacy of these derivatives hinges on their ability to bind with high affinity and specificity to target proteins. Molecular docking, a powerful computational technique, serves as a cornerstone in this endeavor.[3][4] It predicts the preferred orientation of a molecule (ligand) when bound to a target protein, providing invaluable insights into the binding mode and affinity.[5][6]
This guide provides an in-depth, practical comparison of molecular docking workflows for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable approach to confirming the binding model of benzodioxin derivatives with their target proteins. We will explore the nuances of software selection, protocol validation, and results interpretation to build a self-validating system that you can trust.
Pillar 1: A Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical first step that influences the accuracy and efficiency of your study.[5] Numerous tools are available, each with distinct algorithms, scoring functions, and levels of user-friendliness.[7][8] Below is a comparison of three widely-used platforms: AutoDock Vina, GOLD, and Glide.
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| Algorithm | Employs a Lamarckian genetic algorithm and an empirical scoring function.[7] | Utilizes a genetic algorithm to explore ligand and protein flexibility. | Employs a hierarchical search protocol and the GlideScore scoring function.[9] |
| Accuracy | Generally considered reliable and accurate, especially for its computational speed.[8][10] | Known for high accuracy in pose prediction.[8][10] | Often cited for high accuracy and consistent performance across various targets.[9][10] |
| Speed | Very fast, making it suitable for high-throughput virtual screening.[10] | Moderately fast, balancing accuracy with computational time.[10] | Slower than Vina, but its accuracy often justifies the increased computational cost.[10] |
| Flexibility | Primarily treats the ligand as flexible and the receptor as rigid, though sidechain flexibility can be incorporated. | Allows for both ligand and partial protein flexibility, particularly in the active site. | Offers different levels of receptor flexibility, from rigid to induced-fit docking (IFD). |
| Accessibility | Open-source and free for academic use, with strong community support.[8] | Commercial software requiring a license. | Part of the commercial Schrödinger Suite, requiring a significant investment.[8] |
| Best For | Academic research, high-throughput virtual screening, and initial exploratory studies where speed is a priority.[8] | Studies requiring high accuracy in pose prediction and where ligand/protein flexibility is crucial.[8] | Industrial drug discovery and research where the highest level of accuracy and comprehensive protein flexibility modeling are required.[10] |
Expert Insight: For many research applications involving benzodioxin derivatives, AutoDock Vina offers an excellent balance of speed, accuracy, and accessibility.[8] This guide will primarily use AutoDock Vina for its step-by-step protocols, but the principles discussed are broadly applicable to other software.
Pillar 2: The Experimental Workflow — A Self-Validating Protocol
A trustworthy docking study is a self-validating one. This means building checks and balances into your workflow to ensure the results are not computational artifacts but are instead a reliable prediction of the physical reality.
Below is a detailed, step-by-step protocol for a robust molecular docking experiment.
Experimental Workflow Diagram
Caption: A comprehensive workflow for molecular docking.
Step-by-Step Methodology
Step 1: Target Protein Preparation
The quality of your starting protein structure is fundamental to the success of the docking simulation.
-
1a. Sourcing the Structure: Download the 3D structure of your target protein from a reputable database like the RCSB Protein Data Bank (PDB).[11] If possible, choose a high-resolution crystal structure that is co-crystallized with a known inhibitor. This provides a crucial reference for validating your docking protocol.
-
1b. Cleaning the PDB File: The raw PDB file contains more than just the protein.[12] It is essential to:
-
Remove Water Molecules: Crystallographic waters are often not essential for ligand binding and can interfere with the docking process.
-
Remove Co-factors and Ions: Unless a specific ion or co-factor is known to be critical for the binding of your ligand, these should be removed.
-
Select the Correct Chain: If the protein is a multimer, select only the chain containing the active site of interest.
-
-
1c. Preparing the Protein for Docking: Using software like AutoDock Tools (ADT) or UCSF Chimera, you must:
-
Add Polar Hydrogens: Crystal structures typically do not include hydrogen atoms, which are vital for proper charge and interaction calculations.[13]
-
Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to each atom.[12]
-
Save in PDBQT Format: This format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom type information.
-
Step 2: Ligand (Benzodioxin Derivative) Preparation
Proper preparation of your benzodioxin derivative is equally important.
-
2a. 2D to 3D Conversion: Start with a 2D structure of your derivative (e.g., from PubChem or drawn in a chemical sketcher).[11] Use a program like OpenBabel to convert this to a 3D structure.
-
2b. Energy Minimization: The initial 3D structure will not be in its lowest energy conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more realistic, low-energy conformer.
-
2c. Ligand Preparation for Docking: Using ADT, assign Gasteiger charges and define the rotatable bonds of the ligand. This allows the docking software to explore different conformations of the molecule during the simulation. Save the final structure in the PDBQT format.
Step 3: Protocol Validation via Redocking (The Trustworthiness Pillar)
Before docking your novel benzodioxin derivative, you must validate your docking protocol.[14][15] This is the most critical step for ensuring the trustworthiness of your results.
-
3a. The Redocking Experiment: If you started with a protein structure that has a co-crystallized ligand, extract this "native" ligand and dock it back into the protein's binding site using the exact same parameters you will use for your own compounds.[14]
-
3b. Measuring Success with RMSD: The success of the redocking is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.[16]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation. [14][17] This indicates that your chosen software and parameters can accurately reproduce a known experimental binding mode.[16] If the RMSD is high, you must adjust your parameters (e.g., the size of the grid box) and repeat the validation.
-
Step 4: Molecular Docking of the Benzodioxin Derivative
Once your protocol is validated, you can proceed with docking your compound of interest.
-
4a. Defining the Search Space (Grid Box): You must define the three-dimensional space where the software will search for binding poses. This "grid box" should be centered on the active site of the protein and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[15]
-
4b. Running the Docking Simulation: Execute the docking run using AutoDock Vina. The program will generate several possible binding poses for your benzodioxin derivative, each with a corresponding binding affinity score.
Step 5: Post-Docking Analysis and Interpretation
The output of a docking run is a wealth of data that requires careful interpretation.
-
5a. Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, typically reported in kcal/mol.[18] This score estimates the free energy of binding. More negative values indicate a stronger predicted binding affinity. [6][19][20] You can use these scores to rank different benzodioxin derivatives against each other.
-
5b. Analyzing Binding Poses and Interactions: Do not rely solely on the docking score.[21] Use visualization software like PyMOL or UCSF Chimera to analyze the top-ranked binding poses. Look for key molecular interactions:[22]
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity.
-
Hydrophobic Interactions: The benzodioxin core is largely hydrophobic and will likely interact with nonpolar residues in the active site.
-
Pi-Pi Stacking: The aromatic rings of the benzodioxin moiety can form favorable pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).
-
Visualizing Key Interactions
Caption: Key molecular interactions in a binding pocket.
Pillar 3: A Practical Case Study
To illustrate the process, let's consider a hypothetical case: docking a novel benzodioxin derivative (BDZ-1) into the active site of Cyclooxygenase-2 (COX-2), a well-known target in inflammation.[2]
Objective: To confirm the binding model of BDZ-1 with COX-2 and compare its predicted affinity to a known inhibitor, Celecoxib.
-
Protein Preparation: The crystal structure of COX-2 complexed with Celecoxib is obtained (PDB ID: 3LN1). The structure is cleaned, and polar hydrogens and charges are added.
-
Protocol Validation: Celecoxib is extracted and redocked into the 3LN1 active site. The resulting RMSD is 1.2 Å, successfully validating the protocol.
-
Ligand Preparation: The 3D structure of BDZ-1 is generated and energy minimized.
-
Docking: Both BDZ-1 and Celecoxib (as a control) are docked into the prepared COX-2 structure.
-
Results Analysis: The docking results are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Celecoxib (Control) | -10.8 | HIS90, ARG513, PHE518 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
| BDZ-1 | -9.5 | HIS90, VAL523, PHE518 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
Interpretation: The docking results predict that BDZ-1 binds to the COX-2 active site with a strong binding affinity, although slightly weaker than the known inhibitor Celecoxib. Visualization of the binding pose reveals that BDZ-1 forms a critical hydrogen bond with HIS90, similar to the control compound. Furthermore, its benzodioxin core is predicted to form a favorable pi-pi stacking interaction with PHE518. This detailed analysis provides a strong, computationally-backed hypothesis for the binding mechanism of BDZ-1, which can now be used to guide further experimental validation, such as in vitro enzyme assays.
Conclusion
Molecular docking is an indispensable tool for confirming the binding models of novel compounds like benzodioxin derivatives.[23] By adopting a workflow grounded in scientific integrity—choosing the right tools, rigorously validating the protocol, and conducting a thorough analysis of the results—researchers can generate reliable and actionable insights. This computational-first approach not only accelerates the drug discovery pipeline by prioritizing the most promising candidates but also deepens our fundamental understanding of molecular recognition.[3]
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The Role of Molecular Docking in Drug Discovery: Current Approaches and Innovations. ResearchGate. (URL: [Link])
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. (URL: [Link])
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How to validate the molecular docking results? ResearchGate. (URL: [Link])
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. (URL: [Link])
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Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube. (URL: [Link])
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Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. (URL: [Link])
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. (URL: [Link])
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Quick Comparison of Molecular Docking Programs. YouTube. (URL: [Link])
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Interpretation of Molecular docking results? ResearchGate. (URL: [Link])
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How to interprete and analyze molecular docking results? ResearchGate. (URL: [Link])
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A Beginner's Guide to Molecular Docking. ETFLIN. (URL: [Link])
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. (URL: [Link])
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Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. NIH. (URL: [Link])
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Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. (URL: [Link])
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Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Semantic Scholar. (URL: [Link])
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A Comparative Guide to Cross-Reactivity Profiling of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine-Based Inhibitors
This guide provides a comprehensive framework for assessing the selectivity of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine-based inhibitors. We will explore the rationale behind robust cross-reactivity profiling, compare state-of-the-art methodologies, and provide actionable protocols for researchers in drug discovery. This document moves beyond a simple listing of techniques to explain the causal links between experimental design and the generation of a reliable safety and selectivity profile, ensuring that lead candidates are advanced with a clear understanding of their polypharmacology.
Introduction: The Double-Edged Sword of the Hydrazine Moiety
The (2,3-Dihydro-benzodioxin-6-yl)-hydrazine scaffold is of interest in medicinal chemistry due to the reactive nature of the hydrazine group. Hydrazines can act as potent, often covalent, inhibitors by targeting electrophilic functionality in enzyme active sites, including those with organic cofactors like flavin (FAD) or inorganic cofactors.[1][2] This reactivity, however, necessitates a rigorous and early assessment of off-target interactions to mitigate the risk of toxicity and ensure the desired therapeutic effect.[3][4]
For instance, while a primary target might be a specific protein kinase, the hydrazine moiety's ability to form covalent bonds could lead to inhibition of other enzymes, such as monoamine oxidases (MAOs) or aldehyde dehydrogenases (ALDHs), potentially explaining clinically observed drug interactions.[1][2] Therefore, a compound's ultimate success is critically dependent on a selectivity profile that is broad enough to uncover liabilities well before clinical evaluation. This guide compares the (2,3-Dihydro-benzodioxin-6-yl)-hydrazine scaffold against more established inhibitor classes to highlight the unique challenges and strategies for profiling its cross-reactivity.
Strategic Framework for Selectivity Profiling
A robust profiling strategy is not a single experiment but a tiered, integrated approach combining computational, biochemical, and cell-based methods. The goal is to build a comprehensive picture of a compound's interactions across the proteome, flagging potential issues early in the discovery pipeline.[5][6]
Comparative Methodologies for Profiling
The choice of profiling assay depends on the stage of drug discovery and the specific questions being asked. Here, we compare key in vitro and in silico approaches.
In Silico Profiling: Predictive Power and Early Triage
Before committing to expensive wet-lab experiments, computational methods can rapidly screen large virtual libraries to flag potential liabilities.[7][8] This is particularly valuable for hydrazine-based scaffolds, where inherent reactivity can be modeled.
-
Causality Behind the Method: The primary goal of in silico profiling is to leverage structural information of known proteins to predict interactions. By docking the (2,3-Dihydro-benzodioxin-6-yl)-hydrazine structure against models of hundreds or thousands of proteins, we can generate a prioritized list of potential off-targets for subsequent experimental validation.[9][10] This approach is cost-effective and rapidly identifies risks that might otherwise be missed.[8]
Protocol: Predictive Off-Target Screening via Molecular Docking
-
Preparation of the Inhibitor Structure:
-
Generate a 3D conformation of the (2,3-Dihydro-benzodioxin-6-yl)-hydrazine inhibitor.
-
Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).
-
Minimize the energy of the structure to obtain a stable conformation.
-
-
Curation of the Off-Target Protein Library:
-
Compile a library of high-resolution crystal structures for key off-target classes (e.g., human kinome, safety-relevant GPCRs, cytochrome P450 enzymes).
-
Where experimental structures are unavailable, generate homology models.
-
-
Docking Simulation:
-
Define the binding site for each protein target. For ATP-competitive inhibitors, this is the ATP-binding pocket.
-
Use a validated docking program (e.g., AutoDock, Glide, MOE) to systematically place the inhibitor into each binding site and score the predicted interactions.
-
-
Analysis and Prioritization:
-
Rank the potential off-targets based on the calculated docking scores (binding energy).
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Flag proteins with high predicted affinity for subsequent in vitro experimental validation.
-
In Vitro Biochemical Profiling: The Gold Standard
Biochemical assays provide direct, quantitative evidence of inhibitor-target interactions. For kinase inhibitors, large-scale kinome panels are the industry standard.
-
Causality Behind the Method: The objective is to quantify the potency of an inhibitor against a wide array of purified enzymes under controlled conditions. This allows for a direct comparison of activity at the intended target versus hundreds of other related and unrelated enzymes, generating a Selectivity Score. Radiometric activity assays are often considered the gold standard due to their direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes.[11]
A. Kinome Profiling High-throughput screening against a comprehensive panel of kinases is essential for any compound intended to modulate kinase activity.[12][13]
Protocol: Large-Panel Kinase Profiling (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM DMSO stock solution of the inhibitor. Serially dilute to the desired screening concentrations (e.g., 10 µM for initial profiling, followed by a 10-point dose-response for IC50 determination on hits).
-
Assay Reaction Setup: In a 96- or 384-well plate, combine the inhibitor, a specific kinase from the panel, its corresponding peptide substrate, and cofactors in an appropriate kinase buffer.
-
Initiation of Reaction: Add radioisotope-labeled ATP (e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Separation: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated peptide substrate. Wash the membrane extensively to remove unreacted [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For hits, determine the IC50 value from the dose-response curve.
B. Safety Pharmacology Profiling Beyond the kinome, it is critical to assess interactions with other target classes known to be associated with adverse drug reactions (ADRs).[6][14]
-
Causality Behind the Method: Many clinical side effects are caused by unintended interactions with targets like GPCRs (e.g., hERG channel for cardiotoxicity), ion channels, and transporters.[5] Early screening against a panel of these targets provides a predictive signature of potential clinical liabilities, allowing for chemical modification to mitigate these effects while preserving on-target potency.
Table 1: Comparison of Profiling Panels for a Hypothetical Inhibitor
| Profiling Panel | Key Targets Assessed | Rationale & Implication of Hits |
| Kinome Panel | >400 human protein kinases | Identifies off-target kinase inhibition, which could lead to unexpected toxicities or beneficial polypharmacology.[15][16] |
| Safety44 Panel | 44 targets including GPCRs, ion channels, transporters | Screens for common liabilities like cardiotoxicity (hERG), CNS effects (opioid/dopamine receptors), and metabolic issues.[6][14] |
| CYP450 Panel | Key Cytochrome P450 isoforms (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions by assessing inhibition of major drug-metabolizing enzymes.[14] |
| Hydrolase Panel | Esterases, proteases, etc. | Relevant for scaffolds that may be susceptible to or inhibit metabolic enzymes. |
Comparative Analysis: Hydrazine Scaffold vs. Alternatives
To contextualize the profiling data, it is essential to compare the (2,3-Dihydro-benzodioxin-6-yl)-hydrazine scaffold against inhibitors with different mechanisms and core structures.
Table 2: Hypothetical Cross-Reactivity Data Comparison
| Compound ID | Scaffold | Primary Target IC50 (nM) | Kinase Selectivity Score (S₁₀ at 1µM)¹ | Key Off-Targets (>50% Inh. at 1µM) | hERG Inhibition IC50 (µM) |
| EXP-001 | (2,3-Dihydro-benzodioxin-6-yl)-hydrazine | 5 (Kinase A) | 0.15 (Poor) | Kinase B, Kinase C, MAO-A, ALDH2 | 2.5 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 (JAK3) | 0.65 (Good) | JAK1, JAK2[17][18] | >30[19] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3 (JAK1/2) | 0.58 (Good) | ROCK2[20] | >50[21] |
¹Selectivity Score (S₁₀) is the fraction of kinases inhibited by less than 90% at a 1 µM concentration. A higher score indicates greater selectivity.
The hypothetical data for EXP-001 illustrates a common challenge with reactive scaffolds: potent on-target activity but poor overall selectivity, hitting other kinases and mechanistically distinct enzymes like MAO-A and ALDH2.[1] In contrast, established inhibitors like Tofacitinib and Ruxolitinib show much higher selectivity across the kinome, with their primary off-targets being closely related family members (other JAKs) or specific, well-characterized kinases like ROCK.[18][20][22]
Conclusion and Future Perspectives
The (2,3-Dihydro-benzodioxin-6-yl)-hydrazine scaffold offers a promising starting point for potent inhibitors, but its inherent reactivity demands a proactive and comprehensive cross-reactivity profiling strategy. As demonstrated, an integrated approach combining in silico prediction with broad-panel in vitro biochemical screening is essential for identifying and mitigating potential liabilities early.
By comparing this scaffold to alternatives like Tofacitinib and Ruxolitinib, we underscore the importance of interpreting selectivity not just as a number, but in the context of the biological function of the off-targets. A "hit" on a safety pharmacology panel may be a non-negotiable roadblock, whereas polypharmacology within a kinase family could be acceptable or even beneficial. The methodologies and frameworks presented in this guide provide the self-validating systems necessary to make these critical decisions, ultimately leading to the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Synthetic Routes for 1,4-Benzodioxan Derivatives
Introduction: The Enduring Importance of the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antihypertensive, anti-inflammatory, anticancer, and antipsychotic properties.[4][5][6] Notable drugs such as Doxazosin, an α1-adrenergic blocker, underscore the scaffold's pharmaceutical relevance.[6]
The efficacy and novelty of drug candidates often hinge on the strategic synthesis of their core structures. For researchers in drug development, selecting the optimal synthetic pathway to a 1,4-benzodioxan derivative is a critical decision, balancing factors of yield, purity, scalability, cost, and stereochemical control. This guide provides a comparative analysis of the most prevalent and effective synthetic routes, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.
Chapter 1: The Workhorse Method - Williamson Ether Synthesis
The Williamson ether synthesis is the quintessential and most traditional method for constructing the 1,4-benzodioxan ring. The core of this strategy involves the reaction of a catechol (or a substituted derivative) with a 1,2-dihaloethane, typically under basic conditions.[7] It is a robust and widely applied SN2 reaction.[7][8]
Mechanistic Considerations & Experimental Causality
The reaction proceeds via a double intramolecular SN2 displacement. First, a strong base deprotonates one of the phenolic hydroxyl groups of the catechol, forming a phenoxide ion. This potent nucleophile then attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing a halide and forming a C-O bond. A second, intramolecular cyclization occurs when the remaining phenolic hydroxyl is deprotonated and attacks the other carbon, displacing the second halide to close the dioxane ring.
The choice of base and solvent is critical for maximizing yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are required to generate the nucleophilic phenoxide.[9] Polar aprotic solvents such as DMF or DMSO are often chosen as they effectively solvate the cation of the base, leaving the phenoxide anion more reactive, thereby increasing the reaction rate.[10][7]
A significant advancement in this method is the application of Phase-Transfer Catalysis (PTC) . This technique is invaluable when dealing with reactants in immiscible phases (e.g., an aqueous base and an organic substrate).[11][12][13] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or phenoxide anion from the aqueous phase into the organic phase, where it can react with the electrophile.[14][15][16] This approach often leads to higher yields, milder reaction conditions, reduced cycle times, and eliminates the need for expensive, anhydrous polar aprotic solvents, aligning with the principles of green chemistry.[11][16]
Workflow & Mechanism Diagram
Caption: Williamson Ether Synthesis workflow for 1,4-benzodioxan.
Validated Experimental Protocol: Synthesis from Gallic Acid Derivative
This protocol details the formation of a substituted 1,4-benzodioxan ring from a trihydroxybenzoate ester, a common starting point for complex derivatives.[17][18][19]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,4,5-trihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K2CO3, 3.0 eq), and acetone (20 mL per gram of starting ester).
-
Reagent Addition: Add 1,2-dibromoethane (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][4][14]dioxine-6-carboxylate.[19]
Chapter 2: The Mild & Stereospecific Route - Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and exceptionally mild alternative for forming the crucial ether linkages of the 1,4-benzodioxan ring.[20][21] This reaction typically involves the coupling of an alcohol with an acidic pronucleophile (in this case, a phenol) using a combination of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21][22]
Mechanistic Considerations & Experimental Causality
The key advantage of the Mitsunobu reaction is its mild, near-neutral conditions, which are compatible with a wide range of sensitive functional groups that might not survive the basic conditions of the Williamson synthesis.[23] A defining feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center.[20][21] This makes it an invaluable tool for asymmetric synthesis, particularly when constructing chiral 1,4-benzodioxan derivatives from chiral diols.[2]
The reaction mechanism is initiated by the formation of a betaine intermediate from PPh3 and DEAD. This betaine deprotonates the phenol, making it nucleophilic. Simultaneously, the alcohol is activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group. The subsequent SN2 attack by the phenoxide on the activated alcohol carbon forms the ether bond with inversion of configuration.
A primary challenge in the Mitsunobu reaction is the purification of the final product from stoichiometric by-products, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[20] Careful chromatography or the use of polymer-supported reagents is often necessary to achieve high purity.[24]
Mechanism Diagram
Caption: Simplified Mitsunobu reaction pathway for ether formation.
Validated Experimental Protocol: Intramolecular Cyclization
This protocol describes a general procedure for an intramolecular Mitsunobu reaction to form the benzodioxane ring from a suitable catechol-diol precursor.
-
Setup: Dissolve the starting catechol derivative bearing a diol sidechain (1.0 eq) and triphenylphosphine (PPh3, 2.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of substrate) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 2.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of starting material by TLC. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[22]
-
Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water, 1M NaOH solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel), using a hexane/ethyl acetate gradient to separate the product from TPPO and other by-products.
Chapter 3: Modern Approaches - Metal-Catalyzed Syntheses
Modern organometallic chemistry has introduced sophisticated and highly efficient methods for C-O bond formation. Palladium- and Iridium-catalyzed reactions, in particular, have been successfully applied to the synthesis of 1,4-benzodioxans, offering unique advantages in terms of substrate scope and reaction conditions.[1]
An important strategy involves the asymmetric hydrogenation of pre-formed 1,4-benzodioxine precursors using chiral Iridium catalysts. This method is particularly powerful for producing enantiomerically enriched 2-substituted 1,4-benzodioxanes with excellent enantioselectivity (up to 99:1 er).[5]
Another key approach is the Palladium-catalyzed etherification of aryl halides.[1] This involves the coupling of a catechol with a dihalide or a protected halo-alcohol, mediated by a palladium catalyst and a suitable ligand. These methods often proceed under milder conditions than the classical Williamson synthesis and can tolerate a broader range of functional groups.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation.
Validated Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from a reported synthesis of enantiomerically enriched 1,4-benzodioxanes.[5]
-
Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor [Ir(cod)Cl]2 (0.005 eq) and the chiral ligand (e.g., BIDIME-dimer, 0.01 eq). Add degassed dichloromethane (DCM) and stir for 15 minutes.
-
Substrate Addition: To a separate vial, add the 2-substituted 1,4-benzodioxine substrate (1.0 eq).
-
Reaction Setup: Transfer the catalyst solution to the substrate vial. Place the vial into an autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 bar H2).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,4-benzodioxane. Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Chapter 4: Comparative Efficacy and Strategic Selection
Choosing the most appropriate synthetic route requires a careful evaluation of the project's specific needs. Factors such as the desired substitution pattern, stereochemical requirements, available starting materials, and scale of the synthesis will dictate the optimal choice.
Data Summary Table
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Metal-Catalyzed Synthesis |
| Core Reaction | SN2 displacement | Redox condensation | Catalytic C-O coupling / Hydrogenation |
| Typical Yields | 45-80% (can be variable)[17][18] | 60-90% | 80-99%[5] |
| Conditions | Harsh (strong base, heat) | Mild (neutral, often 0°C to RT) | Mild to moderate |
| Stereochemistry | Not inherently stereocontrolled | Inversion at alcohol center | Controlled by chiral catalyst/ligand |
| Key Advantage | Cost-effective, simple reagents | Excellent for stereocontrol, mild | High efficiency, excellent enantioselectivity |
| Key Disadvantage | Harsh conditions, side reactions | Stoichiometric by-products (TPPO) | Catalyst cost, ligand sensitivity |
| Best Suited For | Large-scale, achiral syntheses | Asymmetric synthesis, sensitive substrates | High-value targets, chiral products |
Choosing the Right Path
-
For large-scale, cost-sensitive production of simple, achiral 1,4-benzodioxans: The Williamson Ether Synthesis , especially when optimized with phase-transfer catalysis, remains the most economically viable option. Its straightforward procedure and use of inexpensive bulk reagents are significant advantages.[10][14]
-
For the synthesis of complex derivatives with sensitive functional groups or when specific stereochemistry is required: The Mitsunobu Reaction is the superior choice. Its mild conditions preserve delicate molecular architectures, and its predictable stereochemical inversion is a powerful tool for building chiral centers.[2][20]
-
For achieving the highest levels of enantiopurity for chiral 2-substituted derivatives: Metal-Catalyzed Asymmetric Hydrogenation is the state-of-the-art method. While requiring more specialized catalysts and equipment, it delivers exceptional enantioselectivity that is often difficult to achieve by other means.[5]
Conclusion
The synthesis of 1,4-benzodioxan derivatives is a well-explored field offering multiple robust pathways. The classical Williamson ether synthesis provides a reliable and cost-effective route for simpler analogs. The Mitsunobu reaction offers a milder, stereospecific alternative ideal for complex and chiral targets. Finally, modern metal-catalyzed approaches provide unparalleled efficiency and enantioselectivity for high-value pharmaceutical intermediates. A thorough understanding of the mechanistic nuances, advantages, and limitations of each method enables the discerning researcher to make a strategic, evidence-based decision that best aligns with their synthetic goals.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Hydrazine Derivatives in Drug Substances
Introduction: The Imperative for Controlling Hydrazine Impurities
Hydrazine and its derivatives are highly reactive and versatile chemical intermediates used in the synthesis of numerous active pharmaceutical ingredients (APIs). However, they are also classified as potential genotoxic impurities (PGIs) due to their ability to interact with DNA, posing a carcinogenic risk to patients even at trace levels.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities, often enforcing a Threshold of Toxicological Concern (TTC) of 1.5 µg per day for lifetime exposure.[1][2][3] For a typical daily drug dose of 1 gram, this translates to a control limit of just 1.5 parts per million (ppm).[1]
The analytical challenge is substantial. Hydrazine is a small, highly polar molecule with no significant UV chromophore, making its direct detection by common chromatographic techniques nearly impossible, especially in the presence of a large excess of the API.[1] Furthermore, its high reactivity can lead to instability in solution.[4] Consequently, robust and sensitive analytical methods are not just a matter of quality control; they are a critical component of patient safety and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical strategies for quantifying hydrazine derivatives in drug substances. We will explore the causality behind experimental choices, present detailed protocols, and compare validated performance data to empower researchers and drug development professionals to select and validate the most appropriate method for their specific needs.
The Cornerstone of Analysis: Chemical Derivatization
Direct analysis of hydrazine is fraught with difficulties. The solution lies in chemical derivatization, a process that converts the problematic analyte into a more "well-behaved" molecule for analysis.[5] The primary goals of derivatizing hydrazine are:
-
Introduce a Chromophore: To enable sensitive detection using UV-Visible spectrophotometry.
-
Increase Volatility & Thermal Stability: To make the analyte suitable for Gas Chromatography (GC).
-
Improve Chromatographic Retention: To allow for effective separation from the API and other matrix components on common reversed-phase HPLC columns.
-
Enhance Mass Spectrometric Ionization: To improve sensitivity in MS-based methods.
The most common and effective derivatization strategy involves reacting hydrazine with an aldehyde or ketone to form a stable hydrazone. This reaction is the foundation of the methods discussed below.
Caption: General reaction scheme for hydrazine derivatization.
Method 1: In-Situ Derivatization with Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This approach is a powerful and elegant solution that leverages the volatility of the derivatized product while minimizing matrix interference. By reacting hydrazine in-situ within the sealed headspace vial, only volatile compounds are introduced into the GC system, effectively separating the analyte from the non-volatile API matrix.
Causality and Rationale: Acetone is an ideal derivatizing agent for this technique.[4][6][7] It is highly volatile, readily available, and serves as both the reaction solvent and the derivatizing reagent. The reaction product, acetone azine, is sufficiently volatile and thermally stable for GC analysis. Coupling with a Mass Spectrometer (MS) provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification at sub-ppm levels.[6][7]
Caption: Workflow for the HS-GC-MS analysis of hydrazine.
Experimental Protocol: HS-GC-MS
This protocol is a generalized procedure based on established methods.[6][7]
-
Standard Preparation: Prepare a stock solution of hydrazine in a suitable solvent (e.g., water). Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials, which are then diluted with the derivatization solvent.
-
Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 10-50 mg) directly into a 20 mL headspace vial.
-
Derivatization: Add 1.0 mL of the derivatization solvent (e.g., acetone or a solution of acetone in an appropriate diluent like DMSO) to the vial.[6][8]
-
Sealing: Immediately seal the vial with a suitable cap and septum.
-
Incubation: Place the vial in the headspace autosampler. Incubate at a defined temperature (e.g., 80-110°C) for a sufficient time (e.g., 15-30 minutes) to ensure complete derivatization and equilibrium between the liquid and vapor phases.[8]
-
Injection & Analysis: The autosampler injects a portion of the vapor phase (headspace) into the GC-MS system.
-
Data Acquisition: Monitor the characteristic ions of the acetone azine derivative (e.g., m/z 112) for quantification.[6]
Performance and Validation Data
The HS-GC-MS method is renowned for its exceptional sensitivity and precision.
| Validation Parameter | Typical Performance | Reference |
| Specificity | High; demonstrated by unique mass spectrum and chromatographic resolution. | [6] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ppm | [6][7] |
| Limit of Detection (LOD) | ~0.03 ppm | [8] |
| Linearity (r²) | > 0.999 over a range of 0.1 - 10 ppm | [6][7] |
| Accuracy (Recovery) | 79% - 117% in various API matrices | [6][7] |
| Precision (%RSD) | < 6% at the LOQ level | [6][7] |
Method 2: Pre-Column Derivatization with High-Performance Liquid Chromatography (HPLC)
This technique is a robust and widely accessible alternative to GC-MS. It is particularly useful for APIs that are not soluble in typical GC solvents or for laboratories where headspace GC instrumentation is unavailable. The strategy involves reacting hydrazine with a derivatizing agent that imparts a strong UV chromophore to the molecule, allowing for sensitive detection with a standard HPLC-UV detector.[9][10]
Causality and Rationale: The choice of derivatizing agent is critical. Aldehydes like salicylaldehyde or 2,4-dinitrophenylhydrazine (DNPH) are frequently used.[10][11] They react with hydrazine to form hydrazones that absorb strongly in the UV-Visible region, shifting the detection wavelength away from potential interferences from the API.[9] The resulting derivative is also less polar than hydrazine, making it suitable for separation on common C18 reversed-phase columns.
Caption: Workflow for pre-column derivatization HPLC-UV analysis.
Experimental Protocol: HPLC-UV
This protocol is a generalized procedure based on established methods.[9][10]
-
Standard Preparation: Prepare a stock solution of hydrazine. Create calibration standards by reacting known concentrations with the derivatizing agent under the same conditions as the sample.
-
Sample Preparation: Accurately weigh and dissolve a specified amount of the drug substance in a suitable diluent.
-
Derivatization: Add a solution of the derivatizing agent (e.g., salicylaldehyde in methanol) to the sample solution. The reaction may proceed at room temperature or require gentle heating (e.g., 100°C water bath) to ensure completion.[9]
-
Analysis: Inject a fixed volume of the resulting solution into the HPLC system.
-
Chromatography: Separate the hydrazone derivative from the API and other impurities on a reversed-phase column (e.g., C18) using a suitable mobile phase (e.g., a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile).[10]
-
Detection: Monitor the column eluent at the maximum absorbance wavelength (λmax) of the specific hydrazone formed.
Performance and Validation Data
While typically less sensitive than HS-GC-MS, a well-developed HPLC-UV method can readily achieve the low ppm quantification limits required for genotoxic impurities.
| Validation Parameter | Typical Performance | Reference |
| Specificity | Good; demonstrated by chromatographic separation from API and impurities. | [9][12] |
| Limit of Quantitation (LOQ) | 2 - 3 ppm | [10] |
| Limit of Detection (LOD) | ~0.6 ppm | [13] |
| Linearity (r²) | > 0.998 | [12] |
| Accuracy (Recovery) | 96% - 107% | [9] |
| Precision (%RSD) | < 2% | [10][13] |
Objective Comparison and Method Selection Guide
The choice between HS-GC-MS and HPLC-UV is not arbitrary; it is a strategic decision based on the analyte, the matrix, and available resources. For the ultimate in sensitivity and specificity, LC-MS/MS can also be employed, particularly when UV detection lacks the required sensitivity or suffers from interference.[1][14]
| Criterion | HS-GC-MS (with Acetone) | HPLC-UV (with Aldehyde) | Expert Insight & Causality |
| Sensitivity | Excellent (Sub-ppm LOQ) | Good (Low-ppm LOQ) | HS-GC-MS excels due to the clean injection of concentrated volatiles and the inherent sensitivity of MS detectors. HPLC sensitivity is limited by the molar absorptivity of the derivative. |
| Selectivity | Superior | Good to Excellent | MS detection provides structural confirmation, making it highly selective. HPLC selectivity relies on chromatographic resolution, which can be challenging in complex matrices. |
| Matrix Effect | Minimal | Moderate to High | The headspace technique physically separates the volatile analyte from the non-volatile API, virtually eliminating matrix effects. In HPLC, the entire dissolved sample is injected, risking co-elution and matrix suppression/enhancement. |
| Sample Throughput | Moderate | High | HPLC run times are often shorter, and sample preparation can be more easily automated for high throughput. Headspace incubation adds time to each analysis. |
| Applicability | Broadly applicable to most APIs. | Excellent for APIs soluble in aqueous/organic mixtures. | The HS-GC-MS method is considered more "generic" as API solubility in the derivatization solvent is less critical than in HPLC.[6][7] |
| Instrumentation | Requires specialized headspace autosampler. | Uses standard, widely available HPLC equipment. | The primary barrier to adopting HS-GC-MS is the initial capital investment in the headspace unit. |
Decision Framework:
-
Choose HS-GC-MS when:
-
The highest sensitivity and selectivity are required (LOQ < 1 ppm).
-
The API matrix is complex or causes significant interference in HPLC.
-
A robust, generic "platform" method is desired for multiple APIs.
-
-
Choose HPLC-UV when:
-
A low-ppm (1-5 ppm) LOQ is sufficient.
-
Headspace GC instrumentation is not available.
-
The API is thermally labile or not suitable for GC analysis.
-
High sample throughput is a priority.
-
-
Consider LC-MS/MS when:
Ensuring Trustworthiness: Validation According to ICH Q2(R2)
Regardless of the chosen technology, the analytical method must be rigorously validated to prove it is fit for its intended purpose.[14][15] The validation protocol is a self-validating system that ensures the trustworthiness of the reported results. Key parameters as defined by ICH Q2(R2) include:
-
Specificity: The method's ability to distinguish and quantify the hydrazine derivative in the presence of the API, its impurities, and degradation products. This is proven by analyzing spiked and unspiked samples, placebos, and forced degradation samples.[15]
-
Limit of Quantitation (LOQ): The lowest concentration of hydrazine that can be reliably quantified with acceptable precision and accuracy. This is the most critical parameter for a genotoxic impurity method.
-
Linearity: A demonstrated linear relationship between the concentration of the hydrazine derivative and the analytical response over a defined range (e.g., from LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments at multiple levels in the API matrix.
-
Precision: Assessed at two levels:
-
Repeatability: The precision of the method over a short interval with the same analyst, equipment, and day (intra-assay precision).
-
Intermediate Precision: The method's precision under varied conditions within the same lab (different days, analysts, or equipment).
-
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition, column temperature, flow rate), demonstrating its reliability for routine use.
Conclusion
The quantification of hydrazine derivatives in drug substances is a critical but achievable analytical task. The key to success lies in chemical derivatization, which transforms the challenging analyte into a form amenable to modern chromatographic techniques.
HS-GC-MS stands out as a superior technique for its exceptional sensitivity and selectivity, offering a robust and generic approach that effectively eliminates matrix interference. HPLC-UV , a widely accessible and reliable workhorse, provides a powerful alternative when its performance characteristics meet the required detection limits. The final choice of method should be a science- and risk-based decision, driven by the specific requirements of the drug product and the validation data that proves its fitness for purpose. By adhering to the principles of sound analytical science and rigorous validation, we can ensure the quality and safety of pharmaceuticals, protecting the patients who rely on them.
References
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Smolenkov, A.D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. [Link]
- CN107064368A (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
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Li, W., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(15), 4488. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. [Link]
- CN103698459A (2014). Detecting method of free hydrazine in drug.
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
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Raju, A.K., et al. (2015). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 33(11), 838-847. [Link]
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Reddy, S.K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
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Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Griffiths, R.L., et al. (2013). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 405(21), 6801-6813. [Link]
-
Kumar, A., et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 4(5), 1833-1839. [Link]
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Charyulu, S.S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry, 15(2), 1403-1410. [Link]
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Friedman, L., et al. (1962). p-Toluenesulfonylhydrazide. Organic Syntheses, 43, 89. [Link]
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ResolveMass Laboratories. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
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Elder, D.P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA. [Link]
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Watt, G.W., & Chrisp, J.D. (1952). Quantitative Determination of Hydrazine. Analytical Chemistry, 24(12), 2006–2008. [Link]
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Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed. [Link]
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ResearchGate. (n.d.). The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. [Link]
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Nageswara Rao, R., & Narasa Raju, A. (2011). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
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A Comparative Guide to the Inhibitory Potency of Hydrazine-Derived Compounds Against Amine Oxidases
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, understanding the nuances of inhibitor potency and mechanism is paramount. This guide provides an in-depth technical comparison of hydrazine-derived compounds as inhibitors of amine oxidases, a critical class of enzymes involved in neurotransmitter metabolism and various physiological processes. We will delve into the inhibitory profiles of classical hydrazine inhibitors against monoamine oxidases (MAO-A and MAO-B) and explore the broader inhibitory landscape of hydrazine derivatives against other amine oxidases, supported by experimental data and detailed protocols.
The Significance of Amine Oxidase Inhibition
Amine oxidases are a family of enzymes responsible for the oxidative deamination of biogenic amines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Two primary isoforms of monoamine oxidase, MAO-A and MAO-B, play crucial roles in regulating the levels of these neurotransmitters in the central nervous system.[1] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2] Consequently, MAO inhibitors have been a cornerstone of pharmacotherapy for these conditions.[2]
Another significant class of amine oxidases is the semicarbazide-sensitive amine oxidases (SSAO), also known as primary-amine oxidases. These enzymes are involved in various physiological and pathological processes, including glucose transport and inflammation.
Hydrazine derivatives were among the first generation of clinically effective antidepressants, acting as potent, often irreversible, inhibitors of MAOs.[2] Their unique chemical properties and mechanism of action continue to be of great interest in drug discovery and development.
Comparative Inhibitory Potency of Classical Hydrazine MAOIs
The classical hydrazine monoamine oxidase inhibitors (MAOIs), such as iproniazid, phenelzine, and isocarboxazid, are known for their non-selective and irreversible inhibition of both MAO-A and MAO-B.[2] This non-selectivity leads to a broad increase in synaptic concentrations of multiple neurotransmitters, contributing to their antidepressant effects.
Below is a summary of the inhibitory potency (IC50 values) of these classical hydrazine derivatives against MAO-A and MAO-B. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference(s) |
| Iproniazid | MAO-A | ~37 | Irreversible, Non-selective | [3] |
| MAO-B | ~42.5 | Irreversible, Non-selective | [3] | |
| Phenelzine | MAO-A | ~0.047 | Irreversible, Non-selective | [4] |
| MAO-B | ~0.015 | Irreversible, Non-selective | [4] | |
| Isocarboxazid | MAO-A & MAO-B | Not specified | Irreversible, Non-selective | [2][5] |
The data clearly indicates that these classical hydrazine derivatives potently inhibit both isoforms of MAO. Phenelzine, in particular, demonstrates very high potency in the nanomolar range. This lack of selectivity, while therapeutically effective in some contexts, is also associated with a higher risk of side effects, such as the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods.
Mechanism of Irreversible Inhibition by Hydrazine Derivatives
The irreversible nature of these classical MAOIs is a key aspect of their pharmacological profile. The hydrazine moiety is crucial to this mechanism. It is believed that the MAO enzyme oxidizes the hydrazine derivative, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This covalent modification permanently inactivates the enzyme, and restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several weeks.
Mechanism of Irreversible MAO Inhibition by Hydrazine Derivatives.
Broader Inhibitory Spectrum: Hydrazine Derivatives Against Other Amine Oxidases
The inhibitory activity of hydrazine derivatives extends beyond MAO. Studies have investigated their effects on other amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO) and lysyl oxidase (LOX).
A comparative study on the inhibition of bovine lung SSAO revealed varying mechanisms among different hydrazine derivatives. For instance, phenylhydrazine was found to be a potent irreversible inhibitor with an IC50 of 30 nM, while hydralazine also acted as an irreversible inhibitor with an IC50 of 1 µM. In contrast, phenelzine behaved as a reversible inhibitor of SSAO.
Furthermore, research comparing different families of hydrazine-derived compounds as inhibitors of quinone-dependent amine oxidases, such as lysyl oxidase, has provided valuable insights. One study evaluated phenylhydrazine, hydrazides, alkyl hydrazines, and semicarbazides. While phenylhydrazine was a potent inhibitor, the hydrazide group was identified as a promising core structure for developing more selective inhibitors.
These findings highlight the chemical versatility of the hydrazine scaffold and suggest that modifications to the core structure can significantly alter both the potency and the mechanism of inhibition against different amine oxidases.
Experimental Protocol: Fluorometric Assay for MAO Inhibition
To facilitate research in this area, we provide a detailed, step-by-step protocol for determining the inhibitory potency of test compounds against MAO-A and MAO-B using a sensitive and widely used fluorometric assay based on the Amplex® Red reagent. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.
Principle of the Assay
The Amplex® Red Monoamine Oxidase Assay is a coupled-enzyme assay.[6] MAO oxidizes its substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity.
Principle of the Amplex® Red MAO Assay.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Test inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590 nm)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test inhibitor in assay buffer to achieve the desired final concentrations in the assay.
-
Prepare a working solution of the MAO substrate in assay buffer. The final concentration should be at or near the Km value for the respective enzyme.
-
Prepare a detection solution containing Amplex® Red reagent and HRP in assay buffer. Protect this solution from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
A specific volume of the diluted test inhibitor solution (or vehicle for control wells).
-
A specific volume of the MAO-A or MAO-B enzyme solution.
-
-
Include the following controls:
-
No-enzyme control: Assay buffer and substrate, but no enzyme.
-
No-inhibitor control (100% activity): Enzyme, substrate, and vehicle (solvent used for inhibitor).
-
Positive control inhibitor: Enzyme, substrate, and a known inhibitor for the respective MAO isoform.
-
-
-
Pre-incubation (for irreversible inhibitors):
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. The pre-incubation time is a critical parameter for irreversible inhibitors and can be varied to determine the kinetics of inactivation.
-
-
Initiation of the Reaction:
-
Add the detection solution (containing Amplex® Red and HRP) and the MAO substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
Hydrazine-derived compounds represent a historically significant and mechanistically fascinating class of amine oxidase inhibitors. While the classical non-selective, irreversible hydrazine MAOIs like iproniazid and phenelzine have well-established clinical utility, their broad inhibitory profile also presents challenges. Modern drug discovery efforts are focused on developing more selective inhibitors, and the versatile hydrazine scaffold continues to be a valuable starting point for medicinal chemists.
The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of the inhibitory potency of novel compounds. A thorough understanding of the principles behind these assays and the careful execution of the experimental steps are crucial for generating reliable and reproducible data, ultimately driving the development of safer and more effective therapeutics targeting amine oxidases.
References
- Zhou, W., & Zhuang, Z. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.
- Tipton, K. F. (2018). Monoamine oxidase inhibitors: A personal history. Journal of Neural Transmission, 125(11), 1695-1710.
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
- Lizcano, J. M., Unzeta, M., Tipton, K. F., & Lyles, G. A. (1996). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical pharmacology, 52(2), 187-195.
- Burke, A. A., Severson, E. S., Mool, S., Solares Bucaro, M. J., Greenaway, F. T., & Jakobsche, C. E. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of enzyme inhibition and medicinal chemistry, 32(1), 496-503.
- Matveychuk, D., MacKenzie, E. M., & Baker, G. B. (2013). Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine. Neurochemical research, 38(8), 1583-1591.
- Uçar, G., Ceylan, M., Göktaş, O., & Yeşilada, A. (2005). Synthesis and monoamine oxidase inhibitory activities of some 4-substituted-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamines. Archiv der Pharmazie, 338(4), 169-174.
- Marplan® (isocarboxazid) tablets prescribing information. (2018). Validus Pharmaceuticals LLC.
- Ramsay, R. R., & Tipton, K. F. (1993). Assessment of enzyme inhibition: a review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Progress in neurobiology, 40(3), 271-318.
- Lehmann, H. E., & Kline, N. S. (1983). The history of the monoamine oxidase inhibitors. Psychopharmacology bulletin, 19(4), 654-657.
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- IUPHAR/BPS Guide to PHARMACOLOGY. isocarboxazid.
- Kory, M., & Mingioli, E. S. (1964). VOLATILE AMINE OXIDASE INHIBITOR FROM HYDRAZINE DERIVATIVES. Biochemical pharmacology, 13, 577-588.
- Tipton, K. F., & Spires, I. P. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 127(2), 38P.
- Alcaro, S., Ortuso, F., & Distinto, S. (2007). Molecular modeling of monoamine oxidase inhibitors. Current medicinal chemistry, 14(26), 2824-2836.
- Prusevich, P., Kalin, J. H., & Mierke, D. F. (2014). NMR-based screening for the discovery of allosteric modulators of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 1091, 19-31.
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287-S296.
- Binda, C., Newton-Vinson, P., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269-276.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (2,3-Dihydro-benzodioxin-6-yl)-hydrazine
Definitive Guide to the Safe Disposal of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine
As a Senior Application Scientist, my objective extends beyond the point of sale. It is to ensure that every researcher, scientist, and drug development professional who utilizes our products can do so with the utmost confidence in their safety and with a clear understanding of their lifecycle, including proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine, reflecting our commitment to laboratory safety and responsible chemical handling.
The hydrazine moiety in this compound dictates its toxicological profile and, consequently, its disposal requirements. Hydrazines as a class are recognized for their significant health and environmental hazards, including potential carcinogenicity and high reactivity.[1][3][4] Therefore, (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine must be treated as a hazardous substance, and its disposal must adhere to stringent protocols to protect both personnel and the environment.
Hazard Identification and Risk Assessment
Key Hazards Associated with Hydrazine Derivatives:
| Hazard Category | Description | Authoritative Source |
| Toxicity | Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[4][5] Systemic effects can include damage to the liver, kidneys, and central nervous system.[4][6][7] | OSHA, NIOSH, EPA |
| Carcinogenicity | Hydrazine is classified as a "potential occupational carcinogen" by NIOSH and "reasonably anticipated to be a human carcinogen" by the NTP.[8] The EPA grades it as "B2—a probable human carcinogen based on animal study evidence".[8] | NIOSH, NTP, EPA |
| Reactivity | Hydrazine is a strong reducing agent and can react violently with oxidizing agents. It is also flammable and can self-ignite at low temperatures.[2][6] | NJ Department of Health |
| Environmental Hazard | Hydrazine-containing wastes are classified as hazardous by the EPA and can be harmful to aquatic life with long-lasting effects.[1][5] | EPA |
Given these risks, all waste containing (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine must be classified and handled as hazardous waste in accordance with federal, state, and local regulations.
Regulatory Framework: The Generator's Responsibility
In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] These regulations establish a "cradle-to-grave" approach to hazardous waste management.[10]
As a generator of this waste, your facility is responsible for:
-
Identification: Properly identifying and classifying the waste as hazardous.
-
Management: Ensuring the waste is managed, stored, and labeled correctly.
-
Disposal: Arranging for the treatment and disposal of the waste at a permitted facility.
The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[9][11] It is critical to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations, which may include state-specific requirements that are more stringent than federal law.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision points for the safe management and disposal of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine waste. The primary directive is to avoid uncontrolled release and to ensure waste is channeled through approved disposal pathways.
Caption: Disposal workflow for (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine.
Step-by-Step Disposal Protocols
These protocols provide a self-validating system for the safe handling and disposal of waste generated from (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine.
Protocol 1: Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier against the primary routes of exposure: dermal contact, eye contact, and inhalation.[2][8]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Use splash-resistant safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat or apron must be worn.
-
Ventilation: All handling and preparation of waste should occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
-
Respirator: In cases of poor ventilation or spill cleanup, a respirator may be required. This should be a last resort, and personnel must be properly fit-tested and trained according to OSHA guidelines.[8]
Protocol 2: Routine Waste Disposal
This protocol covers leftover pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and reaction solutions.
-
Waste Identification: All items contaminated with (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine are considered hazardous waste.
-
Segregation:
-
Solids: Collect contaminated solids (gloves, wipes, solid compound) in a designated, robust, and sealable container.
-
Liquids: Collect liquid waste in a separate, compatible (e.g., glass or polyethylene), and clearly labeled container.
-
AVOID mixing this waste stream with other chemical wastes, especially strong oxidizing agents, to prevent violent reactions.[2]
-
-
Containerization and Labeling:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste. The ultimate disposal method will be determined by the licensed waste contractor but often involves high-temperature incineration for hydrazine compounds.[1][12]
Protocol 3: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading. For liquid spills, use a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Neutralization (for small, manageable spills by trained personnel ONLY):
-
For minor spills, a dilute oxidizing solution can be carefully applied to deactivate the hydrazine. Options include a dilute (5% or less) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[1][2][13]
-
CAUTION: This is an exothermic reaction. Apply the neutralizing agent slowly and from the perimeter inwards. The reaction may produce nitrogen gas and other potentially harmful byproducts. This procedure should only be performed by experienced personnel with a pre-approved plan.
-
-
Cleanup: Carefully sweep or collect the absorbed/neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste according to Protocol 2.
On-site chemical treatment of bulk waste is NOT recommended. While methods for neutralizing hydrazine waste exist, such as oxidation or dilution and neutralization with dilute sulfuric acid[12], these processes can be hazardous if not performed correctly. The safest and most compliant approach for bulk quantities is to use a professional hazardous waste disposal service.
References
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Hydrazine - Wikipedia. Wikipedia. [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Hydrazine (HSG 56, 1991). INCHEM. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
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Hazardous Waste. US EPA. [Link]
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HYDRAZINE. Occupational Safety and Health Administration (OSHA). [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. pro-e-con.com. [Link]
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Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
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HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. [Link]
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Toxicities of hydrazines: a review. PubMed - NIH. [Link]
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HEALTH EFFECTS - Toxicological Profile for Hydrazines. NCBI Bookshelf - NIH. [Link]
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BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. Defense Technical Information Center (DTIC). [Link]
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Hydrazine Toxicology. StatPearls - NCBI Bookshelf - NIH. [Link]
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1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl). PubMed - NIH. [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. researchgate.net. [Link]
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Comprehensive DFT and MP2 level investigations of reaction of 2,3-dihydro-1,5-benzodiazepine-2-thiones with hydrazine. PubMed - NIH. [Link]
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(2.3-DIHYDRO-BENZO[1.4]DIOXIN-6-YL)-HYDRAZINE. Proactive Molecular Research. [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
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(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)(4-nitrosopiperazin-1-yl)methanone. Pharmaffiliates. [Link]
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Personal protective equipment for handling (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine
Essential Safety and Handling Guide for (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine is a versatile hydrazine derivative with significant applications in pharmaceutical development and agricultural chemistry.[3] Its utility as a building block in the synthesis of bioactive molecules underscores the importance of rigorous safety protocols during its handling.[3] As with all hydrazine compounds, this substance is presumed to be hazardous and requires careful management to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Inherent Risks of Hydrazine Derivatives
Hydrazine and its derivatives are a class of compounds recognized for their reactivity and potential toxicity.[4] Acute exposure to hydrazines can cause irritation to the eyes, nose, and throat, as well as more severe effects like dizziness, headaches, nausea, and in high concentrations, seizures and coma.[2] Chronic exposure poses a significant concern, as many hydrazine compounds are considered potential carcinogens.[2] Furthermore, hydrazines can be corrosive and may cause severe skin burns and eye damage upon contact.[2][5] Dermal absorption is a critical route of exposure, meaning that skin contact can lead to systemic toxicity.[5] Given these inherent risks, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the potential hazards of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine. A multi-layered approach is necessary to provide comprehensive protection.
Summary of Mandatory PPE
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent dermal absorption, which is a primary route of exposure for hydrazines.[2] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield | Protects against splashes and potential vapors, which can cause severe eye irritation and damage.[2][5] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and prevents contamination of personal clothing. Flame resistance is an added precaution due to the flammable nature of some hydrazines.[2] |
| Respiratory Protection | Use within a certified chemical fume hood | A chemical fume hood is the primary engineering control to prevent inhalation of vapors. In situations where a fume hood is not feasible or in the event of a significant spill, a full-face respirator with appropriate cartridges may be necessary. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential to minimize the risk of exposure during the handling of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine.
Detailed Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.
-
Gather Materials: Collect all necessary chemicals, glassware, and equipment and place them within the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system whenever possible to prevent the release of vapors.
-
-
Cleanup and Decontamination:
-
Decontaminate: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Waste Segregation: All waste materials, including disposable gloves, weighing boats, and contaminated paper towels, must be placed in a clearly labeled hazardous waste container.
-
-
Post-Handling:
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Container: Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid and liquid waste containing this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine".
-
Storage: Store the hazardous waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response Protocol
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately. For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material and place it in a sealed hazardous waste container. |
Conclusion: A Culture of Safety
The safe handling of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-hydrazine is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing the PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this valuable research compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
-
University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]
-
Chemical Suppliers. (2015, May 28). Safety Data Sheet Hydrazine Standard 50ppb. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014, September 3). Hydrazine dihydrochloride - Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSCs): Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Biochemical Pharmacology of Hydrazines Toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Hydrazines - Health Effects. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023, April 23). Hydrazine Toxicology. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Hydrazines - Potential for Human Exposure. Retrieved from [Link]
-
Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
European Patent Office. (2005, June 22). Process for the preparation of N-(2,3-dihydrobenzo[1][2]dioxin-2-carbonyl) piperazine. Retrieved from
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
